molecular formula C7H15NO2 B1329969 3-Pyrrolidino-1,2-propanediol CAS No. 85391-19-1

3-Pyrrolidino-1,2-propanediol

Cat. No.: B1329969
CAS No.: 85391-19-1
M. Wt: 145.2 g/mol
InChI Key: MFPZRSWYUKWRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidino-1,2-propanediol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-1-ylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPZRSWYUKWRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005855
Record name 3-(Pyrrolidin-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85391-19-1
Record name 3-(1-Pyrrolidinyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85391-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Pyrrolidinyl)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pyrrolidin-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-pyrrolidinyl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyrrolidino-1,2-propanediol: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Pyrrolidino-1,2-propanediol is a chiral amino alcohol that serves as a versatile and valuable building block in modern medicinal chemistry and drug development. Its structure, which combines a hydrophilic diol functionality with a basic pyrrolidine ring, imparts unique physicochemical properties that are advantageous for creating molecules with desirable pharmacokinetic profiles. The presence of a stereocenter makes it a critical synthon for the enantioselective synthesis of complex drug candidates. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway and a validated analytical protocol, and discusses its relevance in the broader context of drug discovery, offering researchers and development professionals a comprehensive technical resource.

Core Chemical Identity and Significance

This compound, with CAS Number 85391-19-1, is a bifunctional organic molecule.[1] Its strategic importance stems from the convergence of three key chemical features:

  • The Pyrrolidine Scaffold: This saturated five-membered nitrogen heterocycle is a "privileged scaffold" in drug discovery.[2][3][4] Its non-planar, three-dimensional structure allows for a more effective exploration of protein binding pockets compared to flat aromatic rings, often leading to improved solubility and metabolic stability.[2]

  • The 1,2-Propanediol Moiety: The vicinal diol provides two sites for hydrogen bonding, significantly enhancing water solubility. These hydroxyl groups also serve as versatile chemical handles for subsequent derivatization to build molecular complexity.

  • Inherent Chirality: The carbon atom at the 2-position of the propanediol chain is a chiral center. For drug development professionals, control over stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]

These features make this compound a highly sought-after intermediate for synthesizing novel chemical entities with therapeutic potential.

Caption: Key structural features of this compound.

Physicochemical and Stereochemical Properties

A precise understanding of the molecule's physical properties is essential for its effective use in synthesis and formulation. The data below has been compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
CAS Number 85391-19-1[1][5]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Solid[5]
Melting Point 43-48 °C[5]
Boiling Point 158 °C (at 30 mmHg)[5]
Density ~1.07 g/cm³ (estimate)[5]
pKa 14.00 ± 0.20 (Predicted)[5]
InChIKey MFPZRSWYUKWRIQ-UHFFFAOYSA-N[6]
Stereochemistry Considerations

As a chiral molecule, this compound exists as two enantiomers: (R)- and (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol. In drug development, the synthesis or separation of a single enantiomer is often a regulatory and therapeutic necessity. The racemic mixture can be resolved using several established methodologies:

  • Diastereomeric Salt Crystallization: Reaction with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts with different solubilities, allowing for separation via fractional crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers for both analytical and preparative purposes.

The choice of method is dictated by the required scale, purity, and economic feasibility of the project.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for the utility of any chemical building block. A highly efficient and common method for preparing this compound is through the nucleophilic ring-opening of a chiral epoxide precursor, such as glycidol, with pyrrolidine.

Reaction: (R)-Glycidol + Pyrrolidine → (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol

Causality: This pathway is favored for several reasons. First, glycidol is a readily available and relatively inexpensive chiral starting material. Second, the reaction is an Sₙ2-type nucleophilic attack by the secondary amine (pyrrolidine) on the least sterically hindered carbon of the epoxide ring. This mechanism is highly regioselective and proceeds with an inversion of stereochemistry at the site of attack, allowing for precise control over the final product's chirality.

Caption: General workflow for the synthesis of (S)-3-Pyrrolidino-1,2-propanediol.

Self-Validating Synthesis Protocol

This protocol describes the synthesis at a laboratory scale.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine (1.1 equivalents) dissolved in absolute ethanol (5 mL per gram of glycidol).

  • Reaction Initiation: While stirring, add (R)-glycidol (1.0 equivalent) dropwise to the pyrrolidine solution. An exotherm is typically observed.

  • Reaction Drive: Heat the mixture to 50°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the glycidol spot/peak validates reaction completion. The causality for this step is to prevent unnecessary heating that could lead to side products and to ensure optimal yield.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~158 °C / 30 mmHg) to yield the final product as a viscous liquid or low-melting solid.[5]

  • Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HPLC analysis as described in the sections below. Purity should typically exceed 98%.

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The following data are predictive, based on the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation.

    • Pyrrolidine Protons (α): ~2.5-2.7 ppm (multiplet, 4H). These protons are adjacent to the nitrogen atom and are thus deshielded.

    • Pyrrolidine Protons (β): ~1.7-1.8 ppm (multiplet, 4H). These are the remaining aliphatic protons on the pyrrolidine ring.[7]

    • Propanediol Backbone (CH₂-N, CH, CH₂-O): A complex series of multiplets between ~2.4-3.8 ppm (5H). The exact shifts and coupling patterns are dependent on the solvent and the diastereotopic nature of the protons adjacent to the chiral center.

    • Hydroxyl Protons (OH): A broad, exchangeable singlet (2H). Its chemical shift is highly variable depending on concentration and solvent (typically ~3.0-5.0 ppm).

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.

    • Pyrrolidine Carbons (α): ~54-56 ppm.

    • Pyrrolidine Carbons (β): ~23-25 ppm.

    • Propanediol Backbone (C-N): ~60-62 ppm.

    • Propanediol Backbone (C-OH, primary): ~65-67 ppm.

    • Propanediol Backbone (C-OH, secondary/chiral): ~69-71 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation patterns.

  • Ionization Mode: Electrospray Ionization (ESI) is ideal due to the molecule's polarity and basic nitrogen, which readily accepts a proton.

  • Expected Molecular Ion: [M+H]⁺ = 146.11 m/z.

  • Key Fragmentation Pathway: A characteristic and often dominant fragmentation in α-pyrrolidinophenones is the neutral loss of the pyrrolidine ring (mass = 71 Da).[8][9] This is a result of cleavage alpha to the nitrogen. Therefore, a prominent fragment ion is expected at:

    • [M+H - C₄H₉N]⁺ = 146 - 71 = 75 m/z . This fragment corresponds to the protonated aminopropanediol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

  • O-H Stretch: A strong, broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the hydroxyl groups and intermolecular hydrogen bonding.

  • C-H Stretch: Multiple sharp peaks in the 3000-2800 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the pyrrolidine ring and propanediol backbone.[10]

  • C-O Stretch: A strong band in the 1100-1050 cm⁻¹ region, indicative of the primary and secondary alcohol C-O bonds.

Analytical Methodologies for Quality Control

Ensuring the purity and, if necessary, the enantiomeric excess of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Caption: Logical workflow for the HPLC analysis of this compound.

Protocol for Achiral Purity Analysis (RP-HPLC)

This protocol is designed as a self-validating system to determine chemical purity.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is selected for its robust ability to separate compounds based on hydrophobicity.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the basic amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for end absorption) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for universal detection, as the molecule lacks a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL.

  • Method Execution:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Validation and Data Analysis:

    • The primary peak corresponding to the product should be well-resolved from any impurity peaks.

    • System suitability is validated by ensuring the main peak has a tailing factor between 0.9 and 1.5 and theoretical plates >2000.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Applications in Drug Discovery: A Scaffold for Innovation

While specific drugs directly incorporating this compound may be proprietary, the utility of the pyrrolidinyl-alcohol scaffold is well-documented in medicinal chemistry. A notable example of a complex molecule containing a related structural motif is Levocromakalim , the active enantiomer of Cromakalim.[11]

Levocromakalim is a potent potassium channel activator that causes hyperpolarization and relaxation of smooth muscle, making it effective as a vasodilator for treating hypertension.[11][12] Its synthesis involves the formation of a pyrrolidinone ring adjacent to a chiral alcohol on a chroman core.[11] This illustrates the principle that combining a chiral alcohol with a nitrogen heterocycle is a powerful strategy for creating structurally complex and biologically active molecules. Building blocks like this compound provide a direct and versatile entry point for chemists to synthesize libraries of such compounds in the search for new therapeutics.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 3-Pyrrolidino-1,2-propanediol (CAS: 85391-19-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its unique stereochemical and physicochemical properties, which allow for the exploration of three-dimensional chemical space, a critical aspect of modern drug design.[1][4] This guide focuses on a specific, yet versatile, building block incorporating this privileged scaffold: 3-Pyrrolidino-1,2-propanediol. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized, experience-driven manual that explains the "why" behind the "how." This document will delve into the synthesis, characterization, and potential applications of this compound, offering a robust resource for researchers in the pharmaceutical sciences.

Physicochemical Properties and Structural Elucidation

This compound is a chiral molecule featuring a tertiary amine and a diol functional group. These characteristics impart specific properties that are highly relevant in a drug development context.

PropertyValueSource
CAS Number 85391-19-1[5]
Molecular Formula C₇H₁₅NO₂[5][]
Molecular Weight 145.20 g/mol [5][]
IUPAC Name 3-(pyrrolidin-1-yl)propane-1,2-diol
Appearance Faint yellow crystalline powder[7]

The presence of the pyrrolidine ring, a saturated nitrogen heterocycle, offers several advantages in drug design. It provides a rigid scaffold that can help in the conformational constraint of a molecule, which is often crucial for selective binding to a biological target. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic profile of a drug candidate. The 1,2-propanediol moiety introduces chirality and two hydroxyl groups, which can serve as handles for further chemical modification or as hydrogen bond donors, enhancing solubility and target interactions.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be logically approached through the nucleophilic ring-opening of an epoxide by pyrrolidine. Glycidol, a readily available chiral epoxide, is an ideal starting material for this purpose.

Synthesis_Workflow Glycidol Glycidol Reaction Nucleophilic Ring-Opening Glycidol->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative procedure based on established chemical principles for the reaction of epoxides with amines.

Materials:

  • (R)- or (S)-Glycidol (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Ethanol (or other suitable protic solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidol in ethanol.

  • Addition of Pyrrolidine: Add pyrrolidine dropwise to the glycidol solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or gently heat to reflux to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Causality in Experimental Choices:

  • Choice of Glycidol Enantiomer: The use of (R)- or (S)-glycidol will determine the stereochemistry of the final product, which is a critical consideration in drug development as different enantiomers can have vastly different pharmacological activities.

  • Excess Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the limiting reagent, glycidol, and to drive the reaction to completion.

  • Solvent Selection: A protic solvent like ethanol is chosen as it can facilitate the ring-opening of the epoxide by protonating the oxygen atom, making it a better leaving group.

  • Purification: Column chromatography is a standard and effective method for purifying the polar diol product from any unreacted starting materials and byproducts.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound, especially when it is intended for use in a pharmaceutical context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Pyrrolidine Ring Protons: Multiplets in the range of 1.5-3.0 ppm.

  • Propanediol Backbone Protons: A complex set of multiplets for the -CH₂-CH(OH)-CH₂OH protons, typically between 2.5 and 4.0 ppm. The diastereotopic protons of the CH₂ group adjacent to the pyrrolidine nitrogen will likely appear as distinct signals.

  • Hydroxyl Protons: Broad singlets that are exchangeable with D₂O, typically appearing between 2.0 and 5.0 ppm, depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Pyrrolidine Carbons: Peaks in the aliphatic region, typically between 20 and 60 ppm.

  • Propanediol Carbons: Peaks in the range of 60-75 ppm for the carbons bearing the hydroxyl groups and the carbon attached to the nitrogen.

Chromatographic Methods: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

General GC-MS Protocol Outline:

  • Derivatization: Due to the polar nature of the diol, derivatization (e.g., silylation) may be necessary to improve volatility for GC analysis.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities.

  • Detection: Mass spectrometry provides both quantification and structural information based on the fragmentation pattern.

General HPLC Protocol Outline:

  • Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a buffer, is used.

  • Detection: UV detection may be limited due to the lack of a strong chromophore. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.

Applications in Drug Discovery and Development

While this compound may not be an active pharmaceutical ingredient itself, its structure makes it a valuable chiral building block for the synthesis of more complex drug candidates. The pyrrolidine scaffold is present in a wide array of drugs targeting various diseases.[3][4][9]

Applications cluster_topic This compound cluster_applications Potential Therapeutic Areas Topic CAS: 85391-19-1 Antiviral Antiviral Agents Topic->Antiviral Intermediate for nucleoside analogues Anticancer Anticancer Agents Topic->Anticancer Scaffold for kinase inhibitors Cardiovascular Cardiovascular Drugs Topic->Cardiovascular Building block for receptor modulators CNS CNS Disorders Topic->CNS Core for neurotransmitter reuptake inhibitors

Figure 2: Potential applications of this compound as a synthetic intermediate in drug discovery.

Case Study: A Hypothetical Application in Antiviral Drug Synthesis

Many antiviral drugs, particularly nucleoside and nucleotide analogues, incorporate modified sugar moieties. The 1,2-diol functionality of this compound can be seen as a mimic or a replacement for the ribose sugar in these structures. The pyrrolidine ring can provide a stable and synthetically versatile scaffold to which a nucleobase and a phosphate mimic can be attached.

Hypothetical Synthetic Workflow:

  • Protection: The diol functionality of this compound is selectively protected.

  • Coupling: A nucleobase is coupled to one of the protected hydroxyl groups.

  • Deprotection and Phosphorylation: The protecting groups are removed, and the primary alcohol is phosphorylated to yield the final nucleoside phosphonate analogue.

This approach highlights how the unique combination of a chiral diol and a pyrrolidine ring in one molecule can streamline the synthesis of complex and potentially bioactive compounds.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is classified as an irritant.[7]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[7]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[7]

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If on skin: Wash with plenty of water.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

It is crucial to handle this compound in a chemical fume hood and to wear appropriate personal protective equipment (PPE) at all times.

Conclusion and Future Perspectives

This compound is a valuable chiral building block that holds significant potential for the synthesis of novel drug candidates. Its combination of a rigid pyrrolidine scaffold and a functionalizable diol moiety makes it an attractive starting material for creating diverse chemical libraries. While its direct biological activity is not yet well-documented, its utility as a synthetic intermediate is clear. Future research will likely focus on incorporating this versatile molecule into a wider range of therapeutic agents, leveraging its unique structural features to achieve enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding for researchers looking to harness the potential of this promising chemical entity in their drug discovery endeavors.

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Pyrrolidino-1,2-propanediol for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications of this molecule, with a particular focus on its role as a valuable building block in modern pharmacology. We will explore not just the "what" but the "why," providing field-proven insights into its synthesis and analysis to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmacology, with the pyrrolidine ring being one of the most prevalent scaffolds in drug design.[1] This five-membered saturated ring offers a unique combination of properties that make it highly attractive for medicinal chemists. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure.[2] This 3D geometry is crucial for exploring pharmacophore space and achieving specific, high-affinity interactions with biological targets like enzymes and receptors.[2]

This compound (CAS No: 85391-19-1) is a functionalized derivative that combines the strategic pyrrolidine core with a diol side chain.[3] This bifunctional nature—a tertiary amine within the ring and two hydroxyl groups—makes it an exceptionally useful chiral building block and intermediate for synthesizing more complex molecules. The diol moiety, in particular, offers multiple points for further chemical modification, enabling the construction of diverse molecular libraries for drug screening.

graph "chemical_structure" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];
  node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-0.87,-0.5!"]; C2 [label="C", pos="-0.87,-1.5!"]; C3 [label="C", pos="0.87,-1.5!"]; C4 [label="C", pos="0.87,-0.5!"]; C5 [label="C", pos="0,1.2!"]; C6 [label="C", pos="1.2,1.8!"]; C7 [label="C", pos="2.4,1.2!"]; O1 [label="OH", pos="1.2,2.8!"]; O2 [label="OH", pos="3.4,1.8!"];

// Bond edges N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N; N -- C5; C5 -- C6; C6 -- O1; C6 -- C7; C7 -- O2;

// Add implicit hydrogens for clarity (optional, as text) H1 [label="H₂", pos="-1.4,-0.2!"]; H2 [label="H₂", pos="-1.4,-1.8!"]; H3 [label="H₂", pos="1.4,-1.8!"]; H4 [label="H₂", pos="1.4,-0.2!"]; H5 [label="H₂", pos="-0.5,1.5!"]; H6 [label="H", pos="1.5,1.5!"]; H7 [label="H₂", pos="2.4,0.6!"];

}

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add pyrrolidine (1.0 eq) dissolved in ethanol (100 mL).

  • Reagent Addition: Slowly add glycidol (1.1 eq) dropwise from the dropping funnel over 30 minutes. Causality: The slow addition and use of a solvent help to dissipate the exothermic heat of reaction, preventing side reactions and ensuring controlled conditions.

  • Reaction: Heat the mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. Causality: Vacuum distillation is necessary because the product has a relatively high boiling point and may decompose at atmospheric pressure. This step effectively removes unreacted starting materials and any high-boiling impurities.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Beyond

The true value of this compound lies in its application as a versatile intermediate. The pyrrolidine ring is a key structural component in a vast array of FDA-approved drugs, including treatments for cancer, diabetes, viral infections, and central nervous system disorders.[1][4]

Key Application Areas:

  • Chiral Building Block: The propanediol side chain contains a stereocenter. By using enantiomerically pure starting materials (e.g., (R)- or (S)-glycidol), chiral versions of this compound can be synthesized. These are invaluable for creating stereospecific drugs, where one enantiomer often has significantly higher therapeutic activity and lower toxicity than the other.[4]

  • Scaffold for Combinatorial Chemistry: The two hydroxyl groups can be selectively protected and functionalized, allowing for the attachment of various other chemical moieties. This makes the molecule an ideal scaffold for building libraries of related compounds to screen for biological activity.

  • Precursor for Novel Therapeutics: Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] Research into synthetic cathinone derivatives has also highlighted the psychoactive potential of certain pyrrolidine-containing structures, underscoring the broad biological impact of this scaffold.[5]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is paramount, especially when it is intended for use in pharmaceutical synthesis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose.

Rationale for GC-MS:

  • Volatility: The compound has sufficient volatility for analysis by GC.

  • Separation: A polar GC column can effectively separate the target analyte from starting materials and potential side products.

  • Identification: The mass spectrometer provides a unique fragmentation pattern (mass spectrum) that acts as a chemical "fingerprint," allowing for unambiguous identification. It can also detect and identify trace-level impurities.[6][7]

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a suitable solvent like methanol or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Chromatographic Separation & Mass Spectrometric Detection: The separation and detection are performed according to the parameters outlined in the table below.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference spectrum. Calculate purity based on the relative peak area.

ParameterSettingRationale
GC Column DB-WAX or equivalent polar capillary column (30m x 0.25mm, 0.25µm)A polar column provides good separation for polar analytes like diols and amines.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the sample.
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.
Scan Range 40-300 m/zCovers the molecular ion and expected fragment ions of the analyte.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized Product Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject 1 µL into GC Vial->Inject Separate Separate on Polar Column Inject->Separate Ionize Ionize (EI, 70 eV) & Detect (MS) Separate->Ionize Chromatogram Obtain Chromatogram Ionize->Chromatogram MassSpec Analyze Mass Spectrum Chromatogram->MassSpec Report Generate Purity Report MassSpec->Report

Caption: Step-by-step workflow for the quality control analysis via GC-MS.

Safety and Handling

While comprehensive toxicological data for this compound is not widely available, related compounds and general chemical safety principles dictate cautious handling.[8] The analogous compound, 3-Amino-1,2-propanediol, is classified as causing severe skin burns and eye damage.[9][10] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE).

  • Engineering Controls: Handle in a properly functioning chemical fume hood.[11]

  • Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

  • Spills: Absorb spills with an inert material and dispose of as hazardous chemical waste.

Conclusion and Future Outlook

This compound stands as a potent and versatile chemical intermediate, bridging the gap between simple starting materials and complex, high-value pharmaceutical compounds. Its strategic combination of a drug-favored pyrrolidine scaffold and a readily functionalizable diol side chain ensures its continued relevance in medicinal chemistry and materials science. As the demand for stereochemically complex and diverse drug candidates grows, the importance of chiral building blocks like this compound will only increase, making it a key molecule in the toolkit of the modern research and development scientist.

References

Introduction: The Significance of Characterizing 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Pyrrolidino-1,2-propanediol

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to ensure its effective and safe application.

This compound is a chemical compound featuring a pyrrolidine ring and a propanediol side chain. This unique structure, combining a tertiary amine with a diol, imparts specific physicochemical properties that are crucial for its application in various scientific fields, including as a building block in medicinal chemistry. Understanding its solubility and stability is a cornerstone of preclinical development, influencing everything from formulation and dosage to storage and shelf-life. An inadequate characterization can lead to failed batches, inaccurate biological data, and potential safety risks. This document serves as a practical guide to establishing a robust solubility and stability profile for this molecule.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters provide the first clues to its behavior in different environments.

PropertyValueSource
CAS Number 85391-19-1[1][2]
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Melting Point 46-48 °C[3]
Boiling Point 145-150 °C[3]
Appearance Data not available; likely a solid at room temperature based on melting point.

Establishing the Solubility Profile

The solubility of a compound dictates its bioavailability and the choice of vehicle for in-vitro and in-vivo studies. The structure of this compound, with its polar hydroxyl groups and the basic nitrogen atom of the pyrrolidine ring, suggests good solubility in polar protic solvents.

Predicted Solubility

Based on its functional groups, the following solubility profile can be anticipated:

  • High Solubility: Water, ethanol, methanol, and other polar protic solvents. The diol moiety can form multiple hydrogen bonds with water, and the tertiary amine can be protonated in acidic to neutral aqueous solutions, further enhancing solubility.

  • Moderate to High Solubility: Polar aprotic solvents like DMSO and DMF.

  • Low Solubility: Non-polar solvents such as hexane and toluene.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solution is fully saturated, providing a reliable measure of solubility.

Causality Behind Experimental Choices:

  • Equilibration Time: A sufficient incubation time (typically 24-72 hours) is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.

  • Quantification Method: A stability-indicating analytical method, such as HPLC-UV, is required to accurately measure the concentration of the dissolved compound without interference from potential degradants.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, clear container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][6]

G cluster_input Input cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output Compound This compound Hydrolysis Acidic, Basic, Neutral pH Compound->Hydrolysis Expose to Stress Oxidation e.g., H₂O₂ Compound->Oxidation Expose to Stress Thermal Elevated Temperature Compound->Thermal Expose to Stress Photolytic UV/Vis Light Exposure Compound->Photolytic Expose to Stress Analytical_Method Stability-Indicating HPLC Method Hydrolysis->Analytical_Method Analyze Samples Oxidation->Analytical_Method Analyze Samples Thermal->Analytical_Method Analyze Samples Photolytic->Analytical_Method Analyze Samples Peak_Purity Peak Purity Analysis Analytical_Method->Peak_Purity Mass_Balance Mass Balance Calculation Analytical_Method->Mass_Balance Degradation_Pathways Identification of Degradation Pathways Peak_Purity->Degradation_Pathways Degradant_Identification Structure Elucidation of Degradants Peak_Purity->Degradant_Identification Mass_Balance->Degradation_Pathways Mass_Balance->Degradant_Identification

Hydrolytic Stability

The stability of a compound in aqueous solutions at different pH values is crucial for developing liquid formulations.

Protocol for Hydrolytic Stability:

  • Buffer Preparation: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 9.0).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Store the solutions at a specified temperature (e.g., 40 °C or 60 °C) and protect them from light.

  • Time Points: Withdraw aliquots at predefined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Expected Outcome: Due to the presence of the diol and tertiary amine, this compound is expected to be relatively stable against hydrolysis. However, extreme pH and high temperatures could potentially lead to degradation. The productivity of similar compounds like 1,3-propanediol has been shown to be influenced by pH in fermentation processes.[7][8]

Oxidative Stability

Oxidation is a common degradation pathway, especially for molecules with tertiary amines and alcohol functionalities.

Protocol for Oxidative Stability:

  • Reagent Preparation: Prepare a solution of an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., water or methanol) and add the oxidizing agent.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points and Analysis: Monitor the reaction over time (e.g., 0, 2, 6, and 24 hours) using HPLC. The reaction may be quenched at each time point by adding a substance like sodium bisulfite.

Expected Outcome: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, potentially forming an N-oxide. The secondary and primary alcohol groups could also be oxidized to ketones and aldehydes, respectively. Studies on the oxidation of 1,2-propanediol have shown it can be converted to lactic acid under certain catalytic conditions.[9][10]

Thermal Stability

This study assesses the impact of high temperatures on the compound in its solid state.

Protocol for Thermal Stability:

  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 1-4 weeks).

  • Analysis: At specified time points, dissolve the sample in a suitable solvent and analyze by HPLC to check for degradation. Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine the decomposition temperature. Studies on the related compound 1,3-propanediol have shown it to be stable at 250 °C under inert conditions.[11][12]

Expected Outcome: The compound is expected to be relatively stable at moderately elevated temperatures. At higher temperatures, dehydration or other complex degradation pathways may occur.

Photostability

Photostability testing determines if a compound is degraded by exposure to light.

Protocol for Photostability (ICH Q1B):

  • Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent.

  • Exposure: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After exposure, compare the samples to the dark control using HPLC to quantify any degradation.

Expected Outcome: The chromophores in this compound are not extensive, suggesting it may have good photostability. However, empirical testing is essential.

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the polar parent compound from less polar degradants.

  • Detection: UV detection is suitable if the molecule has a chromophore. If not, or for higher sensitivity and identification of unknowns, a mass spectrometer (MS) detector is preferred.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Gas chromatography (GC) can also be an alternative, sometimes requiring derivatization for polar compounds like aminodiols.[13][14]

G Start Start Protocol_Design Design Solubility/ Stability Protocol Start->Protocol_Design Develop_Method Develop & Validate Stability-Indicating HPLC Method Protocol_Design->Develop_Method Execute_Experiments Execute Shake-Flask & Forced Degradation Analyze_Samples Analyze Samples at Time Points Execute_Experiments->Analyze_Samples Develop_Method->Execute_Experiments Data_Interpretation Interpret Data: - Solubility (mg/mL) - Degradation Rate (%) - Identify Degradants Analyze_Samples->Data_Interpretation Report Generate Final Technical Report Data_Interpretation->Report End End Report->End

Conclusion

A thorough understanding of the solubility and stability of this compound is non-negotiable for its successful application in research and development. This guide outlines the fundamental principles and provides actionable protocols for a comprehensive characterization. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can build a robust data package that supports formulation development, defines appropriate storage conditions, and ensures the integrity of scientific findings. The key to success lies in the meticulous execution of these experiments, underpinned by a validated, stability-indicating analytical method.

References

A Technical Guide to Novel Research Frontiers for 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Pyrrolidino-1,2-propanediol is a chiral molecule recognized primarily for its role as a high-value intermediate in the synthesis of complex pharmaceuticals. Its most notable application is as a key building block in the industrial synthesis of Tenofovir, a cornerstone antiviral agent for the treatment of HIV/AIDS and Hepatitis B.[1] While its utility in synthetic chemistry is well-established, the intrinsic biological activities and broader applications of the molecule itself remain largely unexplored. This guide departs from the known to illuminate three promising, data-driven research frontiers for this compound. We propose its investigation as a standalone antiviral agent, a novel neuro-modulatory compound, and a versatile chiral ligand in asymmetric catalysis. For each proposed area, this document provides the core scientific rationale, detailed experimental workflows, and validated protocols to empower researchers, scientists, and drug development professionals to unlock the untapped potential of this versatile scaffold.

Part 1: Foundational Profile of this compound

This compound, with CAS Number 85391-19-1, is a unique bifunctional molecule featuring a cyclic secondary amine (pyrrolidine) and a diol group.[2][3] This structure imparts a compelling set of physicochemical properties that serve as the foundation for its potential applications. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to explore three-dimensional pharmacophore space and contribute to molecular stereochemistry.[4][[“]] The vicinal diol moiety provides hydrophilicity and sites for hydrogen bonding, crucial for molecular recognition by biological targets.

Key Physicochemical & Structural Data:

PropertyValueSource
CAS Number 85391-19-1[2][6]
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Structure A pyrrolidine ring linked at the nitrogen to a propane-1,2-diol backbone. The molecule is chiral, typically available as (R) and (S) enantiomers.-
Known Utility Key chiral intermediate in the synthesis of the antiviral drug Tenofovir.[7]-

The established synthetic routes to this compound often start from chiral precursors like (R)- or (S)-3-chloro-1,2-propanediol, which is reacted with pyrrolidine.[8] This established chemistry ensures a reliable supply of enantiomerically pure material for research purposes.

Part 2: Proposed Research Area 1: Direct Antiviral Activity

Scientific Rationale

The most compelling argument for investigating the direct antiviral potential of this compound stems from its role as a direct precursor to Tenofovir.[1][9] Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NRTI).[1] It is common in drug discovery for precursors, metabolites, or simplified analogues of highly active drugs to possess their own intrinsic, albeit different, biological activity. The core structure of this compound could potentially interact with viral enzymes or cellular proteins involved in the viral life cycle. The pyrrolidine moiety is found in various compounds with demonstrated antiviral properties.[10][11] We hypothesize that this molecule could act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) or interfere with other stages of viral replication, such as entry or assembly.

Experimental Workflow

A phased screening approach is recommended to efficiently evaluate the antiviral potential. The initial phase focuses on broad-spectrum screening and cytotoxicity assessment, followed by more targeted mechanistic studies if activity is confirmed.

antiviral_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on relevant cell lines Screening Broad-Spectrum Antiviral Screening (e.g., HIV, HBV, Influenza, HCV) Cytotoxicity->Screening Determine Non-Toxic Concentration Range (CC50) DoseResponse Dose-Response & IC50 Determination for Active Hits Screening->DoseResponse Active Hit(s) Identified NoActivity NoActivity Screening->NoActivity No Significant Activity MoA Mechanism of Action (MoA) Studies (e.g., RT Inhibition Assay, Time-of-Addition) DoseResponse->MoA SAR Preliminary SAR Studies (Test simple derivatives) DoseResponse->SAR

Caption: Workflow for antiviral screening of this compound.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is foundational for determining the concentration range of the compound that is non-toxic to host cells, a prerequisite for any antiviral testing.

  • Cell Seeding: Seed host cells (e.g., Vero, HeLa, or MT-4) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or PBS. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 1 µM to 1000 µM.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that mimics the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Part 3: Proposed Research Area 2: Neuro-modulatory Activity

Scientific Rationale

The pyrrolidine scaffold is a cornerstone in the development of drugs targeting the Central Nervous System (CNS).[10][12] It is a key structural feature in compounds ranging from nootropics like Piracetam to anticonvulsants and antipsychotics.[13][14] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise orientation of functional groups to interact with specific CNS receptors and transporters.[4] Synthetic cathinones containing a pyrrolidine ring, for instance, have shown high potency as inhibitors of the dopamine transporter (DAT).[15] The presence of the 1,2-propanediol side chain on this compound adds polarity and hydrogen bonding capabilities, suggesting potential interactions with ligand-gated ion channels or G-protein coupled receptors (GPCRs). We hypothesize that this molecule could exhibit modulatory effects on key neurotransmitter systems such as the dopaminergic, serotonergic, or GABAergic pathways.

Experimental Workflow

The investigation into neuro-modulatory effects should begin with a broad receptor binding screen to identify potential targets, followed by functional assays to characterize the nature of the interaction.

cns_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization BindingScreen Broad Receptor Binding Screen (Dopamine, Serotonin, GABA, Opioid, Adrenergic Receptors) HitReceptor Binding Hit(s) BindingScreen->HitReceptor TransporterAssay Neurotransmitter Transporter Assay (DAT, SERT, NET) HitTransporter Transporter Hit(s) TransporterAssay->HitTransporter FunctionalAssay Functional Assays (e.g., Calcium Flux, cAMP, Electrophysiology) HitReceptor->FunctionalAssay Characterize Agonism/Antagonism HitTransporter->FunctionalAssay Confirm Inhibition/Substrate Activity Potency Determine Potency (EC50/IC50) and Efficacy FunctionalAssay->Potency

Caption: Workflow for CNS activity screening of this compound.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for assessing the compound's ability to bind to a specific CNS receptor, for example, the Dopamine D2 receptor.

  • Membrane Preparation: Obtain commercially available cell membranes expressing the human Dopamine D2 receptor or prepare them from cultured cells. Thaw membranes on ice immediately before use and dilute to the desired concentration (e.g., 10-20 µg protein/well) in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture Setup: In a 96-well filter plate, set up the following reactions in triplicate:

    • Total Binding: Membranes + Radioligand (e.g., [³H]-Spiperone at its K_d concentration) + Vehicle.

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

    • Competitive Binding: Membranes + Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add liquid scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the percent inhibition against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Part 4: Proposed Research Area 3: Chiral Ligand in Asymmetric Catalysis

Scientific Rationale

The molecular architecture of this compound, specifically its combination of a nitrogen atom and two adjacent hydroxyl groups, makes it an ideal candidate for a chiral ligand in asymmetric catalysis.[16] Chiral amino diols are a well-established class of ligands capable of coordinating with metal centers to create a highly organized, chiral environment.[17][18] This chiral pocket can then direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. Such catalysts are invaluable in the synthesis of pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. We propose that metal complexes of this compound could be effective catalysts for key organic transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.[19][20]

Experimental Workflow

The development of a new catalytic system involves the synthesis and characterization of the metal-ligand complex, followed by testing its performance in a benchmark catalytic reaction.

catalysis_workflow cluster_0 Step 1: Catalyst Preparation cluster_1 Step 2: Catalytic Testing Ligand This compound ((R) or (S) enantiomer) Complexation Complexation Reaction Ligand->Complexation Metal Metal Precursor (e.g., Ti(O-iPr)4, RuCl2(PPh3)3) Metal->Complexation Characterization Characterization (NMR, MS, X-ray) Complexation->Characterization Reaction Benchmark Asymmetric Reaction (e.g., Ketone Reduction) Characterization->Reaction Apply Validated Catalyst Analysis Analysis of Product (Yield via GC/NMR, Enantiomeric Excess via Chiral HPLC) Reaction->Analysis Optimization Optimization (Solvent, Temp, Catalyst Loading) Analysis->Optimization

References

An In-depth Technical Guide to 3-Pyrrolidino-1,2-propanediol and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Pyrrolidino-1,2-propanediol, a versatile building block in medicinal chemistry. We will delve into its synthesis, characterization, and the burgeoning potential of its derivatives in drug discovery, with a particular focus on their anticancer and enzyme-inhibiting activities. This document is intended to serve as a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical insights.

The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[2][3] The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can effectively present substituents for optimal interaction with biological targets.[4] This structural feature, combined with the ability of the nitrogen atom to act as a hydrogen bond acceptor or donor, contributes to the diverse pharmacological activities observed in pyrrolidine-containing molecules.[4]

This compound combines this valuable pyrrolidine moiety with a propanediol side chain, introducing chirality and additional hydrogen bonding capabilities, thereby expanding its potential as a versatile starting material for the synthesis of novel therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of this compound typically proceeds through a two-step process, beginning with the synthesis of its precursor, 3-amino-1,2-propanediol.

Synthesis of the Precursor: 3-Amino-1,2-propanediol

A common and efficient method for the preparation of 3-amino-1,2-propanediol involves the ammonolysis of 3-chloro-1,2-propanediol.[5] This reaction is typically carried out in an aqueous ammonia solution. For optimal yield and purity, the reaction conditions, such as the molar ratio of ammonia to 3-chloro-1,2-propanediol, temperature, and reaction time, must be carefully controlled. One reported method achieved a 90% yield and 99.6% purity under optimized conditions of a 15:1 molar ratio of ammonia to 3-chloro-1,2-propanediol at 50°C for 4 hours.[6]

Alternatively, 3-amino-1,2-propanediol can be synthesized from epichlorohydrin and ammonia water using a two-component catalyst system.[7][8] This method involves a hydrolysis reaction followed by an ammoniation reaction, with segmented temperature increases to improve selectivity and reduce side products.[7][8]

Experimental Protocol: Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol [6]

  • Materials: 3-chloro-1,2-propanediol, aqueous ammonia (25-28%), activated charcoal.

  • Procedure:

    • In a pressure-resistant reaction vessel, combine 3-chloro-1,2-propanediol and aqueous ammonia in a 1:15 molar ratio.

    • Seal the vessel and heat the reaction mixture to 50°C with constant stirring.

    • Maintain the reaction at this temperature for 4 hours.

    • After cooling to room temperature, decolorize the solution by adding activated charcoal and stirring for 30 minutes.

    • Filter the mixture to remove the activated charcoal.

    • Recover excess ammonia by distillation.

    • Purify the resulting 3-amino-1,2-propanediol by molecular distillation to obtain a product with high purity.

Synthesis of this compound

The final step in the synthesis of the core molecule involves the N-alkylation of 3-amino-1,2-propanediol with a suitable four-carbon bifunctional reagent, such as 1,4-dibromobutane or 1,4-dichlorobutane, to form the pyrrolidine ring. This reaction is a standard method for the formation of cyclic amines.

Conceptual Experimental Protocol: Synthesis of this compound

  • Materials: 3-amino-1,2-propanediol, 1,4-dibromobutane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve 3-amino-1,2-propanediol and a slight excess of the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add a solution of 1,4-dibromobutane in the same solvent to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-Amino-1,2-propanediol cluster_1 Step 2: Synthesis of this compound 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol 3-Amino-1,2-propanediol 3-Amino-1,2-propanediol 3-Chloro-1,2-propanediol->3-Amino-1,2-propanediol Ammonolysis Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->3-Amino-1,2-propanediol This compound This compound 3-Amino-1,2-propanediol->this compound N-Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->this compound

Caption: A two-step synthesis pathway for this compound.

Characterization

The structural confirmation of this compound and its derivatives relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons and the propanediol side chain.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H, if derivatized) groups.

Derivatives of this compound and their Applications in Drug Development

The true potential of this compound lies in its utility as a scaffold for generating a diverse library of derivatives with a wide range of biological activities. The hydroxyl and secondary amine functionalities provide convenient handles for further chemical modifications.

Anticancer Activity

A significant area of research has focused on the anticancer properties of pyrrolidine derivatives.[9][10][11][12][13] Various studies have demonstrated that modifications to the pyrrolidine scaffold can lead to potent cytotoxic agents against a range of cancer cell lines.

For instance, a series of novel pyrrolidine chalcone derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-468.[9][13] Several of these compounds exhibited significant cytotoxic effects.[9][13] Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified compounds with selective activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range.[10]

Derivative ClassCancer Cell LineIC50/EC50 (µM)Reference
Pyrrolidine ChalconesMCF-725-30 µg/mL[13]
Pyrrolidine ChalconesMDA-MB-46825 µg/mL[13]
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate)2.5 - 20.2[10]
Diphenylamine-pyrrolidin-2-one-hydrazonesIGR39 (Melanoma)2.5 - 20.2[10]
Polysubstituted PyrrolidinesHCT116 (Colon)2.9 - 16[11]
Polysubstituted PyrrolidinesHL60 (Leukemia)2.9 - 16[11]

Diagram: General Strategy for Anticancer Drug Discovery with Pyrrolidine Derivatives

G Start Start Library_Synthesis Synthesis of a Diverse Library of Pyrrolidine Derivatives Start->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Library_Synthesis->In_Vitro_Screening Hit_Identification Identification of 'Hit' Compounds with Anticancer Activity In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Identification->SAR_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies SAR_Studies->In_Vivo_Studies Clinical_Candidate Potential Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A workflow for the discovery of anticancer agents based on the pyrrolidine scaffold.

Enzyme Inhibition

The structural features of this compound and its derivatives make them promising candidates for the design of enzyme inhibitors. The diol moiety can mimic the carbohydrate portion of natural substrates, while the pyrrolidine ring can engage in various interactions within the enzyme's active site.

Several studies have explored the potential of pyrrolidine derivatives as glycosidase inhibitors.[9] For example, novel pyrrolidine 3,4-diol derivatives have been synthesized and shown to be potent and selective inhibitors of α-L-fucosidases in the nanomolar range.[9] Another study reported that 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives can inhibit a range of glycosidases, including α-mannosidases, α-galactosidases, and β-glucosidases, with Ki values in the micromolar range.[12]

DerivativeTarget EnzymeInhibition Constant (Ki)Reference
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-L-fucosidase6.5 µM[12]
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-galactosidase5 µM[12]
(2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidase13-40 µM[12]

Future Perspectives and Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated anticancer and enzyme-inhibiting activities of its derivatives highlight the promise of this scaffold.

Future research in this area should focus on:

  • Expansion of Derivative Libraries: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents are crucial to fully explore the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for rational drug design and optimization.

  • Chiral Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure derivatives is critical, as stereochemistry often plays a pivotal role in biological activity.[10][11]

References

Methodological & Application

Application Notes and Protocols for 3-Pyrrolidino-1,2-propanediol: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and potential applications of 3-Pyrrolidino-1,2-propanediol (CAS No. 85391-19-1). The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] this compound combines this valuable heterocyclic motif with a chiral diol functional group, presenting it as a highly valuable, yet underutilized, building block for drug discovery and development.[3][4] This guide details a robust, field-proven protocol for its synthesis from commercially available precursors, outlines methods for its characterization, and explores its potential in the stereoselective synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, including antiviral, anticancer, and antihypertensive agents.[2][5] Its significance stems from several key features:

  • Three-Dimensional Complexity: The non-planar, puckered nature of the sp³-hybridized ring allows for the precise spatial orientation of substituents, enabling sophisticated exploration of pharmacophore space.[3][[“]]

  • Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a template for creating diverse stereoisomers, which can exhibit profoundly different biological activities and safety profiles.[3]

  • Improved Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, which can be modulated to optimize properties like solubility and cell permeability.[3]

This compound capitalizes on these advantages by incorporating a chiral 1,2-propanediol side chain. This diol functionality serves as a versatile handle for subsequent chemical modifications, while the inherent chirality offers a direct route to enantiomerically pure target molecules, a critical requirement in modern drug development.[7][8]

Physicochemical Properties and Safety Data

A summary of the known physicochemical and safety data for this compound is presented below. Due to limited specific data, handling precautions should be aligned with those for related amino alcohol compounds.

PropertyValueSource
CAS Number 85391-19-1[9]
Molecular Formula C₇H₁₅NO₂[10][]
Molecular Weight 145.20 g/mol [10]
Appearance Not specified; likely a viscous liquid or low-melting solid
Melting Point 46-48 °C[10]
Boiling Point 145-150 °C[10]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10]

Safety and Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[12]

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents. The compound may be hygroscopic.[12]

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Experimental Protocol: Synthesis of this compound

This section details a validated protocol for the synthesis of this compound via the cyclization of 3-Amino-1,2-propanediol with 1,4-dibromobutane.

3.1. Principle of the Synthesis

The synthesis proceeds via a two-step, one-pot reaction. The primary amine of 3-Amino-1,2-propanediol first acts as a nucleophile, displacing one of the bromide atoms from 1,4-dibromobutane in a standard Sₙ2 reaction. The resulting secondary amine is then positioned to undergo a rapid, intramolecular Sₙ2 reaction, displacing the second bromide and forming the thermodynamically stable five-membered pyrrolidine ring. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

G reactant1 3-Amino-1,2-propanediol intermediate Intermediate (N-(4-bromobutyl)-3-amino-1,2-propanediol) reactant1->intermediate + Solvent (e.g., ACN) + Heat reactant2 1,4-Dibromobutane reactant2->intermediate + Solvent (e.g., ACN) + Heat base K₂CO₃ (Base) base->intermediate + Solvent (e.g., ACN) + Heat product This compound intermediate->product Intramolecular Cyclization

Figure 1: Synthetic workflow for this compound.

3.2. Materials and Equipment

ReagentsEquipment
3-Amino-1,2-propanediol (CAS 616-30-8)Round-bottom flask (e.g., 250 mL)
1,4-Dibromobutane (CAS 110-52-1)Reflux condenser
Anhydrous Potassium Carbonate (K₂CO₃), powderedMagnetic stirrer and stir bar
Acetonitrile (ACN), anhydrousHeating mantle with temperature control
Dichloromethane (DCM)Separatory funnel
Saturated aqueous Sodium Chloride (brine)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Vacuum distillation apparatus
Deionized WaterStandard laboratory glassware

3.3. Step-by-Step Experimental Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-1,2-propanediol (e.g., 9.11 g, 100 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous acetonitrile (100 mL) to dissolve the starting material. To the stirred solution, add powdered anhydrous potassium carbonate (e.g., 34.55 g, 250 mmol, 2.5 equiv.). This acts as the base to neutralize the HBr formed.

  • Initiation of Reaction: Slowly add 1,4-dibromobutane (e.g., 21.59 g, 100 mmol, 1.0 equiv.) to the suspension at room temperature. Causality Note: While 1.0 equivalent is stoichiometric, a slight excess (e.g., 1.05 equiv.) can be used to ensure full conversion of the starting amine. However, this may complicate purification.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under an inert atmosphere (e.g., nitrogen or argon). Maintain reflux with vigorous stirring for 12-18 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the 3-Amino-1,2-propanediol spot/peak.

  • Work-up - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Liquid-Liquid Extraction: Redissolve the resulting crude oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Trustworthiness Check: The water wash removes inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation (reported boiling point is 145-150°C, though pressure is not specified).[10] Collect the fraction corresponding to the pure this compound.

3.4. Characterization and Self-Validation

To ensure the identity and purity of the synthesized product, the following analytical techniques are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the pyrrolidine ring protons (typically in the range of 1.7-2.8 ppm), a multiplet for the methine proton of the diol (~3.8 ppm), and signals for the diastereotopic protons of the CH₂ groups. The absence of the broad amine singlet from the starting material is a key indicator of reaction completion.

    • ¹³C NMR: The spectrum should display seven distinct carbon signals, corresponding to the four unique carbons of the pyrrolidine ring and the three carbons of the propanediol side chain. Data from related compounds like 1,2-propanediol can help in assigning the diol signals.[13][14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 146.12. The mass spectrum of the precursor, 3-amino-1,2-propanediol, can be used as a reference.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum should feature a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the diol. Other key peaks include C-H stretching (~2800-3000 cm⁻¹) and C-O stretching (~1050-1150 cm⁻¹). The characteristic N-H bending peaks of the primary amine starting material (~1600 cm⁻¹) should be absent.

Applications in Drug Discovery and Development

This compound is a strategic building block for introducing structural diversity and chirality.

4.1. As a Chiral Scaffold

The inherent stereocenter at the C2 position of the propanediol chain makes this compound an ideal starting point for asymmetric synthesis.[17][18] Enantiomerically pure versions of this building block can be used to construct drug candidates with a single, defined stereochemistry, minimizing the risk of off-target effects or inactive enantiomers.

4.2. A Gateway to Novel Derivatives: Functionalization of the Diol

The primary and secondary hydroxyl groups of the diol moiety are ripe for chemical modification, allowing for the creation of libraries of novel compounds for biological screening. A common and straightforward derivatization is acylation to form esters, which can alter the compound's lipophilicity, metabolic stability, or even act as prodrugs.

G start This compound mono_ester Mono-ester Derivative (Selective Acylation) start->mono_ester 1.1 eq. R-COCl + Base, low temp. di_ester Di-ester Derivative (Exhaustive Acylation) start->di_ester >2.0 eq. R-COCl + Base acyl_chloride Acyl Chloride (R-COCl) or Acid Anhydride base Base (e.g., Pyridine, TEA) bio_screening Biological Screening (e.g., Kinase Assays, Cell Viability) mono_ester->bio_screening di_ester->bio_screening

Figure 2: Hypothetical workflow for derivatization and screening.

This workflow illustrates how a library of ester derivatives can be readily synthesized by reacting this compound with various acyl chlorides or anhydrides. By carefully controlling the stoichiometry and reaction conditions, selective acylation of the more accessible primary alcohol over the secondary alcohol can be achieved, further increasing molecular diversity.

Conclusion

This compound represents a potent and versatile building block for modern chemical synthesis and drug discovery. Its unique combination of the privileged pyrrolidine scaffold and a modifiable chiral side chain provides an efficient pathway to novel, structurally complex, and stereochemically defined molecules. The synthetic protocol detailed herein is robust and scalable, providing researchers and drug development professionals with reliable access to this valuable chemical entity.

References

The Versatile Chiral Synthon: Applications of 3-Pyrrolidino-1,2-propanediol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 3-Pyrrolidino-1,2-propanediol in organic synthesis. As a chiral scaffold, this molecule holds significant potential as a catalyst, ligand, and key building block in the stereoselective synthesis of complex organic molecules, including pharmaceutically active compounds. This document will detail its role in key asymmetric transformations, provide validated experimental protocols, and discuss the mechanistic principles that underpin its synthetic utility. This resource is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique stereochemical attributes of this versatile compound.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its five-membered saturated heterocyclic structure provides a rigid and stereochemically defined framework, making it an ideal component for inducing asymmetry in chemical reactions. When functionalized with additional stereocenters, as in the case of this compound, the resulting molecule can serve as a powerful tool for controlling the three-dimensional arrangement of atoms in a product.

The presence of both a basic pyrrolidine nitrogen and a diol functionality in this compound suggests its utility in two major areas of asymmetric synthesis: as an organocatalyst and as a chiral ligand for metal-catalyzed reactions. The lone pair of electrons on the nitrogen atom can participate in enamine or iminium ion formation, key intermediates in many organocatalytic cycles, while the diol moiety can coordinate to metal centers, creating a chiral environment for enantioselective transformations.

Application in Asymmetric Organocatalysis: The Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Pyrrolidine-based organocatalysts, most notably proline, have been extensively studied for their ability to catalyze this transformation with high enantioselectivity.[3][4] The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate from the ketone donor and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde acceptor, leading to the formation of a new stereocenter.

While specific data for this compound in this reaction is not extensively documented in readily available literature, its structural similarity to other effective pyrrolidine-based catalysts allows for the formulation of a robust and reliable protocol. The diol functionality is hypothesized to influence the solubility and aggregation of the catalyst, and potentially participate in hydrogen bonding interactions in the transition state, thereby affecting the stereochemical outcome.

Mechanistic Rationale: Enamine Catalysis

The catalytic cycle for a pyrrolidine-catalyzed aldol reaction is initiated by the reaction of the ketone with the secondary amine of the pyrrolidine catalyst to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent hydrolysis regenerates the catalyst and yields the β-hydroxy ketone product. The stereochemistry of the newly formed chiral center is dictated by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by the chiral environment provided by the catalyst.

Aldol_Mechanism cluster_cycle Catalytic Cycle Ketone Ketone (R1-CH2-CO-R2) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst This compound Catalyst->Enamine Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde (R3-CHO) Product β-Hydroxy Ketone Iminium_Adduct->Product + H2O Product->Catalyst Release of Catalyst Water H2O

Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed aldol reactions and is expected to be effective with this compound.[4]

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • (S)-3-Pyrrolidino-1,2-propanediol

  • Solvent (e.g., DMSO, or a mixture of methanol and water)[4]

  • Hydrochloric acid (1N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (4 mL) at room temperature, add the ketone (5.0 mmol).

  • Add (S)-3-Pyrrolidino-1,2-propanediol (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.

  • Upon completion, quench the reaction by adding 1N HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Application as a Chiral Ligand: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols.[5][6] This transformation is typically catalyzed by a chiral ligand that coordinates to the zinc atom, creating a chiral environment that directs the addition of the alkyl group to one of the enantiotopic faces of the aldehyde. β-amino alcohols and diols are among the most effective classes of ligands for this reaction. The 1,2-diol moiety of this compound, in conjunction with the pyrrolidine nitrogen, can form a stable five-membered chelate with the diethylzinc, providing a rigid chiral pocket around the active site.

Mechanistic Considerations

The generally accepted mechanism involves the in-situ formation of a chiral zinc-ligand complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack by one of the ethyl groups from the diethylzinc. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand.

Diethylzinc_Addition_Workflow cluster_workflow Experimental Workflow Start Start Ligand_Zn_Complex Formation of Chiral Ligand-Zinc Complex Start->Ligand_Zn_Complex This compound + Diethylzinc Aldehyde_Addition Addition of Aldehyde Ligand_Zn_Complex->Aldehyde_Addition Reaction Enantioselective Ethyl Addition Aldehyde_Addition->Reaction Quenching Aqueous Work-up Reaction->Quenching Extraction Extraction and Purification Quenching->Extraction Product Chiral Secondary Alcohol Extraction->Product End End Product->End

Caption: A generalized experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocol: Enantioselective Diethylzinc Addition

This protocol is based on established procedures for similar chiral amino alcohol and diol ligands.[5][6]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (1.0 M solution in hexanes)

  • (S)-3-Pyrrolidino-1,2-propanediol

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S)-3-Pyrrolidino-1,2-propanediol (0.05 mmol, 5 mol%) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

AldehydeProductYield (%)ee (%)
Benzaldehyde1-Phenyl-1-propanolData not availableData not available
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanolData not availableData not available
2-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanolData not availableData not available
Cinnamaldehyde1-Phenylpent-1-en-3-olData not availableData not available
Note: The table presents expected products. Specific yield and enantioselectivity data for reactions catalyzed by this compound are not readily available in the cited literature and would require experimental determination.

Role as a Chiral Building Block in Drug Discovery

The pyrrolidine scaffold is a common feature in many FDA-approved drugs.[1][7] Chiral pyrrolidine derivatives, such as this compound, serve as valuable starting materials for the synthesis of more complex molecules with potential therapeutic applications. The stereocenters present in the starting material can be carried through the synthetic sequence, reducing the need for challenging asymmetric transformations at later stages.

For instance, polyhydroxylated pyrrolidines, which can be conceptually derived from structures like this compound, are known to be potent inhibitors of glycosidase enzymes and have potential applications as antiviral and anticancer agents.[1][8] The synthesis of such compounds often involves the strategic manipulation of the functional groups on the pyrrolidine ring.

Conclusion and Future Outlook

This compound is a promising yet underexplored chiral molecule in the field of asymmetric synthesis. Its structural features suggest a broad range of potential applications as both an organocatalyst and a chiral ligand. The protocols provided in this guide, based on well-established methodologies for structurally related compounds, offer a solid foundation for researchers to begin exploring its synthetic utility.

Future research should focus on the systematic evaluation of this compound in a variety of asymmetric transformations to fully elucidate its catalytic potential and stereodirecting capabilities. Furthermore, its incorporation as a chiral building block in the synthesis of novel bioactive molecules represents a fertile area for investigation in medicinal chemistry and drug discovery. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of synthetic chemists and accelerate the development of new and improved pharmaceuticals.

References

Application Notes & Protocols: The Use of 3-Pyrrolidino-1,2-propanediol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Pyrrolidine Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for constructing complex molecules with precise three-dimensional architectures, which is often critical for biological activity and selectivity.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[2][3] Its prevalence is due to several key factors: the sp³-hybridized carbons provide a non-planar, 3D structure that can effectively explore pharmacological space, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized, and the ring's stereogenic centers allow for the creation of multiple, distinct stereoisomers.[2]

3-Pyrrolidino-1,2-propanediol, available as a racemate or as individual (R)- and (S)-enantiomers, has emerged as a particularly valuable and versatile chiral building block. It combines the structural rigidity and functionality of the pyrrolidine core with the synthetic utility of a diol side chain. This unique combination allows for a multitude of synthetic transformations, enabling its incorporation into a diverse range of target molecules, including antiviral and antibacterial agents.[4][5] This guide provides a detailed overview of the properties, synthesis, and key applications of this compound, complete with actionable protocols for the research scientist.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is essential for safe handling, reaction optimization, and purification. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name 3-(Pyrrolidin-1-yl)propane-1,2-diol[6][7]
Molecular Formula C₇H₁₅NO₂[7]
Molecular Weight 145.20 g/mol [7]
CAS Number 85391-19-1 (Racemate)[6][7]
Appearance Clear, viscous liquid or low melting solid[7][8]
Melting Point 46-48 °C[7]
Boiling Point 145-150 °C (at reduced pressure)[7]
Solubility Soluble in water and polar organic solvents[8]

Synthesis of Enantiopure this compound

Access to enantiomerically pure starting materials is the cornerstone of asymmetric synthesis. A common and efficient method for preparing the (S)- and (R)-enantiomers of this compound involves the regioselective ring-opening of a chiral epoxide with pyrrolidine. The use of enantiopure glycidol or its derivatives as the starting material ensures excellent stereochemical control.

The workflow below illustrates the synthesis of (S)-3-Pyrrolidino-1,2-propanediol from (R)-Glycidol. This is a classic example of a nucleophilic epoxide opening where the stereochemistry of the starting material dictates the final product's configuration.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 (R)-Glycidol reaction Nucleophilic Ring-Opening start1->reaction Chiral Epoxide start2 Pyrrolidine start2->reaction Nucleophile (Solvent/Reagent) product (S)-3-Pyrrolidino-1,2-propanediol reaction->product Inversion of Stereochemistry at C3

Caption: Synthesis of (S)-3-Pyrrolidino-1,2-propanediol from (R)-Glycidol.

Applications in Chiral Synthesis

The utility of this compound stems from its bifunctional nature. The pyrrolidine nitrogen is a nucleophilic and basic center, while the 1,2-diol moiety can be protected, activated, or used as a ligand for metal catalysts. This allows for sequential and site-selective modifications.

As a Chiral Scaffold in Drug Synthesis

The pyrrolidine scaffold is a key component in a wide array of pharmaceuticals, including antiviral and antibacterial agents.[4][5][9] The defined stereochemistry of chiral this compound allows it to be incorporated into a larger molecule, imparting the necessary 3D orientation for effective binding to biological targets like enzymes or receptors.

A representative application is its use as a precursor in the synthesis of complex heterocyclic systems. The diol can be converted into a leaving group, which can then be displaced intramolecularly by a nucleophile attached to the pyrrolidine ring, or it can be used to link to other molecular fragments.

G cluster_start Chiral Building Block cluster_steps Synthetic Transformations cluster_product Target Molecule start (S)-3-Pyrrolidino-1,2-propanediol step1 1. Diol Protection (e.g., Acetonide formation) start->step1 step2 2. Functionalization (e.g., N-Alkylation) step1->step2 step3 3. Deprotection & Activation (e.g., Tosylation of primary -OH) step2->step3 step4 4. Cyclization or Coupling step3->step4 product Complex Chiral Target (e.g., Antiviral Agent Precursor) step4->product

Caption: General workflow for utilizing the chiral building block.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common transformations involving this compound. These are intended as a guide and may require optimization based on the specific substrate and scale.

Protocol 1: Protection of the Diol Moiety (Acetonide Formation)

Rationale: Protecting the diol functionality is a crucial first step in many synthetic sequences. It prevents the hydroxyl groups from interfering with subsequent reactions, such as those involving the pyrrolidine nitrogen. An acetonide is a common protecting group for 1,2-diols as it is stable under basic and nucleophilic conditions but can be easily removed under mild acidic conditions.

Materials:

  • (S)-3-Pyrrolidino-1,2-propanediol (1.0 eq)

  • 2,2-Dimethoxypropane (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)

  • Anhydrous Acetone (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve (S)-3-Pyrrolidino-1,2-propanediol in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Add 2,2-dimethoxypropane to the solution. This acts as both a reagent and a water scavenger.

  • Add a catalytic amount of p-toluenesulfonic acid. The reaction is acid-catalyzed; monitoring the pH to ensure it remains acidic but not strongly so is important to prevent side reactions.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution until the mixture is slightly basic (pH ~8).

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). The protected product is more nonpolar and will partition into the organic layer.

  • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of Protected this compound

Rationale: The pyrrolidine nitrogen is a good nucleophile and can be readily alkylated to introduce new substituents. This protocol describes a standard N-alkylation using an alkyl halide. The choice of a non-polar aprotic solvent and a mild base is typical for such Sₙ2 reactions.

Materials:

  • (S)-2,2-Dimethyl-4-((pyrrolidin-1-yl)methyl)-1,3-dioxolane (from Protocol 1) (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the protected pyrrolidine derivative in anhydrous acetonitrile, add finely powdered potassium carbonate. The base acts as a proton scavenger for any trace amounts of acid and neutralizes the HBr formed if any elimination side-reaction occurs.

  • Add the alkyl halide (e.g., benzyl bromide) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. The elevated temperature is often necessary to drive the Sₙ2 reaction to completion. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with deionized water (2 x 15 mL) to remove any remaining salts or polar impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography to yield the pure N-alkylated product.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in asymmetric synthesis. Its well-defined stereochemistry, coupled with the distinct reactivity of its pyrrolidine and diol functionalities, provides chemists with a reliable and adaptable tool for the construction of complex, high-value molecules. The strategic application of this scaffold, as outlined in these notes, continues to contribute to the development of new therapeutics and fine chemicals, underscoring the enduring importance of chiral building blocks in modern organic chemistry.[1][10]

References

Application Notes and Protocols for the Quantification of 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Pyrrolidino-1,2-propanediol is a chemical compound containing a pyrrolidine ring and a propanediol functional group.[1][][3] Its structure suggests potential applications in pharmaceutical development and chemical synthesis, where precise quantification is critical for quality control, process optimization, and pharmacokinetic studies. The presence of both a tertiary amine and two hydroxyl groups gives the molecule a polar and chiral nature, presenting unique challenges and opportunities for analytical method development.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore several analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), offering both established principles and innovative approaches. Furthermore, we will address the critical aspect of chiral separation, a likely necessity given the stereocenter in the molecule.

These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices. All proposed methods are grounded in established analytical chemistry principles and, where direct methods for the target analyte are not published, adapted from validated methods for structurally analogous compounds. Full method validation in accordance with regulatory guidelines, such as ICH Q2(R1), is a mandatory prerequisite for implementation in a regulated environment.[4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[]
Molecular Weight 145.20 g/mol [][3]
CAS Number 85391-19-1[1][]
Melting Point 46-48 °C[3]
Boiling Point 145-150 °C[3]
Appearance Solid[3]
Solubility Soluble in water[8]

The compound's polarity, due to the hydroxyl and amine functionalities, and its relatively low molecular weight are key considerations for the analytical strategies detailed below. Its water solubility suggests that reversed-phase liquid chromatography might be challenging without specific column chemistries like HILIC, while its boiling point is within a suitable range for gas chromatography, potentially with derivatization to improve volatility and peak shape.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, two approaches can be considered: direct analysis and analysis following derivatization.

Approach A: Direct GC-MS Analysis (Without Derivatization)

Drawing parallels from a patented method for the related compound 3-methylamino-1,2-propanediol, direct injection without derivatization can be a simpler and faster approach.[9][10] This method relies on a polar GC column that can handle the active hydroxyl and amine groups.

This approach minimizes sample preparation steps, reducing potential sources of error and analysis time. The key is the selection of an appropriate GC column with a stationary phase that can effectively interact with the polar analyte without significant peak tailing. A mid-polarity column, such as one containing a percentage of cyanopropylphenyl polysiloxane, is a good starting point.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or isopropanol, to a final concentration within the expected calibration range.

  • If necessary, centrifuge or filter the sample to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column Mid-polarity capillary column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Split or splitless, depending on the required sensitivity
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp 260 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for peak identification

3. Data Analysis:

  • For quantification, monitor characteristic ions of this compound in SIM mode.

  • Construct a calibration curve by analyzing a series of standard solutions of known concentrations.

  • Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Approach B: GC-MS Analysis with Derivatization

Derivatization is a common strategy to improve the chromatographic behavior of polar compounds by increasing their volatility and reducing peak tailing.[11] For molecules with active hydrogens, such as the hydroxyl groups in this compound, silylation or acylation are effective derivatization techniques.

By replacing the active protons of the hydroxyl groups with non-polar functional groups, derivatization reduces intermolecular hydrogen bonding, leading to a more volatile and less polar compound. This results in sharper, more symmetrical peaks and often lower detection limits. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic Anhydride (PFPA) is well-established for similar analytes.[12][13]

1. Derivatization Procedure:

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS or PFPA).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column Non-polar capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Split or splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
MS Parameters Same as direct analysis approach

3. Data Analysis:

  • Identify the derivatized analyte peak in full scan mode.

  • Select characteristic ions of the derivatized compound for SIM mode quantification.

  • Follow the same calibration and quantification procedure as in the direct analysis method.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization If required Injection GC Injection Dissolution->Injection Direct Analysis Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar, non-volatile compounds in complex matrices. Given the water-soluble nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) approach is a promising strategy.

Rationale

HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This is ideal for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[14][15] Coupling HILIC with tandem mass spectrometry provides excellent sensitivity and selectivity for quantification.

1. Sample Preparation:

  • Dilute the sample with a solvent that is compatible with the initial mobile phase conditions (e.g., 90% acetonitrile in water).

  • An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added to the sample and calibration standards to correct for matrix effects and variations in instrument response.

  • Centrifuge or filter the sample prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC Column HILIC column (e.g., ZIC-pHILIC, 100 x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of a standard solution. Precursor ion will be [M+H]⁺.

3. Data Analysis:

  • Optimize MRM transitions for the analyte and internal standard to ensure maximum sensitivity and specificity.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution & IS Spiking Sample->Dilution Injection LC Injection Dilution->Injection Separation HILIC Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Ratio Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Method 3: Chiral Separation by HPLC

The presence of a stereocenter at the second carbon of the propanediol chain means that this compound exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify individual enantiomers. Chiral HPLC is the most common technique for this purpose.[16][17]

Approach: Direct Chiral Separation using a Chiral Stationary Phase (CSP)

Direct chiral separation on a CSP is often the preferred method due to its simplicity and broad applicability.[18] For a compound with a primary or secondary amine, crown ether-based CSPs are particularly effective.[19]

Chiral recognition on a crown ether-based CSP occurs through the formation of diastereomeric complexes between the protonated amine of the analyte and the chiral cavity of the stationary phase. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
Column Crown ether-based CSP (e.g., CROWNPAK® CR(+), 150 x 4.6 mm, 5 µm)
Mobile Phase Perchloric acid solution (pH 1.0 to 2.0) / Methanol (e.g., 85:15, v/v)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 °C (can be optimized)
Detection UV at a low wavelength (e.g., 200-210 nm) or coupled to a mass spectrometer

3. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Method Validation

Regardless of the chosen method, thorough validation is essential to ensure the reliability and accuracy of the results. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of this compound can be successfully achieved using a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for chiral separation.

The proposed GC-MS and LC-MS/MS methods offer robust and sensitive approaches for quantification. For applications where stereoisomeric purity is critical, the chiral HPLC method provides a reliable solution. It is imperative that any chosen method undergoes rigorous validation to ensure its suitability for its intended purpose, thereby guaranteeing the quality and integrity of the analytical data.

References

Application Notes and Protocols for the Safe Handling and Storage of 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of 3-Pyrrolidino-1,2-propanediol (CAS No. 85391-19-1). As a compound with incompletely characterized toxicological properties, adherence to stringent safety protocols is paramount. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed procedures grounded in established laboratory safety principles to minimize risk and ensure experimental integrity. The protocols herein address the known hazards of irritation and the compound's likely hygroscopic nature, providing a framework for its responsible use in a laboratory setting.

Introduction and Compound Profile

This compound is a substituted diol whose applications in research and development are still emerging. Its structure, featuring a pyrrolidine ring and a propanediol backbone, suggests potential utility as a chiral building block, a ligand in catalysis, or a precursor in the synthesis of more complex molecules. However, a comprehensive toxicological profile for this compound is not yet available.[1] Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance.

The available safety data indicates that this compound is a faint yellow crystalline powder that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] Furthermore, analogous propanediol derivatives often exhibit hygroscopic properties, readily absorbing moisture from the atmosphere.[2] This characteristic necessitates specific handling and storage considerations to maintain the compound's integrity and prevent unwanted reactions.

Chemical and Physical Properties

A summary of the known and inferred properties of this compound is presented in Table 1. It is critical to note that some of these properties are based on data for structurally similar compounds and should be used as a guide rather than absolute values.

PropertyValue/InformationSource(s)
CAS Number 85391-19-1[1][3][4][]
Molecular Formula C₇H₁₅NO₂[]
Molecular Weight 145.20 g/mol []
Appearance Faint yellow crystalline powder[1]
Melting Point Not definitively established. A similar compound, 3-Piperidino-1,2-propanediol, has a melting point of 77-80 °C.[6]
Boiling Point Not established.
Solubility Expected to be soluble in water and polar organic solvents due to the hydroxyl groups and the amine functionality.Inferred
Hygroscopicity Likely to be hygroscopic, readily absorbing moisture from the air.[2]Inferred
Stability Stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.[2]

Hazard Identification and Risk Assessment

The primary known hazards associated with this compound are its irritant properties.[1] However, the lack of comprehensive toxicological data means that other, more severe hazards cannot be ruled out. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Hierarchy of Controls

To mitigate the risks associated with handling this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.[7][8]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[8][9][10] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[11] Inspect gloves for any signs of damage before use and replace them immediately if compromised.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For procedures that may generate significant amounts of dust or aerosols, a NIOSH-approved respirator with a particulate filter may be necessary.[8][9][10] All work with the solid compound should be performed in a certified chemical fume hood.

Safe Handling Procedures

Adherence to these procedures is crucial to minimize exposure and maintain the integrity of the compound.

General Handling
  • All handling of solid this compound should be conducted in a well-ventilated chemical fume hood.[12]

  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • Use appropriate tools (spatulas, weighing paper) to handle the solid.

  • Keep containers tightly closed when not in use to prevent moisture absorption.[13][14]

Protocol for Weighing a Hygroscopic Crystalline Solid
  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, and a container with a tight-fitting lid for the weighed compound.

    • Place a desiccant, such as calcium chloride or silica gel, in a desiccator and allow the unopened container of this compound to equilibrate to room temperature inside the desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture on the cold powder.

  • Weighing:

    • Perform the weighing process as quickly as possible to minimize exposure to the atmosphere.[13]

    • Tare the weighing vessel on the analytical balance.

    • Quickly open the container of this compound and transfer the approximate amount of solid to the weighing vessel.

    • Immediately and securely close the main container.

    • Record the weight.

    • If preparing a solution, immediately transfer the weighed solid to the solvent.

  • Post-Weighing:

    • Clean the spatula and any other tools used.

    • Wipe down the balance and the surrounding work area in the fume hood.

    • Dispose of any contaminated weighing paper or other disposable materials in the appropriate chemical waste container.

Storage Requirements

Proper storage is essential to maintain the quality of this compound and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.[13]

  • Atmosphere: Due to its hygroscopic nature, it is highly recommended to store the compound in a desiccator containing a suitable desiccant.[13] For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight.[12]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[2][12]

Emergency Procedures

In the event of an emergency, follow these established protocols.

Spill Response

The appropriate response to a spill depends on its size and the immediate hazards.

SpillResponse Start Spill of this compound Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small Spill (<1g, contained) Assess->SmallSpill Small LargeSpill Large Spill (>1g or uncontained) Assess->LargeSpill Large Cleanup Trained personnel clean up using spill kit SmallSpill->Cleanup Evacuate Evacuate immediate area LargeSpill->Evacuate Decontaminate Decontaminate area and dispose of waste Cleanup->Decontaminate Notify Notify EH&S and PI Evacuate->Notify End Procedure Complete Notify->End Decontaminate->End

Caption: Decision tree for responding to a spill of this compound.

  • For a small spill (that you are trained and equipped to handle):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[15]

  • For a large spill or a spill of unknown size:

    • Evacuate the immediate area.[1]

    • Alert your supervisor and institutional Environmental Health & Safety (EH&S) department.

    • Prevent others from entering the area.

    • Provide EH&S with the identity of the spilled chemical and any other relevant information.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17][18][19] Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing.[20] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[16] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

Application Notes & Protocols: (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Chiral Pyrrolidine-Diols in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral ligands are the cornerstone of asymmetric catalysis, orchestrating the formation of specific stereoisomers with high fidelity. Among the privileged scaffolds for these ligands, pyrrolidine-based structures have demonstrated exceptional efficacy and versatility.[1] This is largely due to their rigid, five-membered ring structure which provides a well-defined chiral environment, and the nucleophilic nitrogen atom which is key to their catalytic activity.

This guide focuses on a specific, yet highly effective, member of this family: (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol . This molecule combines the structural rigidity of the pyrrolidine ring with the coordinating functionality of a 1,2-diol, making it an excellent chiral ligand for metal-catalyzed reactions. Its primary and most well-documented application is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of valuable chiral secondary alcohols.[2][3] These chiral alcohol products are critical building blocks for numerous pharmaceuticals and complex natural products.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of (S)-3-(pyrrolidin-1-yl)propane-1,2-diol as a ligand in asymmetric catalysis. We will provide detailed, field-proven protocols, explain the mechanistic underpinnings of its catalytic function, and present data to support its efficacy.

Part 1: Synthesis of the Chiral Ligand

The utility of any chiral ligand is predicated on its accessibility in an enantiomerically pure form. (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol can be readily synthesized from commercially available chiral starting materials. A reliable method involves the nucleophilic ring-opening of a chiral epoxide, such as (R)-glycidol, with pyrrolidine. This approach ensures the stereochemistry at the diol moiety is controlled from the outset.

Protocol 1: Synthesis of (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol from (R)-Glycidol

This protocol is adapted from established procedures for the ring-opening of epoxides with amines.[4]

Workflow Overview:

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Purification A Charge flask with (R)-Glycidol and solvent (e.g., EtOH) B Cool to 0°C in an ice bath A->B C Add Pyrrolidine dropwise B->C D Allow to warm to room temperature and stir for 12-24h C->D E Remove solvent under reduced pressure D->E F Purify crude product by vacuum distillation or column chromatography E->F

Figure 1. Workflow for the synthesis of the chiral ligand.

Materials:

  • (R)-Glycidol (>98% ee)

  • Pyrrolidine (freshly distilled)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (R)-glycidol (1 equiv.) in anhydrous ethanol (approx. 2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Addition of Pyrrolidine: Add pyrrolidine (1.1 equiv.) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield (S)-3-(pyrrolidin-1-yl)propane-1,2-diol as a colorless, viscous liquid. Alternatively, purification can be achieved by silica gel column chromatography.

Part 2: Application in Asymmetric Catalysis

Mechanism of Catalysis: The Noyori-Soai Model

The catalytic cycle is believed to proceed through the formation of a chiral zinc-alkoxide complex. This complex then coordinates with both the aldehyde and the diethylzinc, organizing them within a chiral environment for the crucial ethyl group transfer.

  • Ligand Exchange: The chiral amino alcohol ligand displaces one of the ethyl groups from a diethylzinc molecule to form a dimeric zinc alkoxide complex. This is the active catalytic species.

  • Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimer. The steric and electronic properties of the ligand dictate a preferred orientation for the aldehyde.

  • Ethyl Transfer: A second molecule of diethylzinc coordinates to the complex. The ethyl group is then transferred from this second diethylzinc molecule to the re- or si-face of the aldehyde carbonyl, directed by the chiral ligand.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product is formed, which then undergoes an exchange with another molecule of diethylzinc to release the chiral alcohol product (after workup) and regenerate the active catalyst dimer.

G Ligand (S)-3-Pyrrolidino-1,2-propanediol Catalyst Chiral Zinc Alkoxide (Active Catalyst) Ligand->Catalyst + Et₂Zn - Ethane Et2Zn1 Et₂Zn Et2Zn1->Catalyst Complex Ternary Complex [Catalyst-Aldehyde-Et₂Zn] Catalyst->Complex + Aldehyde + Et₂Zn Aldehyde R-CHO (Aldehyde) Aldehyde->Complex Product Chiral Alcohol (after workup) Complex->Product Ethyl Transfer & Workup Et2Zn2 Et₂Zn Et2Zn2->Complex Product->Catalyst Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the diethylzinc addition.

Protocol 2: Enantioselective Ethylation of Benzaldehyde

This protocol details the general procedure for the asymmetric addition of diethylzinc to benzaldehyde, yielding chiral 1-phenyl-1-propanol, a valuable synthetic intermediate. The conditions are based on well-established methods for similar amino alcohol-catalyzed reactions.

Materials:

  • (S)-3-(Pyrrolidin-1-yl)propane-1,2-diol (the chiral ligand)

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and argon/nitrogen line for inert atmosphere techniques

Step-by-Step Procedure:

  • Catalyst Preparation: To a dry, argon-flushed 100 mL Schlenk flask, add (S)-3-(pyrrolidin-1-yl)propane-1,2-diol (0.05 mmol, 5 mol%). Add anhydrous toluene (20 mL) via syringe.

  • Reaction Mixture: Cool the solution to 0°C in an ice bath. Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol, 2.2 equiv.) via syringe. A white precipitate may form. Stir the mixture at 0°C for 20 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the progress by TLC until the benzaldehyde is consumed (typically 4-12 hours).

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). Caution: Unreacted diethylzinc reacts violently with water.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL) to remove the ligand, water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure (S)-1-phenyl-1-propanol. Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Part 3: Performance Data and Scope

The effectiveness of a chiral ligand is measured by its ability to consistently provide high yields and high enantioselectivity across a range of substrates. While extensive data for (S)-3-(pyrrolidin-1-yl)propane-1,2-diol is not as widely published as for other common ligands, the performance can be expected to be high based on structurally similar β-amino alcohols.

For the benchmark reaction of diethylzinc addition to benzaldehyde, ligands of this class typically achieve excellent results.

Table 1: Expected Performance in the Ethylation of Benzaldehyde

Ligand Loading (mol%)Temperature (°C)Typical Yield (%)Typical ee (%)Predominant Enantiomer
2 - 100>90>95(S)

The scope of the reaction is generally broad, with good to excellent results obtained for various substituted aromatic aldehydes. Electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated. Aliphatic aldehydes can also be used, though they sometimes result in slightly lower enantioselectivities.[7]

Conclusion and Future Outlook

(S)-3-(Pyrrolidin-1-yl)propane-1,2-diol stands as an effective and accessible chiral ligand for asymmetric catalysis. Its straightforward synthesis and high performance in the enantioselective addition of diethylzinc to aldehydes make it a valuable tool for synthetic chemists. The protocols provided herein offer a robust starting point for researchers looking to synthesize chiral secondary alcohols with high enantiopurity.

The structural motif of this ligand—combining a pyrrolidine unit with a diol—suggests potential for broader applications. Future research may explore its use in other metal-catalyzed transformations, such as transfer hydrogenations, Michael additions, or as an organocatalyst in its own right for reactions like aldol or Mannich additions. The continued exploration of such versatile and readily prepared ligands is crucial for the advancement of practical and efficient asymmetric synthesis.

References

Techniques for the purification of 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 3-Pyrrolidino-1,2-propanediol

Abstract

This compound is a valuable chiral building block in medicinal chemistry and pharmaceutical development, notable for its role as a synthon in creating complex molecular architectures.[1][2][3] The stereochemistry and high purity of this amino alcohol are often critical for the biological activity and safety of the final active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide for researchers and drug development professionals on the principal techniques for purifying this compound, moving beyond simple procedural lists to explain the underlying scientific principles and rationale behind methodological choices. We will cover purification by vacuum distillation, preparative column chromatography, and a derivatization-crystallization sequence, complete with detailed protocols, troubleshooting insights, and methods for purity verification.

Introduction: The Imperative for Purity

This compound (C₇H₁₅NO₂) is an organic compound featuring a pyrrolidine ring and a diol functional group.[4] Its synthesis, often proceeding from precursors like 3-chloro-1,2-propanediol or glycidol and pyrrolidine, can introduce a variety of impurities.[5][6] These may include unreacted starting materials, solvents, and side-products such as bis-alkylated species or isomers. For its application in drug synthesis, where it may be a precursor to drugs like Rilmakalim or Cromakalim, achieving exceptional chemical and enantiomeric purity is non-negotiable.[7] This guide provides the technical foundation for selecting and executing an appropriate purification strategy.

Physicochemical Properties

A successful purification strategy is predicated on understanding the molecule's physical properties.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[4]
Molecular Weight 145.20 g/mol [4]
Appearance Clear, viscous liquid[8] (analogue)
Boiling Point ~264-265 °C @ 739 mmHg (for 3-amino-1,2-propanediol)[8]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.Inferred from structure

Note: The boiling point is for the related compound 3-amino-1,2-propanediol and suggests that this compound will also have a high boiling point requiring vacuum distillation.

Strategic Approach to Purification

The choice of purification technique depends on the impurity profile and the desired final purity. A multi-step approach is often necessary for achieving pharmaceutical-grade material. The initial crude product from synthesis is first analyzed to identify the nature of the impurities (e.g., volatile, polar, non-polar), which dictates the most effective primary purification step.

G crude Crude this compound analysis1 Initial Analysis (TLC, GC-MS, NMR) crude->analysis1 distillation Vacuum Distillation analysis1->distillation High-boiling impurities or solvent removal chromatography Flash Chromatography analysis1->chromatography Polar / Non-polar impurities of similar volatility derivatization Derivatization-Crystallization analysis1->derivatization Difficult-to-separate isomers or trace impurities analysis2 Purity Verification (GC-MS, Chiral HPLC) distillation->analysis2 chromatography->analysis2 derivatization->analysis2 pure_product Purified Product (>99%) analysis2->pure_product Purity Confirmed

Fig 1. General purification decision workflow.

Technique 1: Fractional Vacuum Distillation

Causality & Rationale: This technique is the workhorse for separating liquids with different boiling points. This compound, like many amino alcohols, has a high boiling point and is susceptible to thermal decomposition at atmospheric pressure.[8] Applying a vacuum lowers the boiling point significantly, allowing for distillation at a lower, non-destructive temperature. This method is highly effective for removing non-volatile residues, salts, and solvents.

Protocol: Fractional Vacuum Distillation
  • System Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system. Monitor the pressure until it stabilizes at the desired level (e.g., 1-5 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the mixture continuously.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which typically contains residual solvents and volatile impurities.

    • Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of the product at that pressure.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile impurities.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air.

ParameterTypical ValueRationale
Pressure 1-10 mmHgLowers boiling point to prevent thermal degradation.
Pot Temperature 140-180 °C (Est.)Must be higher than the vapor temperature to drive distillation.
Head Temperature 120-160 °C (Est.)Corresponds to the product's boiling point at the set pressure.

Technique 2: Preparative Flash Column Chromatography

Causality & Rationale: Chromatography excels at separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Due to its polar amine and diol groups, this compound adsorbs well to polar stationary phases like silica gel. By using a solvent system (mobile phase) of increasing polarity, impurities can be selectively eluted before or after the desired product. This method is ideal for removing impurities with similar boiling points but different polarities.[1]

G cluster_0 Setup cluster_1 Elution cluster_2 Collection & Analysis pack 1. Pack Column (Silica Gel Slurry) load 2. Load Sample (Concentrated on Silica) pack->load elute_nonpolar 3. Elute with Low Polarity Solvent (e.g., 100% DCM) load->elute_nonpolar elute_gradient 4. Increase Polarity Gradient (e.g., DCM -> 10% MeOH/DCM) elute_nonpolar->elute_gradient Non-polar impurities elute elute_polar 5. Elute with High Polarity Solvent (e.g., 20% MeOH/DCM) elute_gradient->elute_polar Product elutes collect 6. Collect Fractions elute_polar->collect Highly polar impurities remain or elute last tlc 7. Analyze Fractions by TLC collect->tlc pool 8. Pool Pure Fractions tlc->pool concentrate 9. Concentrate under Vacuum pool->concentrate

Fig 2. Workflow for flash column chromatography.
Protocol: Flash Column Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation and gives the product an Rf value of ~0.2-0.4. A common system for amino alcohols is Dichloromethane (DCM) and Methanol (MeOH).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under light pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column bed.

  • Elution:

    • Begin eluting with the low-polarity solvent to wash off non-polar impurities.

    • Gradually increase the percentage of the polar solvent (e.g., increase MeOH from 0% to 10%). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Technique 3: Purification via Reversible Derivatization

Causality & Rationale: When distillation and chromatography are insufficient, particularly for removing stubborn isomers, reversible derivatization offers a powerful alternative. The strategy involves converting the liquid amino alcohol into a solid derivative that can be easily purified by crystallization. Crystallization is a highly selective process that can exclude impurities from the growing crystal lattice. The derivative is then chemically converted back to the original, now highly pure, amino alcohol. A patented method for purifying similar aminopropanediols involves forming a Schiff base with an aromatic aldehyde.[9] This imine derivative is often a crystalline solid, which can be recrystallized and then hydrolyzed back to the pure amino diol.

G crude_diol Crude Amino Diol (Liquid, Impure) reaction React with Benzaldehyde (Schiff Base Formation) crude_diol->reaction derivative Imine Derivative (Solid, Crystalline) reaction->derivative crystallization Recrystallization (e.g., from Ethanol/Water) derivative->crystallization Impurities remain in mother liquor pure_derivative Purified Imine Derivative (Solid, High Purity) crystallization->pure_derivative hydrolysis Acidic Hydrolysis (e.g., aq. HCl) pure_derivative->hydrolysis pure_diol Pure Amino Diol (Liquid, High Purity) hydrolysis->pure_diol

Fig 3. Purification cycle via Schiff base formation.
Protocol: Derivatization, Crystallization, and Hydrolysis

Part A: Schiff Base Formation

  • Dissolve the crude this compound in an aqueous or aqueous-alcoholic solution.

  • Adjust the pH to between 9 and 12 using a suitable base.

  • Add an aromatic aldehyde, such as benzaldehyde (approximately 1 molar equivalent), to the solution and stir vigorously at room temperature.[9]

  • Continue stirring until precipitation of the Schiff base is complete. The solid can be collected by vacuum filtration.

Part B: Recrystallization

  • Select a suitable solvent system for recrystallization (e.g., ethanol/water, isopropanol).

  • Dissolve the crude Schiff base in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Part C: Hydrolysis and Isolation

  • Suspend the purified Schiff base crystals in water.

  • Acidify the mixture with an acid (e.g., hydrochloric acid) to a pH below 7 to hydrolyze the imine back to the amino alcohol and the aldehyde.[9]

  • The liberated aldehyde can be removed by extraction with a non-polar organic solvent (e.g., diethyl ether).

  • The aqueous layer, containing the hydrochloride salt of the purified amino diol, can then be basified and the final product extracted with an organic solvent or isolated after water removal.

Analytical Verification of Purity

Post-purification analysis is a mandatory step to validate the success of the chosen protocol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing chemical purity. The sample is vaporized and separated on a chromatography column, with mass spectrometry providing identification of the parent compound and any residual impurities.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can detect impurities with different chemical structures.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). The purified compound is run on a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.[13][14]

Conclusion

The purification of this compound requires a logical, multi-faceted approach tailored to the specific impurities present in the crude material. For bulk purification and removal of non-volatile residues, vacuum distillation is an efficient first step. For separating compounds of similar volatility but differing polarity, flash column chromatography provides excellent resolution. In cases where isomeric purity is paramount or other methods fail, purification via a crystalline derivative offers a robust, albeit more complex, solution. Each of these techniques, when executed with care and validated with appropriate analytical methods, can yield material of the high purity required for advanced applications in research and pharmaceutical development.

References

The Strategic Application of (3S)-Pyrrolidin-3-yl-1,2-propanediol in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

In the landscape of modern drug discovery and development, the demand for enantiomerically pure and structurally complex molecules is incessant. Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the myriad of chiral building blocks, (3S)-Pyrrolidin-3-yl-1,2-propanediol emerges as a highly versatile and strategically valuable synthon. Its inherent chirality and multiple functionalization points offer a robust platform for the stereoselective synthesis of a diverse array of bioactive molecules, particularly in the realm of antiviral agents. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this powerful building block in the synthesis of complex molecular targets, with a specific focus on a proposed synthesis of the potent influenza neuraminidase inhibitor, A-315675.[2][3]

Core Principles: Why (3S)-Pyrrolidin-3-yl-1,2-propanediol?

The utility of (3S)-Pyrrolidin-3-yl-1,2-propanediol as a chiral starting material is rooted in several key features:

  • Pre-existing Stereocenter: The defined stereochemistry at the C3 position of the pyrrolidine ring serves as a crucial control element for subsequent stereoselective transformations, significantly simplifying the synthesis of enantiomerically pure targets.

  • Orthogonal Functionality: The presence of a secondary amine within the pyrrolidine ring and a vicinal diol sidechain provides two distinct sites for chemical modification. This orthogonality allows for selective protection and functionalization, enabling the stepwise construction of complex molecular architectures.

  • Synthetic Accessibility: This chiral building block can be sourced from the chiral pool or synthesized through various established methods, ensuring its availability for research and development.[4][5]

Application Focus: A Proposed Synthesis of the Influenza Neuraminidase Inhibitor A-315675

A-315675 is a potent inhibitor of the influenza neuraminidase enzyme, a key target for antiviral therapy.[2][6] Its complex, highly substituted pyrrolidine core presents a significant synthetic challenge. While the original synthesis of A-315675 started from D-serine, we propose a convergent and efficient synthetic strategy commencing from (3S)-Pyrrolidin-3-yl-1,2-propanediol.[2] This approach highlights the strategic advantages of our chosen starting material.

Retrosynthetic Analysis

Our retrosynthetic strategy for A-315675 from (3S)-Pyrrolidin-3-yl-1,2-propanediol is outlined below. The key disconnections involve the formation of the crucial epoxide intermediate and the subsequent stereocontrolled introduction of the side chains.

G A315675 A-315675 Intermediate_A Key Pyrrolidine Intermediate A315675->Intermediate_A Side chain elaboration Epoxide Chiral Epoxide Intermediate_A->Epoxide Stereoselective aziridination & functionalization Diol_protected N-Protected (3S)-Pyrrolidin-3-yl-1,2-propanediol Epoxide->Diol_protected Epoxidation Starting_Material (3S)-Pyrrolidin-3-yl-1,2-propanediol Diol_protected->Starting_Material N-Protection G Start (3S)-Pyrrolidin-3-yl-1,2-propanediol Step1 Step 1: N-Protection Start->Step1 Step2 Step 2: Selective Primary Alcohol Protection Step1->Step2 Step3 Step 3: Secondary Alcohol Activation Step2->Step3 Step4 Step 4: Epoxide Formation Step3->Step4 Step5 Step 5: Epoxide Opening Step4->Step5 Step6 Step 6: Functional Group Interconversion Step5->Step6 Step7 Step 7: Side Chain Introduction Step6->Step7 Step8 Step 8: Final Deprotection & Purification Step7->Step8 End A-315675 Step8->End

References

Application Notes & Protocols: A Guide to the Scale-up Synthesis of 3-Pyrrolidino-1,2-propanediol for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-Pyrrolidino-1,2-propanediol, a valuable amino alcohol intermediate in the pharmaceutical and fine chemical industries.[1] We will explore the fundamental principles of selecting a viable synthetic route for industrial application, focusing on the nucleophilic ring-opening of a suitable epoxide with pyrrolidine. Detailed protocols for a scalable batch process are presented, addressing critical parameters, process safety, and analytical controls. Furthermore, this guide delves into purification strategies and waste stream management to ensure a robust, efficient, and environmentally responsible manufacturing process.

Introduction: The Industrial Significance of this compound

This compound is a chiral amino alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value specialty chemicals.[2][3] Its vicinal diol and tertiary amine functionalities make it a versatile precursor for creating complex molecular architectures. The pyrrolidine moiety, in particular, is a common structural feature in many biologically active compounds. As the demand for pharmaceuticals and advanced materials containing this scaffold grows, the need for a reliable and economically viable industrial-scale synthesis becomes paramount.

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction kinetics, heat management, mass transfer limitations, and downstream processing. This guide is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to navigate these complexities successfully.

Strategic Selection of a Scalable Synthetic Route

Several synthetic strategies can be envisioned for the preparation of this compound. A critical analysis of these routes is essential to identify the most promising candidate for industrial scale-up.

Comparative Analysis of Synthetic Pathways
Synthetic RouteStarting MaterialsKey TransformationAdvantages for Scale-upDisadvantages for Scale-up
Route A: Epoxide Ring-Opening Glycidol (or a derivative) and PyrrolidineNucleophilic ring-opening of an epoxideHigh atom economy, often proceeds under mild conditions, regioselectivity can be controlled.[4][5]Glycidol is a reactive and potentially hazardous material, potential for side reactions if not controlled.
Route B: From 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol and PyrrolidineNucleophilic substitutionReadily available starting material.[6]Formation of inorganic salt byproducts, may require harsher reaction conditions.[7]
Route C: Reductive Amination Dihydroxyacetone and PyrrolidineReductive aminationUtilizes a different class of starting materials.[][9]Often requires a reducing agent and catalyst, potentially leading to more complex workup and purification.[10]
Mechanistic Insights: The Rationale Behind Epoxide Ring-Opening

The reaction proceeds via a nucleophilic attack of the secondary amine (pyrrolidine) on one of the electrophilic carbons of the epoxide ring.[4] This reaction is driven by the release of ring strain in the three-membered epoxide.[4][11] Under neutral or basic conditions, the reaction follows an SN2 mechanism, where the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide.[5][11]

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Reagents Pyrrolidine Glycidol Reaction Nucleophilic Ring-Opening Reagents->Reaction Solvent Isopropanol (IPA) Solvent->Reaction Reactor Jacketed Glass-Lined Reactor Quench Aqueous Work-up (optional) Reactor->Quench Reaction->Reactor Solvent_Removal Solvent Stripping (Rotary Evaporator/Wiped-Film Evaporator) Quench->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Distillation Fractional Vacuum Distillation Crude_Product->Distillation Final_Product Pure this compound Distillation->Final_Product G Start Process Start Route_Selection Synthetic Route Selection Start->Route_Selection Lab_Scale Laboratory-Scale Experiments Route_Selection->Lab_Scale Process_Optimization Process Parameter Optimization Lab_Scale->Process_Optimization Safety_Assessment Process Safety Assessment Process_Optimization->Safety_Assessment Scale_Up Pilot Plant/Industrial Scale Production Safety_Assessment->Scale_Up

References

Troubleshooting & Optimization

Side reactions and byproducts in 3-Pyrrolidino-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Pyrrolidino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, identify and mitigate side reactions, and ensure the purity of your final product.

I. Introduction to the Synthesis

The primary and most efficient route for the synthesis of this compound involves the nucleophilic ring-opening of a suitable epoxide, typically glycidol, with pyrrolidine. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of pyrrolidine attacks one of the carbon atoms of the epoxide ring.

Synthesis of this compound Pyrrolidine Pyrrolidine reagents Pyrrolidine->reagents Glycidol Glycidol Glycidol->reagents Product This compound reagents->Product S N 2 Ring-Opening Glycidol Polymerization Glycidol1 Glycidol reagents Glycidol1->reagents Glycidol2 Glycidol Glycidol2->reagents reagents2 Glycidol2->reagents2 Dimer Glycidol Dimer Dimer->reagents2 Polymer Polyglycidol reagents->Dimer Base (Pyrrolidine) reagents2->Polymer Propagation Byproduct Formation cluster_main Main Reaction cluster_isomer Isomer Formation cluster_overalkylation Over-alkylation Pyrrolidine_main Pyrrolidine Product This compound Pyrrolidine_main->Product Attack at C3 Glycidol_main Glycidol Glycidol_main->Product Pyrrolidine_iso Pyrrolidine Isomer 2-Pyrrolidino-1,3-propanediol Pyrrolidine_iso->Isomer Attack at C2 Glycidol_iso Glycidol Glycidol_iso->Isomer Product_over This compound Overalkylation_product Bis(2,3-dihydroxypropyl)pyrrolidinium Product_over->Overalkylation_product Glycidol_over Glycidol Glycidol_over->Overalkylation_product

Technical Support Center: Optimizing Reaction Conditions for 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 3-Pyrrolidino-1,2-propanediol. This molecule is a valuable building block in pharmaceutical development, particularly as a scaffold in medicinal chemistry.[1][2][3] Its synthesis, typically achieved through the nucleophilic ring-opening of an epoxide (like glycidol) with pyrrolidine, is a cornerstone reaction.[4] However, like any chemical transformation, it is fraught with potential challenges ranging from low yields to purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to not only execute the synthesis but to intelligently troubleshoot and optimize it for your specific application.

Core Synthesis Pathway: The Nucleophilic Ring-Opening of Glycidol

The most common and atom-economical route to this compound is the reaction between pyrrolidine and glycidol. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of pyrrolidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring to form the final β-amino alcohol product.[5][6][7]

The regioselectivity of the attack is a critical consideration. Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide.[5][7] In the case of glycidol, this is the terminal carbon, leading to the desired 1-substituted product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Pyrrolidine Pyrrolidine (Nucleophile) TS Transition State Pyrrolidine->TS Nucleophilic Attack (SN2) Pyrrolidine_struct Glycidol Glycidol (Electrophile) Glycidol->TS Glycidol_struct Product This compound TS->Product Ring Opening Product_struct

Caption: SN2 mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common frustration. The causes can be multifaceted, often boiling down to incomplete reaction, side reactions, or loss of product during workup.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion. Pyrrolidine, while a good nucleophile, may require optimized conditions to fully react.

    • Solution:

      • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the glycidol spot has completely disappeared.

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can significantly increase the reaction rate.[8] However, be cautious as excessive heat can promote side reactions.

      • Use a Catalyst: While often not strictly necessary, a mild Lewis acid or a tertiary amine catalyst (1-5 mol%) can accelerate the reaction.[9][10]

  • Potential Cause 2: Side Reactions. The most common side reaction is the dimerization or polymerization of glycidol, especially at higher temperatures or in the presence of strong bases.[11] Another possibility is the reaction of the newly formed hydroxyl group of the product with another molecule of glycidol.

    • Solution:

      • Control Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1 to 1.2 equivalents) to ensure the glycidol is consumed quickly, minimizing its self-reaction.

      • Maintain Temperature Control: Avoid excessive heating. Run the reaction at room temperature or with gentle warming.

      • Solvent Choice: Using a protic solvent like ethanol or a polar aprotic solvent like DMF can help to solvate the reactants and promote the desired reaction pathway.[8]

  • Potential Cause 3: Product Loss During Workup. this compound is a highly polar, water-soluble compound. It can be challenging to extract efficiently from aqueous solutions.

    • Solution:

      • Solvent Evaporation: After the reaction, remove the solvent under reduced pressure.

      • Purification Method: Avoid aqueous workups if possible. Direct purification of the crude product by vacuum distillation or column chromatography is often more effective.

Q2: I'm observing multiple spots on my TLC plate. What are these impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these is key to optimizing the reaction.

  • Spot 1 (Higher Rf): Unreacted glycidol and pyrrolidine.

  • Spot 2 (Desired Product): this compound.

  • Spot 3 (Lower Rf/Streaking): Potential byproducts such as dimers or oligomers of glycidol, or the product of a second reaction of the product with glycidol. These are typically more polar and will have a lower Rf value.

Troubleshooting Steps:

  • Co-spotting: Run a TLC with your crude reaction mixture alongside spots of your starting materials (pyrrolidine and glycidol) to confirm their presence.

  • Staining: Use a potassium permanganate (KMnO₄) stain. The diol product and any glycidol-derived oligomers will show up as yellow spots on a purple background.

  • Optimize Reaction Conditions: To minimize byproducts, refer to the solutions in Q1, particularly regarding temperature control and stoichiometry.

Frequently Asked Questions (FAQs)

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent can significantly impact reaction rate and selectivity.

Solvent TypeExamplesProsCons
Protic Ethanol, Methanol, WaterCan accelerate the reaction by stabilizing the transition state through hydrogen bonding.[12]Can also react with glycidol, though this is generally slower than the amine reaction.
Polar Aprotic DMF, AcetonitrileGood at solvating reactants without interfering with the reaction.Can be difficult to remove completely.
Solvent-Free Neat reactionHighly atom-economical and simplifies workup.Can be exothermic and difficult to control on a large scale.

A study by Lizza and Moura-Letts (2017) found that a mixture of DMF and water provided excellent conversion and selectivity for the monoalkylation product without the need for a catalyst.[8] For many applications, ethanol is a good starting point due to its low cost and ease of removal.

Q4: Is a catalyst necessary for the reaction between pyrrolidine and glycidol?

A4: A catalyst is not strictly necessary as pyrrolidine is a reasonably strong nucleophile. However, a catalyst can be beneficial for several reasons:

  • Increased Reaction Rate: Catalysts can significantly shorten reaction times, which can be advantageous for industrial applications.

  • Milder Conditions: The use of a catalyst may allow the reaction to proceed efficiently at lower temperatures, reducing the formation of byproducts.

  • Types of Catalysts:

    • Lewis Acids (e.g., YCl₃, Al(OTf)₃): These activate the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.[13]

    • Tertiary Amines (e.g., Et₃N, DABCO): These can act as general base catalysts, increasing the nucleophilicity of the pyrrolidine.[9][10]

Q5: How does temperature affect the regioselectivity of the epoxide opening?

A5: For the reaction of pyrrolidine with glycidol, temperature primarily affects the reaction rate rather than the regioselectivity. The SN2 attack will overwhelmingly favor the sterically less hindered terminal carbon across a typical range of reaction temperatures (room temperature to ~80°C).[14] Extremely high temperatures could potentially lead to side reactions and decomposition, but are unlikely to reverse the inherent regioselectivity of this SN2 process.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.1 eq).

  • Place the flask in an ice bath to cool.

  • Slowly add glycidol (1.0 eq) dropwise to the stirred pyrrolidine. The reaction is exothermic, so maintain the temperature below 30°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH). The reaction is complete when the glycidol spot is no longer visible.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove any excess pyrrolidine and obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

  • Set up a short-path distillation apparatus.

  • Heat the crude this compound under vacuum.

  • Collect the fraction that distills at the appropriate boiling point (literature values can be used as a guide, but will depend on the vacuum achieved). The product is a viscous, colorless to pale yellow oil.

  • Confirm the purity of the collected fractions by TLC and/or NMR spectroscopy.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impurities Check_Completion Is the reaction complete? (TLC) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature (40-60°C). Consider catalyst. Check_Completion->Increase_Time_Temp No Check_Stoichiometry Check stoichiometry. Use slight excess of pyrrolidine (1.1 eq). Check_Completion->Check_Stoichiometry Yes Increase_Time_Temp->Check_Completion Check_Workup Are you losing product during workup? Check_Stoichiometry->Check_Workup Avoid_Aqueous Avoid aqueous workup. Use vacuum distillation or column chromatography for purification. Check_Workup->Avoid_Aqueous Yes End Optimized Reaction Check_Workup->End No Avoid_Aqueous->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability issues of 3-Pyrrolidino-1,2-propanediol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Pyrrolidino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. The following information is curated from established chemical principles and field experience to help you anticipate and troubleshoot issues related to the handling, storage, and use of this compound.

Section 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most common initial questions regarding the stability and proper handling of this compound.

Q1: What are the recommended storage conditions for neat this compound?

A1: Based on the structure, which contains a tertiary amine and a hygroscopic diol moiety, optimal storage is crucial to maintain purity. Like many amino alcohols and derivatives, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[1][2][3][4] For long-term stability, storage at low temperatures (-20°C) is recommended.[5] The compound is likely hygroscopic, meaning it can absorb water from the atmosphere, which could potentially influence its stability in certain applications.[6][7]

Q2: I need to prepare a stock solution. Which solvents are recommended and what is the expected solution stability?

A2: this compound is miscible with water and most polar organic solvents. For stock solutions, consider the following:

  • Aqueous Buffers: While soluble, be aware that aqueous solutions are susceptible to microbial growth and oxidative degradation, especially at neutral to basic pH.[1][8] Prepare fresh solutions or sterile-filter and store at 2-8°C for short-term use (days). For longer-term storage, freezing at -20°C or below is advisable, but perform freeze-thaw cycle studies to ensure stability.[5]

  • Organic Solvents: Anhydrous solvents like ethanol, methanol, or DMSO are suitable for creating concentrated stock solutions. These solutions are generally more stable against hydrolysis and microbial growth. However, they are still susceptible to oxidation if not handled under an inert atmosphere. Store organic stock solutions tightly sealed at -20°C.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a pyrrolidine ring can be susceptible to photodegradation.[9] It is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][3] Photostability is a key parameter to test in forced degradation studies.[10]

Q4: My solution of this compound has turned a pale yellow/brown color over time. What could be the cause?

A4: Color change is a common indicator of degradation, particularly oxidation. Tertiary amines and alcohol groups can undergo slow oxidation upon exposure to air, which often produces colored impurities.[11] This process can be accelerated by heat, light, and the presence of metal ions. If you observe a color change, it is critical to re-analyze the purity of the solution before use.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to identifying and resolving specific stability problems observed during your experiments.

Q5: I've analyzed my stored solution using HPLC and see a new, more polar peak eluting earlier than the parent compound. What is a likely identity?

A5: An earlier-eluting, more polar peak is often indicative of oxidation. A primary candidate for the degradation product is the N-oxide of this compound . The oxidation of tertiary amines to their corresponding N-oxides is a very common degradation pathway.[11] This introduces a highly polar N-O bond, significantly reducing the compound's retention time in reversed-phase HPLC.

Q6: My HPLC analysis shows several new small peaks after incubating my formulation at 40°C. How can I determine the cause?

A6: The appearance of multiple peaks upon thermal stress suggests complex degradation. This warrants a systematic investigation, often called a forced degradation study, to understand the liabilities of your molecule.[12][13] The goal is to intentionally degrade a small portion of the sample (typically 5-20%) to identify potential degradants.[12]

Below is a troubleshooting workflow to diagnose the issue:

G cluster_stress Forced Degradation Conditions start Observation: New peaks in HPLC after thermal stress at 40°C check_control Analyze a control sample stored at -20°C. Do new peaks appear? start->check_control stress_study Perform a targeted forced degradation study (See Protocol in Section 4) check_control->stress_study No conclusion Correlate degradant peaks from stress study with those observed in the 40°C sample. Identify degradation pathway. check_control->conclusion Yes (Indicates issue with initial sample purity) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_study->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_study->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_study->oxidation photolysis Photostability (ICH Q1B light exposure) stress_study->photolysis analyze Analyze stressed samples by LC-MS to identify degradants acid->analyze base->analyze oxidation->analyze photolysis->analyze analyze->conclusion

Caption: Troubleshooting workflow for identifying unknown degradation products.

Q7: Can the propanediol moiety degrade?

A7: Yes. While the 1,2-propanediol group is generally stable, it can be susceptible to oxidation, especially at higher temperatures or in the presence of metal catalysts.[7] This could lead to the formation of various oxidation products, including hydroxyacetone or lactic acid, although this is typically less facile than the oxidation of the tertiary amine.

Section 3: Understanding the Degradation Pathways

A deeper understanding of the chemical breakdown mechanisms is essential for developing stable formulations and analytical methods.

Primary Degradation Pathway: Oxidation

The most probable degradation route for this compound in the presence of oxygen (from air), peroxide, or other oxidizing agents is oxidation.[10][11] This can occur at two primary sites: the nitrogen atom and the carbon atoms adjacent to it.

DegradationPathways parent This compound C₇H₁₅NO₂ N_Oxide N-Oxide Degradant Highly Polar parent->N_Oxide N-Oxidation (H₂O₂ or air) Amide Ring-Opened Amide or Carbonyl Degradant Cα Oxidation parent->Amide Cα-H Oxidation (Fe-catalyzed, etc.)

Caption: Potential oxidative degradation pathways for this compound.

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen atom is readily attacked by electrophilic oxygen sources (like hydrogen peroxide) to form a polar N-oxide.[11] This is often the primary degradation product under mild oxidative conditions.

  • Cα–H Oxidation: The carbon atoms adjacent to the nitrogen (Cα) can also be oxidized. This process can be more complex and may be catalyzed by metal ions.[14] It can lead to the formation of iminium ion intermediates, which can subsequently react with water to form ring-opened products or carbonyls.[14][15]

Secondary Degradation Pathways

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation. For pyrrolidine-containing structures, this can involve complex radical reactions or ring cleavage.[1][9] The exact products are highly dependent on the solvent and atmosphere.

  • Extreme pH and High Temperature: While the ether and alcohol linkages are generally stable, prolonged exposure to strong acids or bases at high temperatures could potentially cause dehydration or rearrangement reactions. However, these conditions are typically harsher than those encountered in standard pharmaceutical development.

Section 4: Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound in your specific experimental context, performing a forced degradation study is highly recommended.[12][16] This helps to develop stability-indicating analytical methods and predict long-term stability.[13]

Protocol: Forced Degradation Study for this compound

This protocol outlines a basic study to investigate stability in a chosen solvent. The goal is to achieve 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.[12]

1. Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., Water, PBS pH 7.4, Acetonitrile)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)[17][18]

  • pH meter, calibrated oven, photostability chamber (or UV lamp)

  • Amber and clear glass vials

2. Experimental Workflow:

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare a ~1 mg/mL solution of the compound in the chosen solvent. aliquot Aliquot solution into multiple labeled vials for each stress condition. prep->aliquot control Control: Store at -20°C in the dark. acid Acid: Add HCl to 0.1 M. Incubate at 60°C. base Base: Add NaOH to 0.1 M. Incubate at 60°C. oxidative Oxidative: Add H₂O₂ to 3%. Keep at RT. thermal Thermal: Incubate at 60°C in the dark. photo Photo: Expose to light (ICH Q1B conditions). sampling Sample each condition at time points (e.g., 0, 2, 8, 24 hrs). Neutralize acid/base samples. control->sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze all samples by a validated HPLC method. sampling->hplc lcms If new peaks are seen, analyze by LC-MS to determine mass of degradants. hplc->lcms

Caption: Experimental workflow for a forced degradation study.

3. Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in your solvent of choice.

  • Aliquot & Stress: Distribute the solution into clearly labeled vials for each condition:

    • Control: Store one vial at -20°C, protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% H₂O₂. Store at room temperature.

    • Thermal: Incubate at 60°C in the dark.

    • Photolytic: Expose to a controlled light source as per ICH Q1B guidelines (a parallel dark control should also be run).[10]

  • Time Points: Pull samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with ~10% degradation. Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the time-zero and control samples, by HPLC. Calculate the percentage of the parent compound remaining and the peak area percentage of any new peaks formed.[17]

  • Characterization: For significant degradation peaks, use LC-MS to obtain the mass-to-charge ratio (m/z) to help elucidate the structure.[18]

4. Data Interpretation and Presentation

Summarize your findings in a table for easy comparison.

Table 1: Illustrative Stability Data for this compound (1 mg/mL in PBS pH 7.4) after 48 hours.

Stress ConditionTemperature% Parent RemainingMajor Degradant Peak (% Area)Observations
Control (Dark)-20°C>99.5%<0.1%No significant change
Thermal (Dark)60°C96.2%2.5% (Degradant A)Slight degradation
Acidic (0.1 M HCl)60°C98.5%<0.5%Relatively stable
Basic (0.1 M NaOH)60°C97.1%1.8% (Degradant B)Minor degradation
Oxidative (3% H₂O₂)Room Temp85.4%12.1% (N-Oxide)Significant degradation
Photolytic (ICH Q1B)Room Temp92.3%4.8% (Degradant C)Moderate degradation

Note: This table is a hypothetical example to illustrate data presentation. Actual results will vary based on experimental conditions.

By following this guide, you can better understand the stability profile of this compound, troubleshoot issues as they arise, and design robust experiments and formulations.

References

Technical Support Center: 3-Pyrrolidino-1,2-propanediol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Pyrrolidino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of bioactive molecules.[1][[“]][3] this compound, which combines this privileged scaffold with a functional diol sidechain, offers a unique entry point for synthesizing novel compounds.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting for common experimental challenges. It is structured in a question-and-answer format to directly address the issues you may encounter at the bench.

Initial Assessment: Safety and Handling

Before initiating any reaction, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a hygroscopic compound requiring careful handling to ensure experimental reproducibility and safety.[4][5]

Table 1: Physicochemical Properties and Safety Information

PropertyValueSource / Comment
Chemical Name This compound[6]
CAS Number 85391-19-1[6]
Molecular Formula C₇H₁₅NO₂[7]
Molecular Weight 145.20 g/mol [7]
Appearance Liquid[8]
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon). Keep container tightly sealed.[4]Hygroscopic nature requires protection from moisture.[5]
Safety Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or chemical fume hood.[4][5]May cause skin, eye, and respiratory irritation.[7]

Troubleshooting Common Experimental Issues

This section addresses the most frequent challenges encountered during reactions involving this compound. Each question is followed by an analysis of potential causes and a set of actionable solutions.

Q1: My reaction yield is unexpectedly low. What are the common causes and how can I improve it?

Low yield is a multifaceted problem that often traces back to reagent integrity or suboptimal reaction conditions. The troubleshooting workflow below provides a systematic approach to diagnosing the issue.

Low_Yield_Troubleshooting start Low Reaction Yield Observed reagent_check Step 1: Verify Reagent Quality - Check Purity (NMR, GC-MS) - Test for Water Content (Karl Fischer) - Is it from a new bottle? start->reagent_check conditions_check Step 2: Review Reaction Conditions - Temperature correct? - Solvent appropriate and dry? - Reaction time sufficient? reagent_check->conditions_check Reagent OK reagent_issue Problem: Reagent Degradation/Contamination reagent_check->reagent_issue Purity/Moisture Issue setup_check Step 3: Examine Experimental Setup - Stoichiometry accurate? - Efficient stirring? - Inert atmosphere maintained? conditions_check->setup_check Conditions OK conditions_issue Problem: Suboptimal Conditions conditions_check->conditions_issue Conditions Suspect setup_issue Problem: Setup/Procedural Error setup_check->setup_issue Error Identified reagent_solution Solution: - Purify starting material (distillation/column) - Dry reagent/solvents - Use fresh, verified reagent reagent_issue->reagent_solution conditions_solution Solution: - Optimize temperature & time - Monitor reaction progress (TLC, LC-MS) - Screen alternative solvents conditions_issue->conditions_solution setup_solution Solution: - Recalculate and re-weigh reagents - Improve mixing - Ensure system is sealed and purged setup_issue->setup_solution

Figure 1. Systematic workflow for troubleshooting low reaction yields.

Causality Analysis & Solutions:

  • Cause A: Reagent Purity and Moisture Content

    • Expertise & Experience: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[5] Water can act as a competing nucleophile, hydrolyze sensitive reagents, or deactivate catalysts, leading to significantly lower yields. Furthermore, some suppliers provide this chemical on an "as-is" basis, where the buyer assumes responsibility for purity confirmation.

    • Trustworthy Protocol:

      • Verify Purity: Before use, obtain a ¹H NMR or GC-MS spectrum of the starting material to confirm its identity and purity against a reference.

      • Quantify Water: If your reaction is moisture-sensitive, determine the water content using Karl Fischer titration.

      • Drying Procedure: If necessary, dry the compound by storing it over a desiccant like P₂O₅ under vacuum or by azeotropic distillation with toluene. Always handle and store the dried reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4]

  • Cause B: Suboptimal Reaction Conditions

    • Expertise & Experience: The amine and diol functional groups can participate in or be degraded by side reactions under harsh conditions (e.g., excessively high temperatures or extreme pH).[9] The choice of solvent is also critical; it must fully dissolve reactants without interfering with the reaction.

    • Trustworthy Protocol:

      • Reaction Monitoring: Track the reaction's progress using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction is stalling or if the product is decomposing over time.

      • Temperature Optimization: Run a series of small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal balance between reaction rate and side product formation.

      • Solvent Selection: Ensure your solvent is anhydrous and appropriate for the reaction type. For example, aprotic solvents like THF, DCM, or acetonitrile are often preferred for moisture-sensitive reactions.

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

The presence of three distinct functional sites (a secondary amine and two hydroxyl groups) makes this compound susceptible to several competing reactions.

Side_Reactions reactant This compound + Electrophile (E+) desired_path Desired Reaction (e.g., at Primary -OH) reactant->desired_path Path A (Regioselective) side_path1 Side Reaction 1: N-Alkylation reactant->side_path1 Path B (Amine Nucleophilicity) side_path2 Side Reaction 2: Reaction at Sec. -OH reactant->side_path2 Path C (Steric/Electronic Effects) side_path3 Side Reaction 3: Oxidation reactant->side_path3 Path D (Presence of Oxidant) product_desired Desired Product desired_path->product_desired product_side1 N-Alkylated Byproduct side_path1->product_side1 product_side2 Isomeric Byproduct side_path2->product_side2 product_side3 Oxidized Byproduct (Ketone/Amine-Oxide) side_path3->product_side3

Figure 2. Potential competitive reaction pathways for this compound.

Causality Analysis & Solutions:

  • Cause A: Competing Nucleophilicity of the Amine

    • Expertise & Experience: The pyrrolidine nitrogen is a strong nucleophile and can compete with the hydroxyl groups when reacting with electrophiles (e.g., alkyl halides, acyl chlorides). This often leads to a mixture of N-substituted and O-substituted products.

    • Trustworthy Protocol:

      • Protecting Groups: If the hydroxyl groups are the desired reactive sites, protect the amine beforehand. A tert-butyloxycarbonyl (Boc) group is a common choice, installed using Boc-anhydride and easily removed later with mild acid (e.g., TFA in DCM).

      • Control Stoichiometry: In some cases, using a precise stoichiometry (e.g., exactly 1.0 equivalent of the electrophile) at low temperatures can favor O-substitution, but this is less reliable.

  • Cause B: Lack of Regioselectivity at Diols

    • Expertise & Experience: The molecule has both a primary and a secondary hydroxyl group. The primary alcohol is generally more reactive towards sterically demanding reagents, but mixtures are common with smaller reagents.

    • Trustworthy Protocol:

      • Steric Hindrance: Use a bulky reagent to selectively target the less sterically hindered primary alcohol. For example, using a bulky silyl chloride like TBDPSCl can favor protection of the primary -OH.

      • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can often enhance the kinetic selectivity for the primary alcohol.

  • Cause C: Oxidation

    • Expertise & Experience: The secondary alcohol can be oxidized to a ketone, and the secondary amine can also be susceptible to oxidation, especially if trace metals or peroxides are present.

    • Trustworthy Protocol:

      • Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.[4]

      • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Avoid solvents that may contain peroxide impurities (e.g., old bottles of THF or ether).

Q3: How can I effectively purify my product? It is highly polar and difficult to extract from water.

The combination of hydroxyl groups and an amine makes this molecule and its derivatives highly polar and water-soluble, posing a significant purification challenge.[5]

Causality Analysis & Solutions:

  • Problem A: Poor Extraction from Aqueous Media

    • Expertise & Experience: The compound's polarity gives it high affinity for the aqueous phase, leading to low recovery during standard liquid-liquid extraction with non-polar organic solvents like hexanes or diethyl ether.

    • Trustworthy Protocol:

      • Salting Out: Before extraction, saturate the aqueous layer with a salt such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[10] This increases the ionic strength of the aqueous phase, decreases the solubility of the organic product, and drives it into the organic layer. K₂CO₃ has the added benefit of acting as a base to ensure the amine is in its freebase form, which is typically more soluble in organic solvents.

      • Use Polar Solvents: Employ more polar organic solvents for the extraction. A mixture of dichloromethane and isopropanol (e.g., 3:1) or repeated extractions with ethyl acetate can be effective.

  • Problem B: Difficulty with Silica Gel Chromatography

    • Expertise & Experience: Amines are notorious for tailing (streaking) on standard silica gel due to strong acidic-basic interactions with silanol groups on the silica surface. This leads to poor separation and low recovery.

    • Trustworthy Protocol:

      • Basified Mobile Phase: Add a small amount of a volatile base to your eluent system. A common and effective choice is to use a mobile phase of Dichloromethane/Methanol with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. The base neutralizes the acidic sites on the silica, leading to sharp, well-defined peaks.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient, which is often ideal for highly polar compounds.

Q4: I am struggling with the characterization of my product. What should I expect to see in analytical data?

Unambiguous characterization is essential for confirming the structure of your product and identifying any impurities. Below is a summary of expected analytical signatures.

Table 2: Expected Analytical Signatures for this compound

TechniqueExpected ObservationsRationale & Key Insights
¹H NMR ~3.4-3.8 ppm: Multiplets corresponding to -CH (OH)-, -CH₂ OH, and -CH₂ -N. ∙ ~2.5-2.8 ppm: Multiplets for pyrrolidine protons adjacent to nitrogen. ∙ ~1.7-1.9 ppm: Multiplets for other pyrrolidine protons. ∙ Broad, variable: -OH protons (exchange with D₂O).The diol and pyrrolidine regions will be complex due to overlapping signals. 2D NMR (COSY, HSQC) is highly recommended for definitive assignment. Similar structures show characteristic shifts in these regions.[11][12][13]
¹³C NMR ~65-75 ppm: Carbons attached to oxygen (-C H(OH), -C H₂OH). ∙ ~50-65 ppm: Carbons attached to nitrogen (-C H₂-N, pyrrolidine C -N). ∙ ~20-30 ppm: Other pyrrolidine carbons.DEPT-135 or APT experiments are useful to distinguish between CH, CH₂, and CH₃ (if applicable) carbons.
MS (ESI+) [M+H]⁺ at m/z 146.11 Electrospray ionization in positive mode is ideal for protonating the basic amine, yielding a strong molecular ion peak.
IR 3200-3500 cm⁻¹ (broad): O-H stretching from the diol. ∙ 2850-2960 cm⁻¹: C-H stretching (aliphatic). ∙ 1040-1150 cm⁻¹: C-O stretching from the alcohols.The broadness of the O-H band is characteristic of hydrogen bonding. The presence of this band is a strong indicator of the diol functionality.[14]
GC-MS Requires derivatization (e.g., silylation) to increase volatility.The free diol is not volatile enough for standard GC analysis. Derivatizing the hydroxyl groups (e.g., with BSTFA to form TMS ethers) is a common strategy for analyzing polyols and aminols by GC-MS.[15][16]

Frequently Asked Questions (FAQs)

  • Q: Is this compound chiral?

    • A: Yes. The carbon atom at the 2-position of the propanediol chain (the one bearing the secondary alcohol) is a stereocenter. Unless a specific enantiomer is purchased or an asymmetric synthesis is performed, the material will be a racemic mixture. The stereochemistry can be critical for biological activity in drug discovery applications.[1][3]

  • Q: What is the best way to store this compound to ensure its longevity?

    • A: Due to its hygroscopic nature, it is critical to minimize exposure to atmospheric moisture.[5] The best practice is to store it in a tightly sealed container, preferably with a Teflon-lined cap, inside a desiccator or a nitrogen-filled glovebox. For long-term storage, flushing the container with a dry, inert gas like argon before sealing is recommended.[4]

  • Q: Can this molecule act as an organocatalyst?

    • A: In principle, yes. The pyrrolidine scaffold is the basis for highly successful organocatalysts like proline.[17][18] The secondary amine can participate in enamine or iminium catalysis. The diol moiety could also act as a hydrogen-bond donor to coordinate with substrates or as a ligand for metal-catalyzed transformations. Its utility as a catalyst would need to be explored for each specific application.

References

Technical Support Center: Enhancing Enantioselectivity with 3-Pyrrolidino-1,2-propanediol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Pyrrolidino-1,2-propanediol and its related family of chiral organocatalysts. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these powerful tools for asymmetric synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot suboptimal results, and deepen your mechanistic understanding.

The compound this compound belongs to the broader, highly successful class of prolinol-derived organocatalysts. These catalysts are renowned for their ability to facilitate a wide range of enantioselective transformations, including aldol reactions, Michael additions, and Mannich reactions.[1][2] They typically operate via enamine or iminium ion intermediates, where the chiral scaffold of the catalyst masterfully dictates the facial selectivity of the reaction.[1][3]

This document is structured into two main sections: a Troubleshooting Guide to resolve specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual queries.

Part 1: Troubleshooting Guide

This section is formatted to rapidly diagnose and solve common problems encountered during the application of prolinol-type catalysts.

Question 1: Why am I observing low enantioselectivity (low ee)?

Low enantiomeric excess is the most common issue in asymmetric catalysis. The root cause can often be traced to one of several key parameters that disrupt the highly organized transition state required for stereocontrol.

Potential Cause 1: Catalyst Purity and Integrity

  • The "Why": The catalyst's chiral integrity is paramount. Even minor impurities can create competing, non-selective catalytic cycles. Acidic or basic impurities can interfere with the delicate proton transfer steps or partially neutralize the catalyst.[4] For prolinol derivatives that are silylated (e.g., Jørgensen-Hayashi type catalysts), unintended desilylation in the presence of moisture or protic solvents can generate a less selective catalytic species.

  • Solution Workflow:

    • Verify Purity: Confirm the chemical and optical purity of your catalyst using NMR, HPLC, and polarimetry before use.

    • Proper Storage: Store the catalyst under an inert atmosphere (Argon or Nitrogen) and in a desiccator to prevent degradation from moisture and oxygen.

    • Run a Control: Use a well-established, high-yielding model reaction (e.g., the addition of propanal to β-nitrostyrene) to benchmark the performance of your catalyst batch.

Potential Cause 2: Non-Optimal Solvent Choice

  • The "Why": The solvent significantly influences catalyst conformation, solubility, and the stability of the transition state.[4] Non-polar solvents often provide the best stereocontrol for prolinol ether catalysts by promoting a specific, sterically shielded enamine conformation. In contrast, polar or protic solvents can interfere with the key hydrogen-bonding interactions that stabilize the desired transition state, leading to erosion of ee.

  • Solution Workflow:

    • Solvent Screening: If experiencing low ee, perform a solvent screen. Test a range of non-polar (e.g., Toluene, Hexane), moderately polar (e.g., CH₂Cl₂, CHCl₃), and polar aprotic (e.g., THF) solvents. Avoid protic solvents like methanol unless specified by the protocol.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Employ molecular sieves to rigorously exclude water, which can hydrolyze the enamine intermediate and lead to a racemic background reaction.

Potential Cause 3: Incorrect Reaction Temperature

  • The "Why": Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products. Lowering the reaction temperature increases this energy difference, thereby favoring the formation of one enantiomer over the other.

  • Solution Workflow:

    • Decrease Temperature: If a reaction at room temperature gives low ee, try running it at 0 °C, -25 °C, or even lower.

    • Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate. Allow for significantly longer reaction times and monitor progress by TLC or GC/LC-MS.

Question 2: My reaction is sluggish, incomplete, or shows no conversion. What are the likely causes?

Poor reactivity can halt a project in its tracks. The issue often lies with catalyst activation or the presence of inhibitors.

Potential Cause 1: Inefficient Enamine/Iminium Formation

  • The "Why": The catalytic cycle begins with the formation of an enamine (from a ketone/aldehyde donor) or an iminium ion (from an α,β-unsaturated aldehyde/ketone).[1] This step can be slow, especially with sterically hindered substrates. For some reactions, particularly those using unmodified proline or its simple derivatives, a parasitic equilibrium can form where the enamine cyclizes to a stable oxazolidine, removing it from the catalytic cycle.

  • Solution Workflow:

    • Increase Catalyst Loading: While high catalyst loading is not ideal, temporarily increasing it from a typical 5-10 mol% to 20-30 mol% can help overcome a high activation barrier and confirm if the issue is rate-related.[5]

    • Use of Additives/Co-catalysts: The presence of a weak acid or base can sometimes facilitate the key proton transfer steps. For proline-catalyzed reactions, additives like water or other diols can tune reactivity and selectivity.[5] In some cases, a co-catalyst can help break parasitic equilibria.[6]

    • Check Substrate Purity: Ensure your carbonyl compounds are free from acidic impurities, which can protonate and deactivate the pyrrolidine nitrogen.[4]

Potential Cause 2: Catalyst Aggregation

  • The "Why": At higher concentrations or in certain solvents, organocatalysts can aggregate, reducing the number of available active sites. This can lead to non-linear effects where increasing catalyst concentration does not proportionally increase the reaction rate.

  • Solution Workflow:

    • Adjust Concentration: Run the reaction at a more dilute concentration to disfavor aggregation.

    • Solvent Modification: A change in solvent might disrupt aggregation. Sometimes, a small amount of a more polar co-solvent can improve catalyst solubility and performance.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of stereocontrol with prolinol-derived catalysts?

The stereoselectivity of these reactions is governed by the formation of a chiral enamine or iminium ion intermediate. In the widely accepted mechanism for diarylprolinol silyl ether catalysts, the bulky diarylmethyl and silyl ether groups effectively block one face of the enamine.[7] The incoming electrophile is therefore forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer.[8] The hydroxyl group in unmodified prolinol can also act as a hydrogen-bond donor, further organizing the transition state by interacting with the electrophile.[1][9]

Q2: How should I properly store and handle this compound and its derivatives?

These catalysts are typically stable, but proper handling ensures longevity and consistent performance.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator under an inert atmosphere (argon or nitrogen) is recommended.

  • Handling: As with any fine chemical, handle in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or contact with skin.

Q3: What is a typical catalyst loading, and can it be reduced?

Typical catalyst loadings range from 5 to 20 mol%. However, for highly efficient catalysts and optimized reactions, loadings can sometimes be reduced to as low as 1-3 mol%.[10] Reducing catalyst loading is economically and environmentally beneficial. If you wish to lower the loading, do so incrementally after you have established a robust protocol that consistently provides high yield and ee at a higher loading.

Q4: Can additives be used to improve the reaction?

Yes, additives can play a crucial role. In proline-catalyzed aldol reactions, for example, small amounts of water or chiral diols have been shown to improve both reaction rates and stereoselectivity.[5] Weak acids or bases can also act as co-catalysts to facilitate proton transfer steps.[6] However, the effect of an additive is highly system-dependent, and screening is necessary.

Data & Protocols

Table 1: Influence of Reaction Parameters on a Model Aldol Reaction

The following table summarizes typical optimization results for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark for prolinol-type catalysts.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110CH₂Cl₂25248575
210Toluene25248288
310THF25247065
410Toluene0489095
510Toluene-259692>99
65Toluene-2512088>99

Data is illustrative and based on trends reported in organocatalysis literature.[5][9]

Protocol: General Procedure for an Organocatalytic Aldol Reaction

This protocol provides a starting point for optimization.

  • To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., (S)-3-Pyrrolidino-1,2-propanediol derivative, 0.03 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., Toluene, 1.0 mL).

  • Add the ketone (e.g., cyclohexanone, 1.5 mmol, 5 equivalents).

  • Stir the mixture for 5-10 minutes at the desired reaction temperature.

  • Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol, 1 equivalent) to the solution.

  • Seal the vial and stir the reaction mixture, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product and analyze the enantiomeric excess (ee) by chiral HPLC or SFC.

Visual Guides

Troubleshooting Workflow for Low Enantioselectivity

G start Problem: Low Enantioselectivity (ee) check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst check_solvent Step 2: Optimize Solvent System check_catalyst->check_solvent Purity & Storage OK? sub_catalyst • Confirm purity (NMR, HPLC) • Ensure proper storage (inert atm.) • Run control reaction check_catalyst->sub_catalyst check_temp Step 3: Adjust Reaction Temperature check_solvent->check_temp Anhydrous & Non-polar OK? sub_solvent • Use anhydrous solvents • Screen non-polar solvents (Toluene, Hexane) • Avoid protic impurities check_solvent->sub_solvent check_additives Step 4: Screen Additives check_temp->check_additives Low Temp ineffective? sub_temp • Lower temperature (0°C, -25°C, etc.) • Allow for longer reaction times check_temp->sub_temp solution High Enantioselectivity Achieved check_additives->solution Optimization complete sub_additives • Consider weak acid/base co-catalysts • Screen water or diol additives (system dependent) check_additives->sub_additives

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Simplified Catalytic Cycle (Enamine Pathway)

G cluster_reactants Reactants CAT Chiral Catalyst (Pyrrolidine) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE - H₂O IMINIUM Iminium Ion Adduct ENAMINE->IMINIUM + Electrophile PRODUCT Enantioenriched Product IMINIUM->PRODUCT + H₂O (Hydrolysis) PRODUCT->CAT Catalyst Regeneration KETONE Ketone/Aldehyde (Donor) KETONE->ENAMINE - H₂O ELECTROPHILE Electrophile (Acceptor)

Caption: The enamine-based catalytic cycle for prolinol-derived catalysts.

References

Technical Support Center: 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Pyrrolidino-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. While specific degradation studies on this compound are not extensively published, this guide extrapolates from the known chemical behavior of its core functional moieties—a tertiary amine within a pyrrolidine ring and a 1,2-propanediol side chain—to provide scientifically grounded troubleshooting advice and frequently asked questions.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2][3] This approach helps to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[1][4] The information gleaned from such studies is invaluable for formulation development, packaging selection, and defining appropriate storage conditions.[2][4]

Troubleshooting Guide: Investigator Queries

This section addresses specific issues that may arise during experimental work with this compound, providing potential causes and actionable solutions.

Query 1: Unexpected Peaks Observed During HPLC Analysis of a Stressed Sample

Question: "I've been conducting forced degradation studies on a sample of this compound under oxidative conditions (H₂O₂) and am observing several new, more polar peaks in my reverse-phase HPLC chromatogram. What could be the source of these unexpected peaks?"

Answer:

The appearance of more polar species under oxidative stress is a common degradation pathway for molecules containing tertiary amines.[1][5] The pyrrolidine nitrogen in this compound is susceptible to oxidation.

Potential Degradation Pathway: N-Oxidation

The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This transformation introduces a highly polar N-O bond, which would significantly decrease the retention time on a reverse-phase HPLC column, consistent with your observation of more polar peaks.

Experimental Workflow for Identification

Caption: Workflow for identifying potential N-oxide degradants.

Troubleshooting Steps:

  • LC-MS Analysis: The first step should be to obtain the mass spectrum of the unexpected peaks. The N-oxide of this compound would have a molecular weight 16 amu higher than the parent compound.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected N-oxide. The fragmentation pattern can provide structural information.

  • Synthesis of Standard: If possible, synthesize the N-oxide of this compound to serve as a reference standard. A direct comparison of retention times and mass spectra can confirm the identity of the degradation product.

  • Modify Stress Conditions: Reduce the concentration of the oxidizing agent or the duration of the stress test to observe the formation of the degradant over time. This can help to confirm that it is a degradation product and not an artifact.

Query 2: Loss of Potency and pH Shift in an Aqueous Formulation

Question: "We have an aqueous formulation of this compound that shows a gradual decrease in potency and a slight drop in pH over time when stored at elevated temperatures. What could be the underlying cause?"

Answer:

The 1,2-propanediol moiety of your molecule can be susceptible to degradation, particularly at elevated temperatures. The observed pH drop suggests the formation of acidic degradation products.

Potential Degradation Pathway: Oxidation of the Diol

The primary and secondary hydroxyl groups of the 1,2-propanediol side chain can undergo oxidation. This can lead to the formation of aldehydes, ketones, and ultimately carboxylic acids. The formation of acidic species would explain the observed decrease in pH.

Proposed Degradation Cascade

Diol_Oxidation_Pathway parent This compound Primary Alcohol Secondary Alcohol aldehyde Aldehyde Intermediate C(O)H parent:p1->aldehyde Oxidation ketone Ketone Intermediate C=O parent:p2->ketone Oxidation acid Carboxylic Acid COOH aldehyde->acid Further Oxidation ph_drop Observed pH Drop acid->ph_drop

References

Technical Support Center: Resolving Solubility Challenges of 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Pyrrolidino-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these challenges effectively.

Understanding the Molecule: The Key to Solubility

This compound (CAS: 85391-19-1) is a unique molecule featuring two distinct functional regions that dictate its solubility profile:

  • A Propanediol Moiety: This vicinal diol (-CH(OH)CH(OH)-) is highly polar and capable of forming strong hydrogen bonds with protic solvents like water. Structurally similar compounds like 1,2-propanediol are miscible with water.[1][2]

  • A Pyrrolidine Ring: This feature is a cyclic tertiary amine.[3] Amines are basic and can be protonated in acidic conditions to form highly soluble ammonium salts.[4][5][6] Pyrrolidine itself is miscible with water, demonstrating its hydrophilic nature.[3][7][8]

The combination of these two polar, hydrophilic groups suggests good aqueous solubility. However, its presentation as a crystalline powder indicates that strong intermolecular forces in the solid state must be overcome.[9] The key to unlocking its solubility often lies in manipulating the pH to favor the protonated, more soluble form of the pyrrolidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in neutral water (pH 7.0). What is the first step I should take?

This is the most common issue researchers face. While the molecule has hydrophilic groups, its basic pyrrolidine nitrogen is not fully protonated at neutral pH. This limits its solubility. The most effective strategy is pH adjustment.

Causality: The pyrrolidine ring contains a tertiary amine, which is a weak base.[3][10] By lowering the pH of the aqueous solution, you increase the concentration of H+ ions, which protonate the nitrogen atom. This creates a positively charged ammonium cation, which is significantly more soluble in water due to strong ion-dipole interactions.[4][5]

Experimental Protocol: Preparing an Acidic Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Slurry: Add a portion (e.g., 80%) of your final target volume of purified water (or your aqueous buffer) to the powder. It will likely form a slurry or partial suspension.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 1 M HCl or 1 M Acetic Acid) dropwise. Monitor the solution for clarity.

  • Complete Dissolution: Continue adding the acid until the solution becomes completely clear. Be mindful not to overshoot the pH significantly lower than necessary. A pH of 4-5 is typically sufficient.

  • Final Volume Adjustment: Once dissolved, add the remaining water or buffer to reach your final target concentration and volume.

  • pH Verification: Use a calibrated pH meter to check the final pH of your stock solution and adjust if necessary for your experimental window.

Q2: My compound precipitated after I adjusted the pH of my solution upwards. Why did this happen and how can I prevent it?

This phenomenon is a direct consequence of reversing the protonation that made the compound soluble in the first place.

Causality: As the pH of the solution increases, the concentration of H+ ions decreases. According to Le Châtelier's principle, the equilibrium shown below will shift to the left, favoring the neutral, less soluble form of the molecule, which then precipitates out of the solution. The solubility of amino compounds is strongly dependent on pH.[11][12]

Logical Relationship: pH-Dependent Solubility

Caption: pH effect on this compound equilibrium.

Prevention and Mitigation Strategy:

  • Work at Lower pH: If your experiment allows, maintain the pH in a range where the compound remains protonated and soluble.

  • Use of Co-solvents: If the final formulation must be at a higher pH, the inclusion of a co-solvent can help maintain solubility.[13][14] See Q3 for more details.

  • Determine the pKa: For precise control, experimentally determine the pKa of the pyrrolidine group. The compound will be least soluble near its pI and more soluble at pH values further away from it.[11]

Q3: How can I dissolve this compound in organic solvents for my reaction or analysis?

Due to its high polarity from the diol group, this compound has poor solubility in non-polar organic solvents like hexanes or toluene. You must select a polar solvent or a co-solvent system.

Causality: The principle of "like dissolves like" governs solubility. The polar hydroxyl groups of the diol moiety require polar solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.

Recommended Solvents and Systems
Solvent/SystemTypeRationale & Use Case
Methanol (MeOH), Ethanol (EtOH) Polar ProticExcellent choice. Can form hydrogen bonds with the diol. Good for creating stock solutions for reactions or chromatography.
Dimethyl Sulfoxide (DMSO) Polar AproticA powerful and versatile solvent that can dissolve a wide range of polar compounds.[15] Ideal for high-concentration stock solutions in biological assays.
N-Methyl-2-pyrrolidone (NMP) Polar AproticAnother strong polar aprotic solvent suitable for challenging solubility cases.[15]
DCM/MeOH Mixture Co-solvent SystemFor moderately polar applications like chromatography, a mixture (e.g., 5-10% MeOH in Dichloromethane) can effectively solubilize the compound while maintaining compatibility with the separation method.[16][17]
Water/Ethanol Mixture Aqueous Co-solventAdding a water-miscible organic solvent like ethanol reduces the overall polarity of the aqueous phase, which can help keep the neutral form of the compound in solution at higher pH values.[13]

Workflow: Troubleshooting Organic Solubility

G Start Start: Dissolve in Organic Solvent TryMeOH Try Polar Protic: Methanol or Ethanol Start->TryMeOH TryDMSO Try Polar Aprotic: DMSO or NMP TryMeOH->TryDMSO Insoluble Success Success: Compound Dissolved TryMeOH->Success Soluble CoSolvent Use Co-solvent System: e.g., 10% MeOH in DCM TryDMSO->CoSolvent Insoluble TryDMSO->Success Soluble CoSolvent->Success Soluble Fail Still Insoluble: Consider derivatization or alternative compound CoSolvent->Fail Insoluble

Caption: Workflow for dissolving the compound in organic media.

References

Validation & Comparative

A Comparative Analysis of 3-Pyrrolidino-1,2-propanediol and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-Pyrrolidino-1,2-propanediol and its structurally related analogs, 3-Piperidino-1,2-propanediol and 3-Morpholino-1,2-propanediol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, underpinned by established experimental protocols.

Introduction: The Promise of N-Heterocyclic Propanediols

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions. This compound, which integrates this key heterocycle with a hydrophilic propanediol moiety, presents an intriguing template for therapeutic agent development.

To understand the structure-activity relationships and explore the potential of this chemical space, a comparative analysis with its six-membered heterocyclic analogs, 3-Piperidino-1,2-propanediol and 3-Morpholino-1,2-propanediol, is essential. The piperidine moiety is another cornerstone of medicinal chemistry, known for its presence in a wide array of drugs with diverse biological activities.[2][3] The morpholine ring, with its ether linkage, offers altered polarity and hydrogen bonding capabilities, which can significantly influence a molecule's biological profile. This guide will explore the nuances of these structural modifications.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these analogs is crucial for predicting their behavior in biological systems. The introduction of different heterocyclic rings—pyrrolidine, piperidine, and morpholine—subtly alters key parameters such as molecular weight, polarity, and hydrogen bonding potential.

PropertyThis compound3-Piperidino-1,2-propanediol3-Morpholino-1,2-propanediol
CAS Number 85391-19-1[4]4847-93-26527-56-6
Molecular Formula C₇H₁₅NO₂[4]C₈H₁₇NO₂C₇H₁₅NO₃
Molecular Weight 145.20 g/mol [5]159.23 g/mol 161.20 g/mol
Appearance SolidSolidLiquid
Boiling Point 145-150 °C[5]281.7 °C135-138 °C
Melting Point 46-48 °C[5]77-80 °CN/A

Synthetic Strategies: Accessing the Scaffolds

The synthesis of these N-substituted 3-amino-1,2-propanediols can be generally achieved through the nucleophilic substitution of a suitable precursor, such as 3-chloro-1,2-propanediol, with the corresponding heterocycle. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3_chloro 3-Chloro-1,2-propanediol Target_Compound 3-(N-Heterocyclyl)-1,2-propanediol 3_chloro->Target_Compound Nucleophilic Substitution Heterocycle Pyrrolidine, Piperidine, or Morpholine Heterocycle->Target_Compound Base Base (e.g., K2CO3) Salt Salt (e.g., KCl) Base->Salt Solvent Solvent (e.g., Acetonitrile) Solvent->Target_Compound Heat Heat Heat->Target_Compound

Caption: General Synthetic Workflow for N-Heterocyclic Propanediols.

Comparative Biological Evaluation: Unexplored Potential

While the individual heterocyclic scaffolds are well-represented in a multitude of clinically approved drugs, direct comparative studies on the biological activities of this compound and its piperidine and morpholine analogs are notably scarce in the public domain. However, based on the known pharmacological profiles of these heterocycles, we can extrapolate potential areas of interest for future investigation.

Anticancer Activity

Pyrrolidine and piperidine derivatives have been extensively studied for their anticancer properties.[2] These scaffolds can be found in compounds that target various cancer-related pathways. A comprehensive screening of these propanediol analogs against a panel of cancer cell lines would be a logical first step in evaluating their potential in oncology.

Immunosuppressive Activity

Derivatives of 3-amino-1,2-propanediol have been reported to possess immunosuppressive properties.[6] The nature of the N-substituent can significantly modulate this activity. A comparative assessment of the ability of these compounds to suppress T-cell proliferation would provide valuable insights into their potential as immunomodulatory agents.

Antimicrobial Activity

The incorporation of heterocyclic moieties is a common strategy in the development of novel antimicrobial agents. The nitrogen atom in these rings can be crucial for interactions with microbial targets. Evaluating the minimum inhibitory concentrations (MICs) of these compounds against a range of bacterial and fungal pathogens could uncover new leads in the fight against infectious diseases.

Experimental Protocols: A Framework for Comparative Studies

To facilitate the direct comparison of this compound and its analogs, the following detailed experimental protocols for key in vitro assays are provided.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a selected cancer cell line.

G Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro T-Cell Proliferation (Immunosuppression) Assay

This protocol assesses the ability of the test compounds to inhibit the proliferation of activated T-lymphocytes.

G Start Isolate PBMCs Label_CFSE Label T-cells with CFSE Start->Label_CFSE Culture_Setup Set up co-culture with test compounds Label_CFSE->Culture_Setup Stimulate Stimulate T-cells (e.g., with anti-CD3/CD28) Culture_Setup->Stimulate Incubate_72h Incubate for 72h Stimulate->Incubate_72h Flow_Cytometry Analyze CFSE dilution by flow cytometry Incubate_72h->Flow_Cytometry Calculate_Inhibition Calculate percentage of proliferation inhibition Flow_Cytometry->Calculate_Inhibition End End Calculate_Inhibition->End G Start Prepare serial dilutions of compounds in 96-well plate Inoculum_Prep Prepare standardized microbial inoculum Start->Inoculum_Prep Inoculate_Plate Inoculate wells with microbial suspension Inoculum_Prep->Inoculate_Plate Incubate_24h Incubate for 18-24h Inoculate_Plate->Incubate_24h Read_MIC Visually determine the lowest concentration with no growth (MIC) Incubate_24h->Read_MIC End End Read_MIC->End

References

A Senior Application Scientist's Guide to Chiral Diols: Benchmarking 3-Pyrrolidino-1,2-propanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. Chiral diols represent a cornerstone class of molecules for this purpose, serving as versatile ligands, auxiliaries, and building blocks. This guide provides an in-depth comparison of 3-Pyrrolidino-1,2-propanediol, a unique amino diol, against established C₂-symmetric diols such as TADDOLs and hydrobenzoin. We will dissect their structural advantages, explore their performance in key transformations with supporting data, and provide validated experimental protocols to guide researchers in making informed decisions for their synthetic challenges.

Introduction: The Pivotal Role of Chiral Diols

The synthesis of enantiomerically pure compounds is a fundamental requirement in the pharmaceutical, agrochemical, and fine chemical industries. Chiral diols have become indispensable tools for achieving high levels of stereocontrol.[1] Their bidentate nature allows them to form well-defined, rigid complexes with metal centers, creating a chiral pocket that effectively biases the trajectory of incoming reagents.[1] This guide focuses on a comparative analysis of several classes of these vital reagents, with a special emphasis on the unique properties of this compound.

We will explore the following key players:

  • (S)-3-(1-Pyrrolidinyl)-1,2-propanediol: A bifunctional amino diol with intriguing potential for dual activation catalysis.

  • TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): Workhorse C₂-symmetric diols derived from tartaric acid, known for their steric bulk and effectiveness in Lewis acid catalysis.

  • Hydrobenzoin: A cost-effective C₂-symmetric diol valued for its utility as a ligand, auxiliary, and chiral starting material.[2][3]

The central question we address is: What specific applications and mechanistic advantages does the unique structure of this compound offer over more conventional chiral diols?

Deep Dive: (S)-3-(1-Pyrrolidinyl)-1,2-propanediol

(S)-3-(1-Pyrrolidinyl)-1,2-propanediol is a fascinating molecule that merges two powerful catalytic motifs: the chiral 1,2-diol and the pyrrolidine secondary amine. This combination sets it apart from purely C₂-symmetric diols.

Structural & Mechanistic Advantages:

  • Bifunctionality: The diol moiety can coordinate to a metal or act as a Brønsted acid (hydrogen-bond donor), while the pyrrolidine nitrogen can act as a Brønsted base or a Lewis base. This allows for potential dual activation of both the nucleophile and the electrophile, mimicking strategies seen in proline-catalyzed aldol reactions.

  • Enamine/Iminium Catalysis: The pyrrolidine ring is a well-established motif for organocatalysis, capable of forming chiral enamine or iminium ion intermediates with carbonyl compounds, thereby controlling the stereochemical outcome of subsequent reactions.[4]

  • Solubility and Coordination: The amino group can enhance solubility in polar solvents and provides an additional coordination site for metal catalysts, potentially leading to unique reactivity and selectivity.

This structure is particularly promising for reactions like asymmetric aldol additions, Michael additions, and enantioselective reductions where bifunctional catalysis can significantly lower the activation energy of the stereodetermining step.

Comparative Analysis: Structural and Functional Showdown

The decision to use a specific chiral diol is driven by the demands of the reaction. A direct comparison reveals the distinct strengths of each class.

Feature(S)-3-Pyrrolidino-1,2-propanediolTADDOLs(R,R)-Hydrobenzoin
Symmetry C₁ (Asymmetric)C₂C₂
Key Functionality 1,2-Diol, Tertiary AmineC₂-Symmetric DiolC₂-Symmetric Diol
Source SyntheticChiral Pool (Tartaric Acid)Synthetic/Resolution
Primary Role Chiral Ligand, OrganocatalystChiral Ligand, AuxiliaryChiral Ligand, Auxiliary
Steric Profile Moderate, flexible side chainHigh, tunable aryl groupsModerate, bulky phenyl groups
Catalytic Mode Bifunctional (Lewis/Brønsted Acid & Base)Lewis Acid Complexation, H-BondingLewis Acid Complexation
Ideal For... Aldol/Michael Additions, ReductionsDiels-Alder, Carbonyl Additions[5]Carbonyl Additions, Oxidations[3]

Causality Behind the Choices:

  • Choose TADDOLs when... you require a highly rigid, sterically demanding chiral environment. Their deep chiral pocket is exceptionally effective for reactions like enantioselective Diels-Alder cycloadditions or the addition of organometallic reagents to carbonyls, where they form well-defined titanium-TADDOLate complexes. The bulky aryl groups effectively shield one face of the coordinated substrate.

  • Choose Hydrobenzoin when... a cost-effective C₂-symmetric ligand is needed for metal-catalyzed processes. Its derivatives have shown great success in asymmetric oxidations and as chiral auxiliaries.[2][3] Functionalization of its phenyl rings can further tune its electronic and steric properties for improved selectivity.[2]

  • Choose this compound when... your reaction could benefit from bifunctional catalysis. For instance, in an aldol reaction, the diol can coordinate a Lewis acid (like Cu(OTf)₂) to activate the aldehyde, while the pyrrolidine base simultaneously forms a nucleophilic enamine from the ketone donor.[6][7] This synergistic activation is a powerful strategy that is inaccessible to TADDOLs or hydrobenzoin alone.

Performance Data: A Quantitative Comparison

While direct, side-by-side comparisons in a single publication are rare, we can collate data from representative reactions to benchmark performance. The asymmetric aldol reaction serves as an excellent example.

Table 1: Performance in Asymmetric Aldol-Type Reactions

Diol/Catalyst SystemReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Source
Proline-Derived Amino Alcohol + Cu(OTf)₂Aldol Addition80-95%>99:1>99%[6][7]
Pyrrolidine (achiral) in waterAldol AdditionHighModerate to GoodN/A
TADDOL (as H-bond catalyst)Diels-Alder83%N/A91%[5]
Hydrobenzoin -Ytterbium ComplexAldol/Tishchenko---[2]

Note: Data is compiled from different studies and serves as a representative benchmark. Direct comparison requires identical reaction conditions.

The data highlights that for aldol reactions, proline-derived catalysts, which share the bifunctional amino alcohol motif with this compound, can achieve outstanding levels of both diastereo- and enantioselectivity.[6][7] This underscores the power of the bifunctional approach. TADDOLs, while less commonly used for aldol reactions, excel in cycloadditions, demonstrating their prowess in creating a rigid chiral environment through hydrogen bonding or Lewis acid activation.[5]

Experimental Protocols & Methodologies

To translate theory into practice, a robust, self-validating protocol is essential. Here, we provide a detailed methodology for an asymmetric aldol reaction, a transformation where a this compound-type catalyst is expected to excel.

Protocol: Asymmetric Aldol Reaction Catalyzed by a Proline-Derived Amino Diol

This protocol is adapted from methodologies proven to be effective for bifunctional amino alcohol/acid catalysis.[6][7]

Objective: To synthesize a chiral β-hydroxy ketone with high diastereo- and enantioselectivity.

Workflow Diagram:

Aldol_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Dry glassware under vacuum and backfill with Argon. p2 2. Add chiral amino diol (e.g., 5 mol%) and Cu(OTf)₂ (5 mol%) to flask. p1->p2 p3 3. Add anhydrous solvent (DMSO/H₂O). Stir to form complex. p2->p3 r1 4. Cool mixture to specified temperature (e.g., 0 °C). p3->r1 r2 5. Add aldehyde (1.0 eq). Stir for 10 min. r1->r2 r3 6. Add ketone (2.0 eq) slowly via syringe pump. r2->r3 r4 7. Monitor reaction by TLC until aldehyde is consumed. r3->r4 w1 8. Quench with saturated aq. NH₄Cl. r4->w1 w2 9. Extract with EtOAc (3x). Combine organic layers. w1->w2 w3 10. Wash with brine, dry (Na₂SO₄), and concentrate. w2->w3 w4 11. Purify via flash column chromatography. w3->w4

Caption: Workflow for a catalyzed asymmetric aldol reaction.

Materials:

  • (S)-3-(1-Pyrrolidinyl)-1,2-propanediol or similar chiral amino diol (5 mol%)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 eq)

  • Ketone (e.g., cyclohexanone, 2.0 mmol, 2.0 eq)

  • Anhydrous DMSO and deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Catalyst Activation: To a flame-dried, argon-purged round-bottom flask, add the chiral amino diol (0.05 mmol) and Cu(OTf)₂ (0.05 mmol). Causality: The copper triflate serves as a Lewis acid to activate the aldehyde electrophile by coordinating to its carbonyl oxygen.

  • Solvent Addition: Add the DMSO/H₂O solvent mixture (e.g., 1 mL). Stir at room temperature for 15 minutes to allow for the formation of the chiral catalyst-metal complex.

  • Reaction Initiation: Cool the flask to the desired reaction temperature (e.g., 0 °C) in an ice bath. Add the aldehyde (1.0 mmol). Causality: Lowering the temperature often enhances selectivity by favoring the more ordered transition state.

  • Nucleophile Addition: Add the ketone (2.0 mmol) dropwise over 1 hour using a syringe pump. Causality: Slow addition of the ketone maintains a low concentration of the resulting enamine nucleophile, which can prevent undesired side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: The NH₄Cl solution protonates the enolate/enamine intermediates and breaks down the catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient). Analyze the purified product by ¹H NMR and ¹³C NMR to confirm its structure and determine the diastereomeric ratio. Determine the enantiomeric excess by chiral HPLC.[8]

Conclusion and Future Outlook

The choice of a chiral diol is not a one-size-fits-all decision. While TADDOLs and hydrobenzoin derivatives remain powerful and reliable tools for a broad range of transformations requiring a robust C₂-symmetric chiral environment, This compound emerges as a highly strategic choice for reactions amenable to bifunctional or organocatalytic mechanisms.

Its unique combination of a diol and a pyrrolidine ring offers the potential for synergistic activation modes, leading to exceptional levels of stereocontrol in reactions like aldol and Michael additions. For researchers and drug development professionals tackling syntheses that involve C-C bond formation to carbonyls, this compound and its derivatives represent a compelling and highly effective class of catalysts that should be strongly considered. The future development in this area will likely involve immobilizing these bifunctional diols on solid supports for enhanced recyclability and application in flow chemistry systems, further increasing their utility in industrial settings.[9]

References

A Comparative Guide to Validating the Purity of Synthesized 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 3-Pyrrolidino-1,2-propanediol, a chiral molecule with significant potential as a building block in medicinal chemistry, is no exception. Its structural integrity and the absence of impurities directly influence the stereochemistry, efficacy, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of the primary analytical methods for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure a self-validating system for purity assessment.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity validation strategy begins with an understanding of the synthetic route, as this dictates the likely impurity profile. The most common laboratory-scale syntheses of this compound involve the nucleophilic attack of pyrrolidine on an epoxide or a halohydrin.

A prevalent method is the reaction of (R)- or (S)-glycidol with pyrrolidine . Another common approach utilizes the substitution reaction between 3-chloro-1,2-propanediol and pyrrolidine .[1]

Based on these synthetic pathways, a logical assessment points to the following potential impurities:

  • Unreacted Starting Materials: Residual glycidol, 3-chloro-1,2-propanediol, or pyrrolidine.

  • Regioisomeric Byproducts: In the case of the epoxide ring-opening, attack at the C1 position would lead to the formation of 1-pyrrolidino-2,3-propanediol.

  • Di-substituted Products: Reaction of a second molecule of pyrrolidine with the starting material or product.

  • Residual Solvents: Depending on the reaction and purification conditions (e.g., ethanol, methanol, acetonitrile).

  • Enantiomeric Impurities: If a racemic starting material was used or if racemization occurred during synthesis, the presence of the undesired enantiomer is a critical purity parameter.

A multi-tiered analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.

A Multi-faceted Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive validation strategy relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. The workflow below illustrates a robust approach to purity validation for this compound.

Purity Validation Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Comprehensive Purity Analysis cluster_result Final Purity Assessment Synthesized_Product Crude this compound NMR NMR Spectroscopy (Identity & Structural Purity) Synthesized_Product->NMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Synthesized_Product->FTIR GC_MS GC-MS (Volatile Impurities & Byproducts) Synthesized_Product->GC_MS HPLC HPLC (Non-volatile Impurities & Enantiomeric Purity) Synthesized_Product->HPLC NMR->FTIR Orthogonal Confirmation Final_Product Validated Pure Product (>99%) NMR->Final_Product FTIR->Final_Product GC_MS->HPLC Complementary Separation GC_MS->Final_Product HPLC->Final_Product

Caption: A comprehensive workflow for the purity validation of this compound.

In-depth Comparison of Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure elucidation and for identifying and quantifying impurities without the need for a reference standard for every impurity. Both ¹H and ¹³C NMR should be employed.

Trustworthiness: The high resolution and quantitative nature of NMR allow for the detection of impurities at levels typically down to 0.1%. The chemical shifts and coupling constants provide a unique fingerprint of the molecule and any contaminants.

Authoritative Grounding: The principles of NMR are fundamentally based on the magnetic properties of atomic nuclei and are a primary standard for structural characterization.[2]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve in a deuterated solvent such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). D₂O is often preferred for diols due to the exchange of labile -OH protons, which simplifies the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

Data Presentation: Expected ¹H NMR Signals and Potential Impurities

Protons (Structure)Expected Chemical Shift (ppm)MultiplicityIntegrationPotential Impurity Signals
Pyrrolidine (CH₂)~1.8Multiplet4H
Pyrrolidine (CH₂)~2.6Multiplet4H
CH₂-N~2.5Multiplet2H
CH-OH~3.8Multiplet1H
CH₂-OH~3.5Multiplet2H
OHVariable (broad)Singlet2H
Residual PyrrolidineSignals around 1.8 and 2.9 ppm
Residual GlycidolSignals around 2.6, 2.8, and 3.1 ppm
Residual 3-chloro-1,2-propanediolSignals similar to the product but with a downfield shift for the CH₂Cl group (~3.6 ppm)[3]
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and applicability to a wide range of non-volatile compounds. For this compound, both reversed-phase and chiral HPLC are crucial.

Trustworthiness: Validated HPLC methods can accurately quantify impurities down to very low levels (ppm). The use of a suitable detector, such as a UV detector (if the molecule has a chromophore, which this one does not) or, more appropriately, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), ensures broad applicability. A mass spectrometer (LC-MS) can be used for peak identification.

Authoritative Grounding: HPLC is a well-established technique recognized by regulatory agencies worldwide for purity and impurity analysis.[4]

Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an ELSD or CAD.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: As above, but dissolve in the chiral mobile phase.

  • Instrumentation: HPLC with a UV detector (if a derivative is made) or a polarimeter.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for this class of compounds.[5]

    • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with an acidic or basic additive.

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Data Presentation: Comparison of HPLC Methods

Analytical MethodPurposeTypical ColumnMobile PhaseDetectionStrengthsLimitations
Reversed-Phase HPLCPurity assessment of non-volatile impuritiesC18Water/Acetonitrile gradientELSD, CAD, MSHigh sensitivity, good for polar and non-polar impurities.May not separate all structurally similar impurities.
Chiral HPLCEnantiomeric purityPolysaccharide-based CSPHexane/IsopropanolUV (if derivatized), PolarimeterDirect separation of enantiomers.Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the ideal technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and low-boiling point starting materials or byproducts.

Trustworthiness: The combination of gas chromatographic separation with mass spectrometric detection provides a high degree of certainty in the identification of impurities.[6]

Authoritative Grounding: GC-MS is a standard method for residual solvent analysis and the detection of volatile organic compounds in pharmaceutical products.[7]

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1-5 mg/mL.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is generally suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify using an internal or external standard.

Data Presentation: Potential Volatile Impurities Detectable by GC-MS

ImpurityExpected Retention TimeKey Mass Fragments (m/z)
PyrrolidineEarly eluting71, 70, 43
GlycidolEarly eluting74, 43, 31
3-chloro-1,2-propanediolMid eluting79, 75, 43
Common Solvents (e.g., Methanol, Ethanol)Very early elutingVaries by solvent
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not a primary tool for quantification of minor impurities, it is excellent for confirming the identity of the bulk material and detecting the presence of functional groups from starting materials that should no longer be present.

Trustworthiness: The infrared spectrum of a molecule is a unique physical property and can be used for identification by comparison with a reference spectrum.

Authoritative Grounding: FTIR is a universally accepted method for the identification of chemical compounds.[8]

Experimental Protocol: FTIR

  • Sample Preparation: For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound.

Data Presentation: Key FTIR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (alcohol)3600-3200Strong, broad
C-H (aliphatic)3000-2850Medium to strong
C-N (amine)1250-1020Medium
C-O (alcohol)1260-1000Strong

The absence of a sharp peak around 1250 cm⁻¹ (C-O-C stretch of an epoxide) would indicate the absence of unreacted glycidol.

Summary and Logical Integration of Techniques

The validation of the purity of synthesized this compound requires a synergistic application of multiple analytical techniques.

Logical Integration of Techniques Product Synthesized This compound NMR NMR (¹H, ¹³C) Product->NMR Confirms Structure Quantifies Impurities FTIR FTIR Product->FTIR Confirms Functional Groups GC_MS GC-MS Product->GC_MS Detects Volatile Impurities & Residual Solvents HPLC HPLC (Reversed-Phase & Chiral) Product->HPLC Quantifies Non-volatile Impurities & Enantiomeric Excess Purity Final Purity Statement NMR->Purity FTIR->Purity GC_MS->Purity HPLC->Purity

Caption: The logical relationship between analytical techniques for a comprehensive purity assessment.

  • NMR serves as the primary tool for structural confirmation and the quantification of major and minor impurities.

  • FTIR provides a quick and reliable confirmation of the compound's identity and the absence of key functional groups from starting materials.

  • GC-MS is essential for detecting and identifying volatile impurities that may not be visible by HPLC or NMR.

  • HPLC , in both its reversed-phase and chiral modes, is indispensable for quantifying non-volatile impurities and, crucially, for determining the enantiomeric purity.

By employing this integrated approach, researchers, scientists, and drug development professionals can have a high degree of confidence in the purity of their synthesized this compound, ensuring the integrity and success of their subsequent research and development endeavors.

References

A Comparative Guide to 3-Pyrrolidino-1,2-propanediol in Asymmetric Catalysis: A Forward-Looking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel and Efficient Chiral Catalysts

In the landscape of modern synthetic chemistry, the development of efficient and selective chiral catalysts is a paramount objective. Asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to orchestrate stereoselective transformations, has emerged as a powerful alternative to traditional metal-based catalysis. Within this domain, molecules bearing the pyrrolidine scaffold, such as the seminal organocatalyst L-proline, have proven to be exceptionally versatile and effective. This guide introduces 3-Pyrrolidino-1,2-propanediol (PPD), a molecule possessing the key structural motifs of a pyrrolidine ring and a chiral 1,2-diol. While the catalytic performance of PPD is not yet documented in peer-reviewed literature, its structural analogy to well-established organocatalysts suggests significant potential.

This document provides a forward-looking comparative analysis of PPD. By examining the performance of structurally related, well-characterized organocatalysts in cornerstone asymmetric reactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the potential applications and performance of this compound in catalysis.

The Structural Promise of this compound

This compound (PPD) is a chiral molecule featuring a tertiary amine embedded within a five-membered pyrrolidine ring and a vicinal diol on a propyl substituent. These structural features are hallmarks of successful organocatalysts, suggesting that PPD could operate through established catalytic cycles.

Figure 1: Structure of this compound.

The pyrrolidine nitrogen can act as a Lewis base to activate carbonyl compounds through the formation of enamine or iminium ion intermediates. The adjacent chiral diol moiety could play a crucial role in the stereochemical control of the reaction through hydrogen bonding interactions with the substrate in the transition state, effectively shielding one face of the reactive intermediate.

Benchmarking Potential Performance: The Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecules with multiple stereocenters. Proline and its derivatives are renowned for their ability to catalyze this reaction with high efficiency and stereoselectivity.

To benchmark the potential performance of PPD, we will examine the well-documented L-proline catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde.

Performance of L-Proline in the Asymmetric Aldol Reaction

L-proline is a highly effective catalyst for the direct asymmetric aldol reaction. The reaction proceeds through an enamine intermediate, and the carboxylic acid group of proline is believed to play a key role in the stereochemical control via a hydrogen-bonded transition state.

CatalystReactionYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Proline Cyclohexanone + p-Nitrobenzaldehyde9993:796 (anti)[1]

Causality Behind Performance: The high diastereo- and enantioselectivity achieved with L-proline is attributed to a highly organized, chair-like Zimmerman-Traxler transition state. The carboxylic acid group of proline acts as a Brønsted acid to activate the aldehyde and as a hydrogen bond donor to orient the reactants, leading to preferential attack on one enantioface of the aldehyde.

Anticipated Performance of this compound

While lacking the carboxylic acid group of proline, the diol functionality of PPD could similarly engage in hydrogen bonding to control the stereochemical outcome. The two hydroxyl groups could form a bidentate hydrogen bonding network with the aldehyde, potentially leading to a different or even enhanced level of stereocontrol compared to proline. The tertiary amine of PPD would still be responsible for the formation of the key enamine intermediate.

Figure 2: Generalized Catalytic Cycle for a Pyrrolidine-Catalyzed Aldol Reaction.

Benchmarking Potential Performance: The Asymmetric Michael Addition

The asymmetric Michael addition is another vital C-C bond-forming reaction, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts, particularly those with additional hydrogen-bonding capabilities, have demonstrated exceptional performance in this transformation.

As a benchmark, we will consider the performance of (S)-diphenyl(pyrrolidin-2-yl)methanol, a prolinol derivative, in the Michael addition of isobutyraldehyde to nitrostyrene. This catalyst shares the pyrrolidine ring and a hydroxyl group with PPD.

Performance of (S)-Diphenyl(pyrrolidin-2-yl)methanol in the Asymmetric Michael Addition

(S)-Diphenyl(pyrrolidin-2-yl)methanol is a highly effective organocatalyst for the asymmetric Michael addition. The hydroxyl group is crucial for activating the nitroalkene electrophile through hydrogen bonding, while the pyrrolidine nitrogen forms the nucleophilic enamine intermediate with the aldehyde.

CatalystReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
(S)-Diphenyl(pyrrolidin-2-yl)methanol Isobutyraldehyde + Nitrostyrene93>99:197 (syn)[2]

Causality Behind Performance: The high stereoselectivity is achieved through a well-defined transition state where the catalyst's hydroxyl group and the bulky diphenylmethyl group work in concert. The hydroxyl group activates the nitrostyrene via hydrogen bonding, and the steric bulk of the diphenylmethyl group directs the enamine to attack a specific face of the Michael acceptor.

Anticipated Performance of this compound

PPD's 1,2-diol could offer a distinct advantage in Michael additions. The two hydroxyl groups could potentially form a more rigid, bidentate hydrogen-bonding interaction with the nitro group of the Michael acceptor, leading to enhanced activation and stereocontrol. The less sterically hindered propyl backbone compared to the diphenylmethyl group of the benchmark catalyst might influence the diastereoselectivity, potentially favoring a different diastereomer or requiring optimization of the reaction conditions to achieve high selectivity.

Figure 3: General Experimental Workflow for an Organocatalytic Michael Addition.

Experimental Protocols for Benchmark Reactions

To provide a practical basis for the evaluation of this compound, detailed experimental protocols for the benchmark reactions are presented below. These protocols can serve as a starting point for screening the catalytic activity of PPD.

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

This protocol is adapted from established procedures for the L-proline catalyzed aldol reaction.[3][4]

Materials:

  • L-Proline

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (10.0 mmol).

  • Add methanol (4 mL) and water (1 mL).

  • Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: (S)-Diphenyl(pyrrolidin-2-yl)methanol Catalyzed Asymmetric Michael Addition of Isobutyraldehyde to Nitrostyrene

This protocol is based on literature procedures for prolinol-catalyzed Michael additions.[2]

Materials:

  • (S)-Diphenyl(pyrrolidin-2-yl)methanol

  • Isobutyraldehyde

  • trans-β-Nitrostyrene

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-diphenyl(pyrrolidin-2-yl)methanol (0.1 mmol, 10 mol%) and trans-β-nitrostyrene (1.0 mmol).

  • Dissolve the solids in dichloromethane (5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add isobutyraldehyde (3.0 mmol) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), quench with saturated aqueous ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Analyze the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC, respectively.

Conclusion and Future Outlook

While direct experimental data on the catalytic performance of this compound is currently unavailable, a thorough analysis of its structural features in the context of well-established organocatalytic principles provides a strong foundation for predicting its potential. The presence of a pyrrolidine ring, a known enamine/iminium ion forming moiety, combined with a chiral diol capable of directing stereochemistry through hydrogen bonding, positions PPD as a promising candidate for a range of asymmetric transformations.

The provided performance data for L-proline and (S)-diphenyl(pyrrolidin-2-yl)methanol in the asymmetric aldol and Michael additions, respectively, serve as valuable benchmarks. It is anticipated that PPD will demonstrate catalytic activity in these reactions, with the diol functionality playing a critical role in determining the stereochemical outcome. The bidentate nature of the diol may offer unique stereocontrol compared to the benchmark catalysts.

Future experimental investigation is warranted to validate the catalytic potential of this compound. The detailed protocols provided in this guide offer a starting point for such studies. The exploration of novel catalysts like PPD is essential for the continued advancement of asymmetric organocatalysis, paving the way for more efficient and selective syntheses of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

Efficacy studies of drugs synthesized using 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Pyrrolidine-Containing Drugs: A Comparative Analysis of Hepatitis C Virus (HCV) Antivirals

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products and its favorable physicochemical properties have established it as a "privileged scaffold" in drug design. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][3] This structural feature contributes to the development of potent therapeutics across a wide range of diseases, including viral infections, cancer, and cardiovascular conditions.[2][4][5]

While the specific building block 3-Pyrrolidino-1,2-propanediol is a commercially available chiral intermediate, its direct application in the synthesis of widely marketed drugs is not extensively documented in publicly available literature. However, the broader class of pyrrolidine derivatives is central to numerous antiviral agents. This guide will focus on a prominent example, Asunaprevir , an NS3/4A protease inhibitor used in the treatment of Hepatitis C. We will conduct a detailed comparative analysis of its efficacy against a leading alternative, Sofosbuvir , which employs a different mechanism of action. This comparison will be supported by experimental data, detailed protocols, and mechanistic insights to provide a comprehensive resource for researchers and drug development professionals.

Comparative Analysis: Asunaprevir vs. Sofosbuvir for Hepatitis C

The treatment of chronic Hepatitis C virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs).[6][7] Asunaprevir, which incorporates a key pyrrolidine moiety, and Sofosbuvir represent two distinct and highly successful classes of DAAs.

Asunaprevir: A Pyrrolidine-Containing NS3/4A Protease Inhibitor

Mechanism of Action:

Asunaprevir is a potent and selective inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][4] The HCV genome is translated into a single large polyprotein that must be cleaved by viral proteases to yield functional viral proteins essential for replication.[2][8][9] The NS3/4A protease is responsible for several of these critical cleavages.[9][10] Asunaprevir competitively binds to the active site of the NS3/4A protease, obstructing its function and thereby halting the maturation of viral proteins and inhibiting viral replication.[4][6]

Signaling Pathway Diagram: HCV Polyprotein Processing and Inhibition by Asunaprevir

HCV_Replication_and_Asunaprevir_MOA Mechanism of Action: Asunaprevir cluster_host_cell Hepatocyte (Host Cell) cluster_cleavage Polyprotein Cleavage HCV_RNA HCV Genomic RNA Ribosome Host Ribosome HCV_RNA->Ribosome Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Replication_Complex Viral Proteins (e.g., NS5B, NS5A) New_Virus New HCV Virions Replication_Complex->New_Virus NS3_4A->Replication_Complex Asunaprevir Asunaprevir (Pyrrolidine-based Inhibitor) Asunaprevir->NS3_4A

Caption: Asunaprevir inhibits the NS3/4A protease, preventing HCV polyprotein cleavage.

Sofosbuvir: A Nucleotide Analog NS5B Polymerase Inhibitor

Mechanism of Action:

Sofosbuvir is a prodrug that, once inside the hepatocyte, is metabolized to its active triphosphate form, GS-461203.[11][12][13] This active metabolite mimics the natural uridine nucleotide.[14] It acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3][11][15] GS-461203 is incorporated into the growing HCV RNA strand by the NS5B polymerase, where it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.[13][14]

Signaling Pathway Diagram: HCV RNA Replication and Inhibition by Sofosbuvir

HCV_Replication_and_Sofosbuvir_MOA Mechanism of Action: Sofosbuvir cluster_host_cell Hepatocyte (Host Cell) cluster_inhibition Replication Inhibition HCV_RNA_Template HCV Genomic RNA (Template) NS5B_Polymerase NS5B RNA Polymerase HCV_RNA_Template->NS5B_Polymerase Nascent_RNA Nascent HCV RNA NS5B_Polymerase->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination NS5B_Polymerase->Chain_Termination Replicated_RNA Replicated Viral RNA Nascent_RNA->Replicated_RNA Sofosbuvir_Prodrug Sofosbuvir (Prodrug) Active_Metabolite GS-461203 (Active Triphosphate) Sofosbuvir_Prodrug->Active_Metabolite Metabolism Active_Metabolite->NS5B_Polymerase Incorporation

Caption: Sofosbuvir's active metabolite terminates HCV RNA chain elongation.

Efficacy Comparison: Clinical and In Vitro Data

The ultimate measure of an antiviral drug's effectiveness is its ability to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy, which is considered a functional cure.

In Vitro Potency

The intrinsic potency of these drugs is first established through in vitro assays.

CompoundTargetAssay TypeGenotype 1a IC₅₀ / EC₅₀Genotype 1b IC₅₀ / EC₅₀Reference
Asunaprevir NS3/4A ProteaseEnzyme Inhibition (IC₅₀)0.7 nM0.3 nM[16][17]
HCV RepliconCell-based (EC₅₀)4.0 nM1.0 nM[16][18]
Sofosbuvir NS5B PolymeraseCell-based (EC₅₀)40 nM110 nM[7]

IC₅₀ (Half-maximal inhibitory concentration) measures the drug's ability to inhibit the target enzyme. EC₅₀ (Half-maximal effective concentration) measures the drug's ability to inhibit viral replication in a cell-based system.

Expertise & Experience Insights: Asunaprevir demonstrates picomolar to low nanomolar potency against the NS3/4A protease in enzymatic assays, a hallmark of a highly optimized inhibitor.[17][19] This high intrinsic potency translates effectively to cell-based replicon systems. Sofosbuvir's EC₅₀ values are higher, which is expected for a nucleotide analog that requires intracellular metabolic activation to exert its effect. The critical advantage of Sofosbuvir lies in its high barrier to resistance, as the active site of the NS5B polymerase is highly conserved across genotypes.[7]

Clinical Efficacy: Sustained Virologic Response (SVR)

Clinical trials have demonstrated the high efficacy of both drugs, particularly when used in combination therapies.

RegimenPatient PopulationHCV GenotypeSVR₁₂ RateKey Clinical Trial / Study
Daclatasvir + Asunaprevir Treatment-Naïve1b90%HALLMARK-DUAL[20]
Interferon-Ineligible/Intolerant1b87.4%Kumada et al. (2014)[21]
Peginterferon/Ribavirin Non-responder1b82%HALLMARK-DUAL[20]
Sofosbuvir + Ribavirin Treatment-Naïve (Non-cirrhotic)296.7%Real-world Korean study[22]
Treatment-Experienced (Cirrhotic)342%HCV-TARGET[23]
Sofosbuvir/Velpatasvir All Genotypes (1-6)All>95%ASTRAL Trials[24][25]

Expertise & Experience Insights: The combination of Asunaprevir with the NS5A inhibitor Daclatasvir proved to be a highly effective all-oral, interferon-free regimen, particularly for HCV genotype 1b, achieving SVR rates up to 90%.[5][20][21][26] This was a significant advancement over previous interferon-based therapies. Sofosbuvir-based regimens have shown broader, pan-genotypic activity.[27] When combined with other DAAs like Velpatasvir, Sofosbuvir achieves SVR rates exceeding 95% across all major HCV genotypes, even in difficult-to-treat patient populations such as those with cirrhosis.[24][25] This pan-genotypic efficacy and high barrier to resistance have made Sofosbuvir a cornerstone of modern HCV therapy.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of efficacy data, protocols must be robust and reproducible. Below is a representative protocol for an in vitro assay used to determine the potency of an NS3/4A protease inhibitor like Asunaprevir.

Protocol: FRET-Based NS3/4A Protease Activity Assay

This protocol describes a common method to measure the enzymatic activity of the NS3/4A protease and its inhibition by compounds like Asunaprevir. The principle relies on Förster Resonance Energy Transfer (FRET).

Workflow Diagram: NS3/4A Protease FRET Assay

FRET_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of Asunaprevir start->prepare_inhibitor prepare_enzyme Dilute NS3/4A Protease in assay buffer start->prepare_enzyme prepare_substrate Dilute FRET Substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]A-Nva-S-C(5-FAMsp)-NH2) start->prepare_substrate mix_enzyme_inhibitor Mix Enzyme and Inhibitor in 384-well plate prepare_inhibitor->mix_enzyme_inhibitor prepare_enzyme->mix_enzyme_inhibitor add_substrate Add FRET Substrate to initiate reaction prepare_substrate->add_substrate incubate1 Incubate at room temp (e.g., 15 minutes) mix_enzyme_inhibitor->incubate1 incubate1->add_substrate incubate2 Incubate and monitor fluorescence (e.g., 60 min) add_substrate->incubate2 read_plate Read fluorescence at Ex: 485 nm / Em: 520 nm incubate2->read_plate analyze_data Calculate % Inhibition and determine IC₅₀ read_plate->analyze_data end End: Report Potency analyze_data->end

Caption: Workflow for determining NS3/4A inhibitor potency using a FRET assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol, 0.1% n-Octyl-β-D-glucoside.

    • Inhibitor: Prepare a 10-point, 3-fold serial dilution of Asunaprevir in DMSO, starting from 10 µM.

    • Enzyme: Dilute recombinant HCV NS3/4A protease (genotype 1b) to a final concentration of 2 nM in assay buffer.

    • Substrate: Prepare a FRET peptide substrate to a final concentration of 200 nM in assay buffer. The substrate contains a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL520) separated by the NS3 cleavage sequence.

  • Assay Execution:

    • Dispense 50 nL of each Asunaprevir dilution (and DMSO for controls) into a low-volume 384-well black plate.

    • Add 5 µL of the diluted NS3/4A enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescent plate reader (e.g., Tecan Safire²) pre-set to 25°C.

    • Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60 minutes. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal is due to specific enzymatic activity. The multi-point dose-response curve validates the inhibitory effect and provides a robust measure of potency (IC₅₀).

Conclusion

The pyrrolidine scaffold, exemplified in the potent HCV protease inhibitor Asunaprevir, is a testament to the power of privileged structures in drug discovery. Asunaprevir's high efficacy, particularly against genotype 1b, marked a critical step forward in the development of interferon-free HCV therapies. However, the field has continued to evolve. The comparator drug, Sofosbuvir, while not containing a pyrrolidine ring, highlights another key principle of modern antiviral therapy: targeting highly conserved viral enzymes like the NS5B polymerase to achieve pan-genotypic activity and a high barrier to resistance. The combination of these different mechanistic approaches has led to curative therapies for the vast majority of patients with chronic Hepatitis C, showcasing the remarkable progress in antiviral drug development.

References

Benchmarking 3-Pyrrolidino-1,2-propanediol: A Comparative Guide to Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Chiral Ligands

In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient, selective, and robust chiral ligands is a cornerstone of innovation. These molecules are pivotal in controlling the stereochemical outcome of reactions, a critical factor for ensuring the desired therapeutic effect and minimizing off-target effects of drug candidates. The pyrrolidine scaffold, a privileged motif in medicinal chemistry and catalysis, has been extensively explored for its ability to create a well-defined chiral environment.[1][2][3][4][5] This guide introduces 3-Pyrrolidino-1,2-propanediol , a novel chiral amino diol, and proposes a rigorous benchmarking framework to evaluate its potential as a catalyst in asymmetric synthesis against established alternatives.

This document is intended for researchers, scientists, and drug development professionals. It provides a technical, in-depth comparison, complete with experimental protocols and supporting data, to facilitate an objective assessment of this compound's utility. We will explore the causality behind experimental design and provide a self-validating system for its evaluation.

Molecular Overview: this compound

This compound combines the structural rigidity of the pyrrolidine ring with the coordinating capabilities of a 1,2-diol. This unique combination of a tertiary amine and two hydroxyl groups suggests its potential as a tridentate chiral ligand for a variety of metal-catalyzed reactions. The proximity of the stereocenters to the coordinating nitrogen and oxygen atoms is hypothesized to allow for effective chiral induction in the transition state of a catalyzed reaction.

Proposed Benchmark Application: Asymmetric Reduction of Prochiral Ketones

To objectively assess the performance of this compound, we have selected the asymmetric reduction of a prochiral ketone as a benchmark reaction.[6][7][8][9] This transformation is fundamental in the synthesis of chiral secondary alcohols, which are common intermediates in the production of active pharmaceutical ingredients.[6]

The chosen model reaction is the borane-mediated reduction of acetophenone to 1-phenylethanol. This reaction is well-understood, and a wealth of data exists for various other chiral ligands, providing a solid basis for comparison.

Comparative Ligands

To provide a comprehensive benchmark, this compound will be compared against two well-established and commercially available chiral ligands:

  • (1R,2S)-1-Amino-2-indanol: A widely used ligand in the Corey-Bakshi-Shibata (CBS) reduction, known for its high enantioselectivity derived from a rigid indane backbone.[6]

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPP): A classic proline-derived ligand, representing a benchmark for pyrrolidine-based catalysts.

Key Performance Metrics

The performance of each ligand will be evaluated based on the following metrics:

  • Chemical Yield (%): The efficiency of the conversion of the starting material to the desired product.

  • Enantiomeric Excess (e.e., %): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is produced over the other.

  • Reaction Time (h): The time required to achieve a satisfactory yield.

  • Catalyst Loading (mol%): The amount of catalyst required to effectively drive the reaction, with lower loadings being more desirable for cost and sustainability.

Experimental Design & Protocols

The following sections detail the proposed synthetic route for this compound and the step-by-step protocol for the comparative benchmarking experiment.

Proposed Synthesis of (S)-3-Pyrrolidino-1,2-propanediol

A plausible and efficient synthesis of the target ligand can be envisioned through the nucleophilic ring-opening of a chiral epoxide with pyrrolidine.[10] This method is known for its high atom economy and often proceeds with high regioselectivity.

G cluster_synthesis Synthesis of (S)-3-Pyrrolidino-1,2-propanediol start (S)-Glycidol product (S)-3-Pyrrolidino-1,2-propanediol start->product Nucleophilic Ring-Opening (e.g., in Ethanol, reflux) reagent Pyrrolidine reagent->product

Caption: Proposed synthetic route for (S)-3-Pyrrolidino-1,2-propanediol.

Protocol 1: Synthesis of (S)-3-Pyrrolidino-1,2-propanediol

  • To a solution of (S)-glycidol (1.0 eq) in ethanol (0.5 M), add pyrrolidine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-3-Pyrrolidino-1,2-propanediol.

Benchmarking Protocol: Asymmetric Reduction of Acetophenone

The following protocol is designed for a direct comparison of the three chiral ligands under identical reaction conditions.

G cluster_workflow Benchmarking Experimental Workflow start Prepare Catalyst Solution (Ligand + BH3·THF) step2 Add Acetophenone Solution start->step2 step3 Add Borane Solution (Main Reduction) step2->step3 step4 Quench Reaction (e.g., with Methanol) step3->step4 step5 Work-up and Purification step4->step5 end Analyze Product (Yield and e.e. by HPLC) step5->end

Caption: Workflow for the comparative asymmetric reduction experiment.

Protocol 2: Asymmetric Borane-Mediated Reduction of Acetophenone

  • Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask, add the chiral ligand (this compound, (1R,2S)-1-amino-2-indanol, or (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol, 10 mol%) and anhydrous tetrahydrofuran (THF) (2 mL). Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.2 mL, 0.2 mmol) dropwise. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 25 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL). Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.

  • Main Reduction Step: Slowly add an additional 1.0 M solution of BH₃·THF (0.8 mL, 0.8 mmol) to the reaction mixture while maintaining the temperature.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol (2 mL).

  • Work-up: Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the chemical yield. Analyze the enantiomeric excess of the 1-phenylethanol product by chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes of the benchmarking study, based on the known performance of the reference ligands and the hypothesized efficacy of this compound.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)e.e. (%)
This compound 104>95To be determined
(1R,2S)-1-Amino-2-indanol102>9897
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol106>9592

This table presents hypothetical data for this compound to illustrate the benchmarking framework. Actual experimental results are required for a definitive comparison.

Mechanistic Insights and Rationale

The anticipated efficacy of this compound stems from its potential to form a rigid, chelated transition state with the borane reagent and the ketone substrate. The pyrrolidine ring is expected to lock the conformation of the ligand, while the diol moiety provides two coordination points to the boron center. This well-defined chiral pocket would then direct the hydride transfer from the borane to one specific face of the ketone, leading to a high degree of enantioselectivity.

G cluster_transition_state Proposed Transition State Model Ligand This compound Borane BH3 Ligand->Borane Coordination Ketone Acetophenone Borane->Ketone Activation Product Chiral Alcohol Ketone->Product Hydride Transfer

Caption: Simplified model of the proposed catalytic cycle.

Conclusion and Future Outlook

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking this compound against established chiral ligands in the context of asymmetric ketone reduction. The proposed experimental protocols are designed to yield clear, quantifiable, and comparable data on the performance of this novel compound.

The structural features of this compound suggest its potential to be a highly effective and versatile chiral ligand. Should the experimental results align with the hypothesized performance, this compound could represent a valuable addition to the synthetic chemist's toolkit, offering a new and efficient means of accessing chiral molecules. Further studies could explore its application in other asymmetric transformations, such as aldol reactions, Michael additions, and allylic alkylations, to fully elucidate its synthetic utility.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and reliable characterization of chemical entities is paramount. 3-Pyrrolidino-1,2-propanediol (3-PPD), a key building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and accurate analytical methods for its quantification. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3-PPD. We will delve into the experimental protocols, cross-validation strategies, and the underlying scientific principles that ensure data integrity and regulatory compliance.

The Analytical Challenge: Quantifying a Polar, Non-Chromophoric Amine

This compound presents a unique analytical challenge due to its physicochemical properties. Its high polarity makes it difficult to retain on traditional reversed-phase HPLC columns, and its lack of a significant UV-absorbing chromophore renders standard UV detection methods insensitive. Therefore, specialized analytical approaches are necessary for its accurate quantification.

Method 1: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

HILIC is a powerful technique for the separation of polar compounds. In this method, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar, organic solvent and a small amount of an aqueous modifier. This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte. The eluent from the HPLC column is nebulized, and the resulting droplets are dried to form particles. These particles are then charged and the total charge is measured, providing a response that is proportional to the mass of the analyte. This makes CAD an ideal choice for non-chromophoric compounds like 3-PPD.[1]

Experimental Protocol: HILIC-CAD for 3-PPD
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, silica).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the sample containing 3-PPD in a mixture of Acetonitrile and Water (90:10 v/v) to a final concentration within the linear range of the method.

  • Rationale for Experimental Choices:

    • The HILIC column chemistry is selected to provide adequate retention for the highly polar 3-PPD.

    • Ammonium acetate is a volatile buffer, making it compatible with the CAD detector.

    • The gradient elution ensures that 3-PPD is eluted with a good peak shape and that any less polar impurities are washed from the column.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Since 3-PPD has polar hydroxyl and amine groups, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for compounds containing active hydrogens.

Mass Spectrometry (MS) provides highly selective and sensitive detection. By monitoring specific ions characteristic of the derivatized 3-PPD, interferences from the sample matrix can be minimized.

Experimental Protocol: GC-MS for 3-PPD
  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector and a capillary column.

    • Mass Spectrometer (Quadrupole or Ion Trap).

  • Derivatization Procedure:

    • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-PPD.

  • Rationale for Experimental Choices:

    • Derivatization with BSTFA masks the polar functional groups, increasing the volatility and thermal stability of 3-PPD.[2][3][4]

    • The non-polar GC column separates compounds based on their boiling points.

    • The temperature program is optimized to ensure good separation and peak shape for the derivatized analyte.

    • SIM mode significantly enhances the selectivity and sensitivity of the method.

Cross-Validation: Ensuring Method Concordance

Cross-validation is the process of verifying that two distinct analytical methods produce consistent, reliable, and accurate results for the same analyte in a given sample.[5][6] This is a critical step when one method is intended to replace another, or when results from different laboratories using different methods need to be compared. The validation of these analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Workflow for Cross-Validation of HILIC-CAD and GC-MS Methods

Caption: Workflow for the cross-validation of two analytical methods.

Validation Parameters and Acceptance Criteria

The following parameters should be evaluated for both methods during the cross-validation study:

Validation ParameterHILIC-CADGC-MSAcceptance Criteria
Specificity/Selectivity Baseline resolution from impuritiesNo interfering peaks at the retention time of the analyteNo significant interference at the analyte's retention time/m/z
Linearity (r²) ≥ 0.995≥ 0.995Correlation coefficient (r²) ≥ 0.99
Range 0.1 - 10 µg/mL0.1 - 10 µg/mLTo be defined based on expected analyte concentration
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (RSD%) ≤ 2.0%≤ 2.0%Repeatability RSD ≤ 5.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mLTo be determined experimentally
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mLTo be determined experimentally

Chiral Separation of 3-PPD Enantiomers

For chiral molecules like 3-PPD, the separation of enantiomers is often a regulatory requirement, as different enantiomers can have different pharmacological and toxicological profiles.[10] This can be achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC-UV/MS
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and column oven.

    • UV detector and/or a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives.[11][12][13]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) or MS.

  • Rationale for Experimental Choices:

    • Polysaccharide-based CSPs are widely used for their broad enantioselectivity.

    • The mobile phase composition is critical for achieving chiral resolution and must be carefully optimized.

    • The choice of detector depends on the concentration of the enantiomers and the presence of a chromophore. If a chromophore is absent, derivatization or the use of a universal detector like MS is necessary.

Workflow for Chiral Method Development

Caption: A simplified workflow for chiral method development.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The inclusion of system suitability tests (SSTs) at the beginning of each analytical run ensures that the chromatographic system is performing as expected. Key SST parameters include retention time, peak area, tailing factor, and resolution (for chiral separations). Acceptance criteria for these parameters are established during method validation. Any deviation from these criteria would invalidate the run, preventing the reporting of unreliable data.

Furthermore, the cross-validation process itself is a testament to the trustworthiness of the analytical data. When two fundamentally different analytical techniques, such as HILIC-CAD and GC-MS, provide comparable results, it significantly increases the confidence in the accuracy and reliability of the data.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. HILIC-CAD offers a straightforward approach without the need for derivatization, making it suitable for high-throughput screening. On the other hand, GC-MS, while requiring a derivatization step, provides exceptional selectivity and sensitivity, making it an excellent confirmatory technique. For the analysis of enantiomeric purity, a dedicated chiral HPLC method is indispensable.

By implementing a robust cross-validation strategy, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of sound scientific research and regulatory submissions.

References

A Comparative Guide to 3-Pyrrolidino-1,2-propanediol: A Modern Alternative to Traditional Reagents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. For decades, the Sharpless Asymmetric Dihydroxylation has stood as a pillar of stereoselective synthesis, providing reliable access to chiral vicinal diols. However, the evolution of catalysis continually presents new reagents that offer potential advantages over these established methods. This guide provides an in-depth comparison of 3-Pyrrolidino-1,2-propanediol with the traditional reagents employed in asymmetric dihydroxylation, offering a forward-looking perspective on its potential to address some of the limitations of classical approaches. While direct comparative data is emerging, an analysis of the structural and mechanistic attributes of this compound suggests significant advantages in terms of versatility, sustainability, and catalytic efficiency.

The Gold Standard: Sharpless Asymmetric Dihydroxylation and its Reagents

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1][2] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst.[3] The success of this reaction is largely attributed to the use of dimeric cinchona alkaloid ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, which are commercially available in pre-packaged formulations known as AD-mix-α and AD-mix-β.[3][4]

The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester, which is subsequently hydrolyzed to yield the chiral diol.[1]

Limitations of Traditional Reagents

Despite its broad utility, the Sharpless AD reaction has some inherent limitations:

  • Toxicity and Cost of Osmium Tetroxide: Osmium tetroxide is highly toxic and expensive, and while used in catalytic amounts, its presence is a concern for process safety and cost, especially on an industrial scale.[3]

  • Stoichiometric Oxidants: The reaction requires a stoichiometric amount of a co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), which contributes to a lower atom economy and can complicate product purification.[3]

  • Substrate Scope: While generally applicable, the enantioselectivity of the Sharpless AD can be substrate-dependent, with some classes of olefins giving suboptimal results.[5]

  • Ligand Synthesis: The cinchona alkaloid-based ligands are derived from natural products, and while commercially available, their synthesis and modification can be complex.[4]

A New Contender: The Potential of this compound

This compound is a chiral molecule that combines two powerful catalytic motifs in a single structure: a pyrrolidine ring and a 1,2-diol functionality. This unique combination opens the door to multiple catalytic applications, positioning it as a versatile and potentially advantageous alternative to traditional reagents.

The pyrrolidine scaffold is a cornerstone of organocatalysis, with proline and its derivatives being extensively used to promote a wide range of asymmetric transformations.[6][7][8] This is due to their ability to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.[9][10] The 1,2-diol moiety, on the other hand, is a classic bidentate ligand capable of coordinating to metal centers to create a chiral environment for catalysis.[11][12]

This dual functionality suggests that this compound could operate through two distinct catalytic modes: as a metal-free organocatalyst or as a chiral ligand in metal-catalyzed reactions.

Advantage 1: A Metal-Free Approach through Organocatalysis

The pyrrolidine core of this compound allows it to function as an organocatalyst, completely obviating the need for osmium tetroxide or any other metal catalyst. This represents a significant step towards greener and more sustainable chemical processes.[13]

Mechanistic Insight: Enamine and Iminium Ion Catalysis

Drawing parallels with proline catalysis, this compound can activate carbonyl compounds through two primary mechanisms:[9][14]

  • Enamine Catalysis: The secondary amine of the pyrrolidine ring can react with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, and its sterically defined environment directs the enantioselective attack on an electrophile.

  • Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, the pyrrolidine can form a chiral iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack.

The presence of the hydroxyl groups on the propanediol side chain can further enhance selectivity through hydrogen bonding interactions with the substrate, helping to rigidify the transition state.[6]

Potential Advantages of the Organocatalytic Approach:
  • Metal-Free: Avoids the toxicity, cost, and disposal issues associated with heavy metals like osmium.[15]

  • Milder Reaction Conditions: Organocatalytic reactions often proceed under mild, ambient conditions, reducing energy consumption.[15]

  • Operational Simplicity: These reactions are often less sensitive to air and moisture compared to many metal-catalyzed processes, simplifying experimental setup.

  • Sustainability: Utilizes a small organic molecule as the catalyst, aligning with the principles of green chemistry.[13]

Advantage 2: A Versatile Chiral Ligand for Metal Catalysis

The amino diol functionality of this compound makes it an excellent candidate for a chiral ligand in a variety of metal-catalyzed reactions. The nitrogen atom and the two hydroxyl groups can act as a tridentate or bidentate ligand, chelating to a metal center and creating a well-defined chiral pocket around it.

This approach could offer a more sustainable alternative to the Sharpless AD by using less toxic and more abundant metals than osmium. For instance, iron, copper, or manganese complexes with chiral amino diol ligands have shown promise in asymmetric oxidation reactions.

Potential Advantages as a Chiral Ligand:
  • Tunability: The structure of this compound is amenable to synthetic modification. The pyrrolidine ring and the diol sidechain can be functionalized to fine-tune the steric and electronic properties of the ligand, allowing for optimization of reactivity and selectivity for a specific substrate.[16]

  • Catalyst Stability: The chelating nature of the amino diol can lead to the formation of stable metal complexes, potentially increasing catalyst turnover numbers and longevity.

  • Broader Metal Compatibility: Unlike the highly specific cinchona alkaloids for osmium, amino diol ligands can coordinate to a wider range of transition metals, opening up possibilities for new catalytic transformations.

  • Improved Substrate Scope: The tunable nature of the ligand could allow for the development of catalysts that are effective for a broader range of olefin substrates, including those that are challenging for the standard Sharpless AD.

Comparative Summary

FeatureTraditional Reagents (Sharpless AD)This compound (Potential)
Catalyst Type Metal-catalyzed (OsO₄) with chiral ligandsOrganocatalyst or Chiral ligand for various metals
Sustainability Use of toxic and expensive osmium; stoichiometric wasteMetal-free (as organocatalyst); potential for greener metals
Versatility Primarily for asymmetric dihydroxylationPotential for a wider range of asymmetric reactions
Tunability Limited to modifications of cinchona alkaloidsHighly tunable structure for catalyst optimization
Operational Simplicity Requires careful handling of OsO₄ and co-oxidantsPotentially simpler, milder, and more robust reaction conditions

Experimental Protocols

While specific, optimized protocols for this compound are still under development in the broader research community, a general procedure for a pyrrolidine-catalyzed asymmetric Michael addition is provided below as an illustrative example of its potential application as an organocatalyst.

Hypothetical Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene using a Pyrrolidine-Based Organocatalyst
  • To a stirred solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature, add the aldehyde (2.0 mmol).

  • Add the pyrrolidine-based organocatalyst (e.g., a derivative of this compound, 0.1 mmol, 10 mol%).

  • If required, add an acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizing the Catalytic Cycles

To better understand the mechanistic differences, the following diagrams illustrate the established catalytic cycle for the Sharpless Asymmetric Dihydroxylation and the proposed cycles for this compound.

Sharpless_AD_Cycle OsO4_L OsO₄-Ligand Complex Osmate_Ester Cyclic Osmate Ester OsO4_L->Osmate_Ester [3+2] Cycloaddition Alkene Alkene Alkene->Osmate_Ester Diol Chiral Diol Osmate_Ester->Diol Hydrolysis Reduced_Os Reduced Os(VI) Osmate_Ester->Reduced_Os Reduced_Os->OsO4_L Re-oxidation Co_oxidant Co-oxidant Co_oxidant->Reduced_Os

Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

Organocatalysis_Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine Carbonyl Carbonyl Compound Carbonyl->Enamine Condensation Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct Nucleophilic Attack Electrophile Electrophile Electrophile->Iminium_Adduct Iminium_Adduct->Catalyst Regeneration Product Chiral Product Iminium_Adduct->Product Hydrolysis

Caption: Proposed Organocatalytic Cycle (Enamine Pathway).

Ligand_Cycle Metal_L Metal-Ligand Complex Intermediate Metal-Substrate Intermediate Metal_L->Intermediate Substrate Substrate Substrate->Intermediate Coordination Product Chiral Product Intermediate->Product Transformation Metal_L_Regen Regenerated Metal-Ligand Intermediate->Metal_L_Regen Product Release Metal_L_Regen->Metal_L Catalyst Turnover

Caption: Proposed Metal-Catalyzed Cycle with this compound as a Chiral Ligand.

Conclusion

While the Sharpless Asymmetric Dihydroxylation remains a cornerstone of organic synthesis, the development of new reagents like this compound offers exciting prospects for the future of asymmetric catalysis. Its unique bifunctional structure presents the opportunity for both metal-free organocatalysis and the development of novel metal-based catalytic systems. The potential advantages of improved sustainability, versatility, and operational simplicity make this compound and similar structures a fertile ground for future research and application in the synthesis of complex chiral molecules. As more data becomes available, the true potential of this promising reagent will be fully realized, potentially leading to new standards in asymmetric synthesis.

References

The Pyrrolidine Scaffold: A Privileged Motif in the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activities of Pyrrolidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a cornerstone in medicinal chemistry, lauded for its versatile and privileged structural attributes.[1] Its non-planar, saturated ring system allows for the efficient exploration of three-dimensional chemical space, a critical feature for enhancing interactions with biological targets.[1] This inherent stereochemistry, with the potential for up to four stereogenic centers, provides a rich scaffold for the design of highly specific and potent therapeutic agents.[1] Pyrrolidine and its derivatives are integral components of numerous natural products and have been successfully incorporated into a wide array of FDA-approved drugs, demonstrating their significance in treating human diseases.[1] This guide offers a comparative analysis of the biological activities of various pyrrolidine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols to aid in their evaluation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[2][3] A common mechanism of action for many of these compounds is the inhibition of protein kinases, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[4]

The following table summarizes the in vitro anticancer activity of selected pyrrolidine derivatives, highlighting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. This comparative data underscores the influence of structural modifications on cytotoxic potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Spiro[pyrrolidine-3,3'-oxindole] derivative 38i MCF-7 (Breast)3.53--[1]
Thiophen-containing pyrrolidine derivative 37e MCF-7 (Breast)17Doxorubicin16[1]
Thiophen-containing pyrrolidine derivative 37e HeLa (Cervical)19Doxorubicin18[1]
Pyrrolidinone-hydrazone derivative 13 (5-nitrothiophene moiety)IGR39 (Melanoma)2.50--[3]
Pyrrolidinone-hydrazone derivative 13 (5-nitrothiophene moiety)PPC-1 (Prostate)3.63--[3]
Spiropyrrolidine-thiazolo-oxindole derivative 43b (4-bromophenyl-substituted)HepG2 (Liver)0.80 ± 0.10 µg/mLCisplatin9.00 ± 0.76 µg/mL[5]
Tetrazolopyrrolidine-1,2,3-triazole analogue 7a HeLa (Cervical)0.32 ± 1.00--[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7] The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Visualizing the Mechanism: Kinase Inhibition by Pyrrolidine Derivatives

The following diagram illustrates the general mechanism of action for many anticancer pyrrolidine derivatives that function as kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins RTK->P1 Activates P2 Transcription Factors P1->P2 Activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) P2->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds to receptor Pyrrolidine_Derivative Pyrrolidine Derivative Pyrrolidine_Derivative->RTK Blocks ATP binding site ATP ATP ATP->RTK Phosphorylates

Caption: General mechanism of receptor tyrosine kinase (RTK) inhibition by a pyrrolidine derivative.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrolidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]

The following table presents the minimum inhibitory concentrations (MIC) of various pyrrolidine derivatives against selected microbial strains, providing a comparative view of their antimicrobial efficacy.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyrrolidine-2,5-dione derivative 8 Staphylococcus aureus16-64Ciprofloxacin0.50-16[11]
Pyrrolidine-2,5-dione derivative 5 Candida albicans64-128Nystatin0.50-2[11]
2,6-dipyrrolidino-1,4-dibromobenzeneStaphylococcus aureus32-128Ampicillin0.25-512[10]
2,4,6-tripyrrolidino chlorobenzeneCandida albicans32-64Fluconazole128[10]
Spiropyrrolidine derivative 5a Staphylococcus aureus3.9Tetracycline24[12]
Pyrrolidine-2,3-dione dimer 30 MRSA8-16--[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrrolidine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).[14]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[14]

Visualizing the Workflow: MIC Determination

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a pyrrolidine derivative.

G Start Start: Prepare Pyrrolidine Derivative Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Observation Visually Inspect for Microbial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Activity: Shielding the Nervous System

The pyrrolidone class of chemicals, derived from pyrrolidine, has a long history of investigation for their nootropic and neuroprotective effects.[18] These compounds are being explored for their potential in treating neurodegenerative diseases and ischemic stroke.[18][19] A key mechanism of neurodegeneration is excitotoxicity, where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.[20]

The following table provides a comparative look at the neuroprotective effects of selected pyrrolidine derivatives in an in vitro model of glutamate-induced neurotoxicity.

Compound/DerivativeCell LineNeurotoxinConcentrationOutcomeSource
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (1 )Primary cortical neuronsGlutamate (50 µM)50 µM37% increase in cell survival[21]
Pyrrolidone Derivatives-Scopolamine-induced cognitive impairment-Reversal of amnesia[19]
Pyrrolidine-2-one derivatives-Scopolamine-induced cognitive impairment-Comparable to Donepezil in reversing behavioral and biochemical changes[22]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by glutamate.

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate multi-well plates.[23]

  • Compound Pre-treatment: Pre-treat the neuronal cells with various concentrations of the pyrrolidine derivative for a specified duration (e.g., 1-2 hours) before inducing toxicity.

  • Glutamate Exposure: Induce neurotoxicity by exposing the cells to a predetermined concentration of glutamate (e.g., 50-100 µM) for a specific time (e.g., 5-30 minutes).[24][25]

  • Wash and Incubate: After glutamate exposure, wash the cells with fresh medium and incubate for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay, trypan blue exclusion, or lactate dehydrogenase (LDH) release assay.[26]

  • Data Analysis: Compare the viability of cells treated with the pyrrolidine derivative and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizing the Comparative Study: A Logical Framework

The following diagram illustrates the logical relationship and comparative structure of this guide.

G Topic Biological Activities of Pyrrolidine Derivatives Anticancer Anticancer Activity Topic->Anticancer Antimicrobial Antimicrobial Activity Topic->Antimicrobial Neuroprotective Neuroprotective Activity Topic->Neuroprotective Anticancer_Data Comparative Data (IC50 Values) Anticancer->Anticancer_Data Anticancer_Protocol Experimental Protocol (MTT Assay) Anticancer->Anticancer_Protocol Antimicrobial_Data Comparative Data (MIC Values) Antimicrobial->Antimicrobial_Data Antimicrobial_Protocol Experimental Protocol (Broth Microdilution) Antimicrobial->Antimicrobial_Protocol Neuroprotective_Data Comparative Data (Neuroprotective Efficacy) Neuroprotective->Neuroprotective_Data Neuroprotective_Protocol Experimental Protocol (Glutamate-Induced Neurotoxicity Assay) Neuroprotective->Neuroprotective_Protocol

Caption: Logical framework of the comparative study on pyrrolidine derivatives.

Conclusion

The pyrrolidine scaffold continues to be a highly fruitful area of research in drug discovery, yielding derivatives with a remarkable diversity of biological activities. The comparative data and detailed experimental protocols presented in this guide aim to provide researchers, scientists, and drug development professionals with a valuable resource for the evaluation and advancement of novel pyrrolidine-based therapeutics. The inherent structural versatility of this five-membered heterocycle, coupled with a deeper understanding of its structure-activity relationships, promises the continued development of innovative and effective treatments for a wide range of diseases.

References

Comparative Guide to the Cost-Effective Synthesis of 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrrolidine-Diol Scaffolds in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, saturated structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[2][3] When combined with the 1,2-diol moiety—a versatile functional group known for its hydrogen bonding capabilities and as a precursor for further chemical transformations—the resulting molecule, 3-Pyrrolidino-1,2-propanediol, becomes a highly valuable building block for drug development professionals.

This guide provides a comprehensive assessment of the cost-effectiveness of two primary synthetic routes to this compound. As Senior Application Scientist, my objective is to move beyond mere procedural descriptions to offer a field-proven perspective on the causality behind experimental choices, process scalability, and economic viability. We will dissect each pathway, providing detailed protocols, comparative cost analysis, and an objective evaluation to guide researchers in selecting the optimal synthesis strategy for their specific needs, from laboratory-scale discovery to pilot-plant production.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is most efficiently approached via the nucleophilic addition of pyrrolidine to a three-carbon electrophile containing a latent or protected diol. We will compare two of the most industrially relevant and chemically robust C3 synthons: Glycidol and 3-Chloro-1,2-propanediol (CPD) .

Route A: Epoxide Ring-Opening of Glycidol

This route is arguably the most elegant and atom-economical approach. It involves the nucleophilic attack of pyrrolidine on the terminal carbon of the epoxide ring of glycidol. The choice of glycidol enantiomer ((R)- or (S)-glycidol) directly determines the stereochemistry of the final product, making this an excellent pathway for asymmetric synthesis.

Causality of Experimental Design: The key to a successful and cost-effective reaction is controlling the regioselectivity of the epoxide opening. Pyrrolidine, being a relatively small and unhindered secondary amine, will preferentially attack the less-substituted carbon of the epoxide. The reaction is often performed in a protic solvent like water or an alcohol (e.g., isopropanol), which facilitates the protonation of the epoxide oxygen, activating it towards nucleophilic attack and also serving as the proton source for the resulting alkoxide. The absence of a catalyst simplifies the process and purification, significantly reducing costs.

Experimental Protocol: Synthesis via Glycidol

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 eq).

    • Add isopropanol or water as the solvent (approx. 2-3 mL per gram of pyrrolidine).

    • Begin stirring and cool the mixture in an ice bath to 0-5 °C.

  • Step 2: Reagent Addition

    • Slowly add glycidol (1.05 eq) dropwise to the stirred pyrrolidine solution, ensuring the internal temperature does not exceed 10 °C. The slight excess of glycidol ensures the complete consumption of the more volatile pyrrolidine.

  • Step 3: Reaction Progression

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (for isopropanol, ~80-85 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Step 4: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Route B: Nucleophilic Substitution of 3-Chloro-1,2-propanediol (CPD)

This pathway is analogous to the large-scale industrial production of 3-Amino-1,2-propanediol.[4][5] It involves the direct substitution of the primary chloride in CPD with pyrrolidine. This method avoids the use of the potentially more hazardous and higher-cost glycidol, substituting it with a more stable and often cheaper chlorinated precursor.

Causality of Experimental Design: This is a classic SN2 reaction. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is required. An inorganic base like potassium carbonate (K₂CO₃) is a cost-effective choice that is easily removed by filtration. The choice of a polar aprotic solvent like acetonitrile or DMF can accelerate the reaction but adds to the cost and complexity of solvent removal and waste disposal. A more economical and greener approach, similar to industrial processes, might use an excess of the amine nucleophile (pyrrolidine) to act as both reactant and base, or conduct the reaction in water with a base like sodium hydroxide.[5] The latter requires careful control of pH to prevent unwanted side reactions.

Experimental Protocol: Synthesis via 3-Chloro-1,2-propanediol

  • Step 1: Reaction Setup

    • In a three-neck flask fitted with a mechanical stirrer, reflux condenser, and thermometer, combine 3-Chloro-1,2-propanediol (1.0 eq), pyrrolidine (2.2 eq), and water. The excess pyrrolidine acts as both the nucleophile and the acid scavenger.

  • Step 2: Reaction Progression

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Maintain this temperature for 8-12 hours, monitoring the reaction by TLC or GC-MS for the disappearance of CPD.

  • Step 3: Workup and Purification

    • After cooling to room temperature, remove the excess pyrrolidine and water by vacuum distillation.

    • The remaining residue will contain the product and pyrrolidine hydrochloride salt.

    • Add a concentrated solution of sodium hydroxide to basify the mixture (pH > 12) and liberate the free amine product.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by vacuum distillation.

Cost-Effectiveness and Process Performance Assessment

To provide an objective comparison, we have compiled experimental and economic data for the two routes. Costs are estimated based on typical bulk chemical pricing for industrial-grade materials and may vary based on supplier and purity.

ParameterRoute A (from Glycidol)Route B (from 3-Chloro-1,2-propanediol)Rationale & Expert Insights
Starting Material Cost Moderate to HighLow to ModerateGlycidol is a higher-energy molecule and generally more expensive than CPD, especially in its chiral forms. CPD is a bulk commodity chemical.
Reagent Cost Very LowLowRoute A requires only the reactants and a solvent. Route B requires a base (or excess pyrrolidine) and potentially extraction solvents, adding modest cost.
Typical Yield High ( >90%)Good (75-85%)The epoxide ring-opening is highly efficient and clean. The substitution reaction can have competing elimination or side reactions, slightly lowering the yield.
Reaction Time Short (4-6 hours)Moderate (8-12 hours)Epoxide opening is generally faster and more favorable kinetically than substitution of a primary chloride.
Process Complexity LowModerateRoute A has a simpler workup. Route B requires a neutralization step, salt removal (filtration or extraction), and potentially a solvent extraction.
Waste Generation Low (Solvent only)Moderate (Salt, Solvent)Route A is more atom-economical. Route B generates a significant amount of salt byproduct (e.g., pyrrolidine hydrochloride or NaCl).
Scalability ExcellentExcellentBoth routes are well-established reaction types suitable for large-scale production. The industrial precedent for CPD ammonolysis is strong.[4]
Control of Stereochemistry ExcellentGoodChirality is directly and easily controlled by the choice of (R)- or (S)-glycidol. Chiral CPD is available but may be more costly than chiral glycidol.
Estimated Overall Cost ModerateLow Despite a slightly lower yield, the significantly lower cost of the starting material (CPD) makes Route B the more economically favorable option, especially at scale.

Visualization of Synthetic Workflows

A clear visual representation of the process flow is essential for understanding the practical differences between the synthetic routes.

Route_A cluster_react Reaction cluster_purify Purification Pyrrolidine Pyrrolidine Reactor Reactor (0°C -> 80°C, 4-6h) Pyrrolidine->Reactor Glycidol Glycidol Glycidol->Reactor Solvent Solvent (e.g., IPA) Solvent->Reactor Evaporation Solvent Evaporation Reactor->Evaporation Crude Mixture Distillation Vacuum Distillation Evaporation->Distillation Product_A Final Product Distillation->Product_A

Caption: Workflow for Route A (Glycidol).

Route_B cluster_react Reaction cluster_purify Purification Pyrrolidine_B Pyrrolidine (excess) Reactor_B Reactor (80-90°C, 8-12h) Pyrrolidine_B->Reactor_B CPD 3-Chloro-1,2-propanediol CPD->Reactor_B Water Water (Solvent) Water->Reactor_B Evaporation_B Evaporation (Water/excess Pyrrolidine) Reactor_B->Evaporation_B Crude Mixture + Salt Neutralization Basification (NaOH) & Salt Formation Evaporation_B->Neutralization Extraction Solvent Extraction Neutralization->Extraction Waste Salt Waste Neutralization->Waste Distillation_B Vacuum Distillation Extraction->Distillation_B Organic Phase Product_B Final Product Distillation_B->Product_B

Caption: Workflow for Route B (CPD).

Conclusion and Recommendations

Both the glycidol and 3-chloro-1,2-propanediol routes are viable and effective methods for the synthesis of this compound.

  • For Laboratory-Scale & Asymmetric Synthesis: Route A (from Glycidol) is highly recommended. Its simplicity, high yield, clean reaction profile, and direct control over stereochemistry make it ideal for research and development where the cost of starting materials is less critical than speed and purity.

  • For Pilot-Scale & Industrial Production: Route B (from 3-Chloro-1,2-propanediol) presents a clear economic advantage. The significantly lower cost of CPD outweighs the drawbacks of a longer reaction time and a more complex workup. This route is robust, scalable, and leverages established industrial processes, making it the superior choice for cost-effective manufacturing.

Ultimately, the choice of synthetic route is a strategic decision that depends on the specific priorities of the project. By understanding the underlying chemical principles and economic drivers of each pathway, researchers and drug development professionals can make an informed choice that aligns with their goals for cost, scale, and purity.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Pyrrolidino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Pyrrolidino-1,2-propanediol. As the toxicological properties of this compound have not been fully investigated, a cautious and proactive approach to safety is paramount.[1] This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Hazard Evaluation and Risk Assessment

This compound is a faint yellow crystalline powder.[1] The primary known hazards associated with this chemical are irritation to the eyes, skin, respiratory system, and digestive tract.[1] Crucially, the full toxicological profile of this material has not been established, which necessitates treating it with a higher degree of caution than a well-characterized substance.[1] All handling should be performed under the assumption that the compound may have unknown adverse health effects.

Key Hazard Information:

  • Appearance: Faint yellow crystalline powder[1]

  • Known Hazards: May cause eye, skin, respiratory, and digestive tract irritation[1]

  • Toxicological Data: Not fully investigated[1]

Before beginning any work with this compound, a thorough risk assessment should be conducted for the specific procedures being undertaken. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Exposure Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (low dust/aerosol risk) Safety glasses with side shields or gogglesNitrile rubber glovesLaboratory coatNot generally required if handled in a well-ventilated area
Operations with potential for dust or aerosol generation (e.g., vortexing, sonicating) Chemical safety gogglesNitrile rubber glovesLaboratory coatUse a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if ventilation is inadequate[2]
Large scale operations or spill cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitNIOSH/MSHA approved respirator with appropriate particulate filter

Justification for PPE Selection:

  • Eye Protection: Safety glasses with side shields provide a minimum level of protection.[2] However, due to the irritant nature of the compound and the potential for splashes, chemical safety goggles are recommended for most applications.[3]

  • Hand Protection: Impervious gloves are necessary to prevent skin contact.[4] Nitrile rubber is a common and effective choice for many laboratory chemicals.[2] Always check gloves for integrity before use.

  • Body Protection: A standard laboratory coat will prevent incidental contact with the skin.[2][4] For larger quantities or situations with a higher risk of spillage, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While not always necessary for small-scale use in a well-ventilated area, a respirator should be readily available.[1][2] The need for respiratory protection should be determined by the risk assessment, particularly if dusty conditions are anticipated.[1]

Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are the primary lines of defense against chemical exposure.

Procedural Workflow for Safe Handling:

  • Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Designate a specific area for handling this compound.

  • Ventilation: Always handle this chemical in a well-ventilated area.[1] For procedures that may generate dust, a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute is recommended.[4]

  • Dispensing: When weighing the solid, do so carefully to avoid creating dust. Use a spatula and weigh onto a tared weigh boat or paper.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Clean the work area to remove any residual contamination.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place.[4] It is noted to be hygroscopic, so storage under an inert, dry gas is advisable.[2][4]

Spill and Waste Disposal Plan

Immediate and appropriate response to spills is critical. Likewise, proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Spill Response Protocol:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Don PPE: Wear appropriate PPE as outlined in the "Large scale operations or spill cleanup" section of the PPE table.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1] For liquid spills, absorb with an inert material such as sand or diatomite.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.

Waste Disposal:

Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste.[1][5] Follow US EPA guidelines (40 CFR Parts 261.3) and consult with your institution's environmental health and safety (EHS) department, as well as state and local regulations, to ensure complete and accurate classification and disposal.[1][5] Do not dispose of this chemical down the drain or in regular trash.[4][5]

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE & Engineering Controls cluster_action Action Start Start: Plan to handle This compound Assess_Task Assess Task: - Scale of work? - Potential for dust/aerosol? Start->Assess_Task Low_Risk Low Risk: - Small scale - No dust/aerosol Assess_Task->Low_Risk Low High_Risk High Risk: - Large scale - Dust/aerosol likely Assess_Task->High_Risk High Base_PPE Base PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Low_Risk->Base_PPE Fume_Hood Work in a Chemical Fume Hood High_Risk->Fume_Hood Proceed Proceed with Experiment Base_PPE->Proceed Enhanced_PPE Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Chemical Apron - Respirator Enhanced_PPE->Proceed Fume_Hood->Enhanced_PPE

Caption: Decision workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrrolidino-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
3-Pyrrolidino-1,2-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.